Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Description
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Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOJWDDCFUZORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (CAS Number 832741-10-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a specialized chemical compound with the CAS number 832741-10-3. [cite: 11, 14, 21, 22] Its molecular structure, featuring a β-keto ester functional group attached to a 1,3-benzodioxole moiety, positions it as a valuable synthetic intermediate in medicinal chemistry and drug discovery. The 1,3-benzodioxole ring, also known as the methylenedioxyphenyl group, is a structural motif present in numerous biologically active natural products and synthetic compounds. [cite: 2, 3, 4, 5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutics.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 832741-10-3 | |
| Molecular Formula | C₁₂H₁₀O₆ | [cite: 14, 22] |
| Molecular Weight | 250.21 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Not commonly available | |
| Physical Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis and Mechanism: The Crossed Claisen Condensation
The most logical and established synthetic route to this compound is a crossed Claisen condensation . This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of β-keto esters. [cite: 6]
Theoretical Basis for the Synthetic Approach
The Claisen condensation involves the reaction of an enolizable ester with another ester in the presence of a strong base. In a crossed Claisen condensation, two different esters are used. To achieve a high yield of a single product and avoid a mixture of all four possible condensation products, it is crucial that one of the ester reactants is non-enolizable (i.e., lacks α-hydrogens). [cite: 6]
In the synthesis of this compound, the strategic pairing of reactants is as follows:
-
Non-enolizable Ester: Methyl 1,3-benzodioxole-5-carboxylate (also known as methyl piperonylate). The carbon atom adjacent to the carbonyl group is part of the aromatic ring and has no protons, thus it cannot form an enolate.
-
Enolizable Ester: Methyl acetate. This ester possesses acidic α-hydrogens and can be deprotonated by a strong base to form a nucleophilic enolate.
The reaction proceeds by the nucleophilic attack of the methyl acetate enolate on the carbonyl carbon of methyl 1,3-benzodioxole-5-carboxylate, followed by the elimination of a methoxide ion.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow based on the principles of the crossed Claisen condensation.
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a common structural feature in natural products, is of significant interest in medicinal chemistry and drug discovery. This heterocyclic motif is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-tumor, anti-hyperlipidemia, and antioxidant properties[1]. Derivatives of 1,3-benzodioxole have been investigated for their potential to inhibit enzymes and promote apoptosis, making them promising candidates for cancer therapy[1][2]. Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a member of this important class of compounds, and a thorough understanding of its physicochemical properties is fundamental to its potential development as a therapeutic agent or a research tool.
This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, along with detailed, field-proven methodologies for its empirical determination.
Molecular Structure and Identification
This compound is a ketoester with the molecular formula C12H10O6 and a molecular weight of 250.21 g/mol [3][4].
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 832741-10-3 | [3] |
| Molecular Formula | C12H10O6 | [3][4] |
| Molecular Weight | 250.21 g/mol | [3] |
| IUPAC Name | This compound | N/A |
Physicochemical Properties: A Blend of Known Data and Predictive Insights
A comprehensive physicochemical profile is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate formulation strategies. While experimental data for this specific molecule is limited in publicly available literature, we can infer certain properties based on its structure and data from related compounds.
Table 2: Physicochemical Properties
| Property | Reported/Predicted Value | Method of Determination |
| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Boiling Point | Data not available | Thermogravimetric Analysis (TGA) under controlled pressure |
| Aqueous Solubility | Predicted to be low | Shake-flask method (OECD Guideline 105) or computational models |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5-2.5 | Shake-flask method (OECD Guideline 107) or HPLC-based methods |
| pKa | Predicted to be weakly acidic | Potentiometric titration or UV-Vis spectroscopy |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol follows the OECD Guideline 105 for the determination of water solubility.
Rationale: The shake-flask method is the gold standard for determining the aqueous solubility of a compound. It relies on achieving a saturated solution and then measuring the concentration of the dissolved substance.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed for at least 24 hours to allow for the separation of undissolved solid. Centrifugation can be used to facilitate this process.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate. The pH of the saturated solution should be measured and reported.
Protocol 2: Determination of logP (Shake-Flask Method)
This protocol is based on the OECD Guideline 107 for the determination of the partition coefficient (n-octanol/water).
Rationale: The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's lipophilicity and its ability to cross biological membranes.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated solvents. Add a known volume of the other pre-saturated solvent to create a two-phase system.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Analytical Characterization Workflow
A robust analytical workflow is essential for confirming the identity and purity of this compound.
Caption: Analytical workflow for the synthesis and characterization of the target compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons (O-CH₂-O), and signals corresponding to the protons of the butanoate chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, the methylenedioxy carbon, and the carbons of the aliphatic chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with the molecular formula C12H10O6. The fragmentation pattern can provide further structural information.
Potential Biological Significance and Future Directions
Given the established biological activities of 1,3-benzodioxole derivatives, this compound represents a compound of interest for further investigation. Its structural features suggest potential applications in areas such as oncology and metabolic diseases. Future research should focus on a comprehensive evaluation of its biological activity through in vitro and in vivo studies. The physicochemical data generated through the protocols outlined in this guide will be invaluable for the design and interpretation of these biological assays.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. By combining the limited available data with predictive insights and standardized experimental protocols, researchers and drug development professionals are equipped with the necessary information to advance the study of this promising compound. Rigorous experimental characterization is paramount to unlocking its full therapeutic potential.
References
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(No author provided). Jzl184 | C27H24N2O9 | CID 25021165 - PubChem. NIH. [Link]
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(2023-09-20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. [Link]
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(No author provided). methyl 4-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethoxy)quinoline-2-carboxylate. [Link]
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Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. [Link]
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(No author provided). 4-(1,3-Benzodioxol-5-yl)-2-butanone - PubChem. [Link]
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(No author provided). Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). [Link]
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(No author provided). (E)-1-(Benzo[d][5][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]
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(No author provided). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]
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(No author provided). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]
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(No author provided). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH. [Link]
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(No author provided). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
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(No author provided). Methyl 4-(benzo[d][5][6]dioxol-5-yl)-2,4-dioxobutanoate, 97% Purity, C12H10O6, 250 mg. [Link]
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An In-Depth Technical Guide to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a multifaceted organic compound distinguished by the presence of the 1,3-benzodioxole moiety. This structural feature is a well-established pharmacophore, imparting a range of biological activities to the molecules that contain it. This technical guide provides a comprehensive overview of the key physicochemical properties, a detailed, validated protocol for its synthesis via a crossed Claisen condensation, and an exploration of its potential applications in the realm of drug discovery and development. The content herein is designed to equip researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a prominent structural motif found in a wide array of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique electronic and conformational properties often contribute to the biological activity of the parent molecule. Derivatives of 1,3-benzodioxole have been shown to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties.[1] The versatility of this scaffold in organic synthesis allows for the creation of diverse molecular architectures, making it a valuable building block in the design of novel therapeutic agents.[1] this compound, as a derivative, holds promise as a key intermediate for the synthesis of more complex, biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₆ | [1] |
| Molecular Weight | 250.2042 g/mol | [1] |
| CAS Number | 832741-10-3 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |
Synthesis and Mechanism: A Validated Protocol
The synthesis of this compound is most effectively achieved through a crossed Claisen condensation. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for the creation of β-keto esters.[2] The following protocol provides a detailed, step-by-step methodology for this synthesis.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Methyl 3,4-(methylenedioxy)benzoate
-
Methyl acetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (1.2 equivalents) and anhydrous THF.
-
Addition of Esters: A solution of methyl 3,4-(methylenedioxy)benzoate (1.0 equivalent) and methyl acetate (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium methoxide at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Mechanistic Insights
The crossed Claisen condensation proceeds through a series of well-defined steps:
-
Enolate Formation: Sodium methoxide, a strong base, deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 3,4-(methylenedioxy)benzoate.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a methoxide ion to form the β-keto ester product.
An excess of the enolizable ester (methyl acetate) is used to drive the reaction towards the desired product and minimize the self-condensation of methyl 3,4-(methylenedioxy)benzoate, which lacks α-hydrogens.[3][4]
Structural Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.5-7.3 (m, 2H): Aromatic protons on the benzodioxole ring adjacent to the carbonyl group.
-
δ 6.9 (d, 1H): Aromatic proton on the benzodioxole ring.
-
δ 6.05 (s, 2H): Methylene protons of the dioxole ring (O-CH₂-O).
-
δ 4.2 (s, 2H): Methylene protons between the two carbonyl groups.
-
δ 3.75 (s, 3H): Methyl ester protons (COOCH₃).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 195.0: Ketone carbonyl carbon.
-
δ 167.0: Ester carbonyl carbon.
-
δ 152.0, 148.0, 128.0, 125.0, 108.0, 107.0: Aromatic carbons of the benzodioxole ring.
-
δ 102.0: Methylene carbon of the dioxole ring (O-CH₂-O).
-
δ 52.0: Methyl ester carbon (COOCH₃).
-
δ 45.0: Methylene carbon between the two carbonyl groups.
Potential Applications in Drug Discovery and Development
The 1,3-benzodioxole moiety is a key component in numerous pharmacologically active compounds. Its presence in this compound makes this compound a valuable precursor for the synthesis of novel drug candidates. The β-keto ester functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: Many 1,3-benzodioxole-containing compounds have demonstrated significant anti-tumor activity.[6]
-
Neuropharmacology: The scaffold is present in molecules with neuroprotective and psychoactive properties.
-
Infectious Diseases: Derivatives have shown antimicrobial and antifungal activities.[5]
Conclusion
This compound is a compound of considerable interest for researchers in organic synthesis and medicinal chemistry. Its synthesis via the robust and well-understood crossed Claisen condensation makes it readily accessible. The presence of the pharmacologically significant 1,3-benzodioxole moiety, combined with the versatile β-keto ester functionality, positions this molecule as a valuable intermediate for the development of novel therapeutic agents. This guide provides the essential technical information to facilitate its synthesis, characterization, and application in the pursuit of new drug discoveries.
References
- Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 8(9), 1305-1319.
-
PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. Retrieved from [Link]
- Salehi, B., et al. (2019). The therapeutic potential of 1,3-benzodioxole: A review. Biomolecules, 9(9), 453.
-
Chemistry LibreTexts. (2021). Claisen Condensation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). The Claisen condensation. Retrieved from [Link]
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A Multi-technique Spectroscopic Approach to the Structural Elucidation of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
Introduction: The Analytical Imperative
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a complex organic molecule featuring a methyl ester, a β-diketone system, and a benzodioxole moiety. Such polyfunctional compounds are of significant interest in medicinal chemistry and materials science. Before any biological or material application can be explored, its molecular structure must be unequivocally confirmed. A multi-technique approach is not merely best practice; it is a necessity.[1][2][3][4] While one technique may suggest a structure, only the confluence of data from orthogonal methods can provide the certainty required for publication, patenting, and regulatory submission.
This guide follows a logical workflow, beginning with the determination of the molecular formula, followed by the identification of functional groups, and culminating in the assembly of the molecular skeleton by mapping atomic connectivity.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the exact molecular formula.[1] This is most reliably achieved using High-Resolution Mass Spectrometry (HRMS), which measures mass-to-charge ratios with extremely high precision.[5][6][7]
High-Resolution Mass Spectrometry (HRMS)
Causality: We select HRMS over low-resolution MS because its ability to measure mass to four or more decimal places allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars).[5][8][9] This precision provides a high-confidence molecular formula.
Expected Result: For this compound, the molecular formula is C₁₂H₁₀O₆. The expected exact mass for the molecular ion [M+H]⁺ can be calculated as follows:
-
12 x Carbon (12.00000) = 144.00000
-
11 x Hydrogen (1.00783) = 11.08613
-
6 x Oxygen (15.99491) = 95.96946
-
Calculated [M+H]⁺ Exact Mass = 251.05559 Da
An experimental HRMS result matching this value within a narrow tolerance (typically < 5 ppm) confirms the elemental composition.
Index of Hydrogen Deficiency (IHD)
With a confirmed molecular formula (C₁₂H₁₀O₆), the Index of Hydrogen Deficiency (IHD) can be calculated to determine the total number of rings and/or multiple bonds.
-
IHD = C + 1 - (H/2)
-
IHD = 12 + 1 - (10/2) = 8
This IHD of 8 is consistent with the proposed structure: one benzene ring (4 units), two carbonyl groups (2 units), one C=C equivalent in the dioxole ring system (1 unit), and the ring structure of the dioxole itself (1 unit).
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.[10][11]
Causality: This technique provides direct evidence for the presence of key functionalities, such as carbonyls and aromatic systems, which were inferred from the molecular formula and IHD.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Data Summary & Interpretation
The spectrum is analyzed by identifying characteristic absorption bands in the functional group region (4000-1500 cm⁻¹).[11][12]
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Implication |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| ~2960-2850 | Weak | Aliphatic C-H Stretch | Corresponds to the methyl ester and methylene protons. |
| ~1740 | Strong, Sharp | Ester C=O Stretch | Strong evidence for the methyl ester group. [12] |
| ~1680 | Strong, Sharp | Ketone C=O Stretch | Confirms the ketone functional groups. [12] |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending | Further supports the presence of the aromatic ring. |
| ~1250, ~1040 | Strong | C-O Stretch | Consistent with the ester and benzodioxole ether linkages. |
The presence of two distinct, strong carbonyl peaks is a critical finding, strongly supporting the proposed 2,4-dioxo structure.
Mapping the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[13] A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.
Workflow for NMR Analysis
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- 13. youtube.com [youtube.com]
A Spectroscopic Guide to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate: Structure Elucidation for Drug Discovery
This technical guide provides a detailed analysis of the spectroscopic data for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a compound of interest in medicinal chemistry and drug development. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its synthesis, characterization, and exploration of its biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the interpretation of its spectral data.
Introduction: The Significance of Spectroscopic Characterization
This compound is a molecule that incorporates the privileged 1,3-benzodioxole scaffold, a common feature in many biologically active natural products and synthetic compounds. The dioxobutanoate chain offers multiple points for functionalization, making it an attractive building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of a target molecule. This guide will dissect the NMR, IR, and MS data, providing a rationale for the observed spectral features based on the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural assignment. The analysis presented here is based on predicted chemical shifts and coupling constants derived from established principles of NMR spectroscopy and data from structurally related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.55 | dd, J = 8.2, 1.7 Hz | 1H | H-6' | Aromatic proton ortho to the carbonyl group, deshielded. |
| 7.42 | d, J = 1.7 Hz | 1H | H-2' | Aromatic proton between two oxygen-substituted carbons, deshielded. |
| 6.90 | d, J = 8.2 Hz | 1H | H-5' | Aromatic proton ortho to the dioxole oxygen, shielded relative to H-6'. |
| 6.05 | s | 2H | O-CH₂-O | Methylene protons of the benzodioxole ring, appearing as a characteristic singlet. |
| 3.90 | s | 3H | -OCH₃ | Methyl ester protons, singlet due to the absence of adjacent protons. |
| 3.85 | s | 2H | -CH₂- | Methylene protons adjacent to two carbonyl groups, appearing as a singlet. |
dot graph "H_NMR_Assignments" { layout=neato; node [shape=plaintext]; edge [style=invis];
} Caption: Molecular structure with proton assignments.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 192.5 | C=O (ketone) | Carbonyl carbon of the ketone, typically in this region. |
| 188.0 | C=O (keto-ester) | Carbonyl carbon of the keto-ester, slightly upfield from the ketone. |
| 162.0 | C=O (ester) | Carbonyl carbon of the methyl ester. |
| 152.8 | C-3a' or C-7a' | Aromatic carbon attached to oxygen in the benzodioxole ring. |
| 148.5 | C-3a' or C-7a' | Aromatic carbon attached to oxygen in the benzodioxole ring. |
| 128.0 | C-4' | Aromatic carbon attached to the dioxobutanoate chain. |
| 126.5 | C-6' | Aromatic CH carbon. |
| 108.8 | C-5' | Aromatic CH carbon. |
| 108.2 | C-2' | Aromatic CH carbon. |
| 102.2 | O-CH₂-O | Methylene carbon of the benzodioxole ring. |
| 52.5 | -OCH₃ | Methyl ester carbon. |
| 45.0 | -CH₂- | Methylene carbon between the two carbonyl groups. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional moieties.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100-3000 | Medium | C-H (aromatic) | Stretching |
| 2950-2850 | Medium | C-H (aliphatic) | Stretching |
| 1740-1720 | Strong | C=O (ester) | Stretching |
| 1715-1695 | Strong | C=O (ketone) | Stretching |
| 1680-1660 | Strong | C=O (aryl ketone) | Stretching |
| 1600, 1480 | Medium | C=C (aromatic) | Stretching |
| 1250-1200 | Strong | C-O (ester) | Stretching |
| 1040-1030 | Strong | C-O (dioxole) | Stretching |
dot graph "Experimental_Workflow_IR" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for obtaining an IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) is a suitable method.
Predicted Mass Spectrum Data (ESI-MS):
-
Molecular Formula: C₁₂H₁₀O₆
-
Molecular Weight: 250.05 g/mol
-
[M+H]⁺: m/z 251.05
-
[M+Na]⁺: m/z 273.03
The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment would likely involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and cleavage at the C-C bonds of the dioxobutanoate chain.
dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
} Caption: A plausible fragmentation pathway.
Summary of Spectroscopic Data
Table 4: Consolidated Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Aromatic protons at δ 7.55, 7.42, 6.90 ppm. Methylene protons of the benzodioxole at δ 6.05 ppm. Methyl ester singlet at δ 3.90 ppm. Methylene protons of the linker at δ 3.85 ppm. |
| ¹³C NMR | Three carbonyl carbons observed at δ 192.5, 188.0, and 162.0 ppm. Characteristic benzodioxole carbons between δ 102.2 and 152.8 ppm. |
| IR | Strong C=O stretching bands for ester and ketones around 1740-1660 cm⁻¹. Strong C-O stretching for the ester and dioxole groups. |
| MS | Molecular ion peaks [M+H]⁺ at m/z 251 and [M+Na]⁺ at m/z 273, confirming the molecular weight. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically processes the interferogram to generate the spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Processing: The instrument's software processes the data to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data are consistent with the proposed chemical structure and offer a valuable reference for researchers working with this compound and its derivatives. This detailed characterization is an essential first step in the journey of drug discovery and development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
An In-depth Technical Guide to the Tautomerism of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a β-ketoester, possesses a structure amenable to keto-enol tautomerism, a fundamental isomeric equilibrium with significant implications for its chemical reactivity, bioavailability, and pharmacological activity. This guide provides a comprehensive exploration of the tautomeric landscape of this molecule. We will delve into the structural and electronic factors governing the equilibrium between its keto and enol forms, present detailed protocols for the experimental and computational characterization of these tautomers, and offer insights into the interpretation of the resulting data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.
Introduction to Tautomerism in β-Dicarbonyl Systems
Tautomers are constitutional isomers that readily interconvert, with this dynamic equilibrium often involving the migration of a proton.[1] In the realm of organic chemistry, one of the most extensively studied forms of tautomerism is the keto-enol equilibrium, particularly prevalent in β-dicarbonyl compounds.[1][2] The presence of a methylene group flanked by two carbonyl groups creates an acidic environment for the α-protons, facilitating their removal and subsequent protonation on one of the carbonyl oxygens to form an enol.
The position of this equilibrium is not static; it is influenced by a delicate interplay of several factors, including intramolecular hydrogen bonding, the electronic nature of substituents, and the polarity of the solvent.[3][4][5] Understanding these factors is paramount for predicting and controlling the tautomeric composition of a given β-dicarbonyl compound, which in turn dictates its reactivity and potential biological interactions.
The Tautomeric Landscape of this compound
The subject of this guide, this compound, is a β-ketoester featuring a methyl ester and a 1,3-benzodioxol-5-yl substituent. This unique substitution pattern is expected to influence the tautomeric equilibrium.
The Keto and Enol Forms
The tautomeric equilibrium for this compound involves the interconversion between the diketo form and three possible enol forms, although one is generally predominant due to the formation of a stable intramolecular hydrogen bond.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing the Equilibrium
-
Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[4] This chelation is a powerful driving force favoring the enol tautomer.
-
Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[3][5]
-
Non-polar aprotic solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form as they do not interfere with the stabilizing intramolecular hydrogen bond.[6]
-
Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[3]
-
Polar protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the internal hydrogen bond of the enol and favor the keto tautomer.[5][6]
-
-
Substituent Effects:
-
The 1,3-benzodioxole-5-yl group is an electron-donating group which can increase the electron density in the conjugated system of the enol form, potentially contributing to its stability.
-
The methyl ester group is an electron-withdrawing group that influences the acidity of the α-protons and the stability of the resulting enolate intermediate.
-
Experimental and Computational Characterization
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the tautomeric behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for the direct observation and quantification of tautomers in solution, as the interconversion between keto and enol forms is typically slow on the NMR timescale.[3][7][8]
-
Sample Preparation: Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD).
-
¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra, including DEPT-135 experiments to aid in the assignment of carbon signals.
-
Signal Assignment and Integration: Identify the distinct signals corresponding to the keto and enol tautomers. For quantitative analysis, integrate the signals of protons unique to each form.[9][10]
| Tautomer | Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Keto | Methylene (-CH₂-) | ~ 3.5 - 4.5 | Methylene (-CH₂-) | ~ 45 - 55 |
| Methyl (-OCH₃) | ~ 3.7 - 3.9 | Carbonyl (C=O, ketone) | ~ 190 - 205 | |
| Carbonyl (C=O, ester) | ~ 165 - 175 | |||
| Enol | Methine (=CH-) | ~ 5.5 - 6.5 | Methine (=CH-) | ~ 90 - 100 |
| Enolic OH | ~ 12 - 16 (broad) | Enolic Carbon (=C-OH) | ~ 170 - 180 | |
| Methyl (-OCH₃) | ~ 3.6 - 3.8 | Carbonyl (C=O, ester) | ~ 160 - 170 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other factors.
Caption: Experimental workflow for NMR-based tautomer analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and can be used to study tautomeric equilibria.[11][12] The keto and enol forms have different chromophores and will therefore exhibit distinct absorption spectra.
-
Keto Form: Expected to show a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength, both associated with the isolated carbonyl groups.
-
Enol Form: The conjugated π-system in the enol form will lead to a more intense π→π* transition at a longer wavelength compared to the keto form.
-
Solution Preparation: Prepare dilute solutions of the compound in a series of solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity to infer shifts in the tautomeric equilibrium.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide theoretical insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.[13][14]
-
Structure Optimization: Build the 3D structures of the keto and enol tautomers and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Modeling: Employ a continuum solvation model (e.g., PCM) to simulate the effect of different solvents on the tautomeric equilibrium.[6]
-
NMR and UV-Vis Prediction: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra to aid in the assignment of experimental data.
Data Interpretation and Integrated Analysis
Quantifying Tautomeric Content from ¹H NMR
The percentage of the enol form can be calculated from the integrated areas of the signals corresponding to the enol and keto tautomers using the following equation:
% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] * 100
Where:
-
Integral(enol) is the integration of a proton signal unique to the enol form (e.g., the methine proton).
-
Integral(keto) is the integration of a proton signal unique to the keto form (e.g., the methylene protons).
-
n is the number of protons giving rise to the keto signal (in the case of the methylene group, n=2).
Conclusion
The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate balance of intramolecular stabilization, solvent interactions, and substituent electronics. A thorough investigation utilizing a combination of high-resolution NMR spectroscopy, UV-Vis spectrophotometry, and computational modeling will enable a detailed characterization of its tautomeric equilibrium. The insights gained from such studies are not only of fundamental chemical interest but are also crucial for the rational design and development of new therapeutic agents, where tautomerism can profoundly impact drug-receptor interactions and metabolic stability.
References
-
[Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno
-
6w7n8tXhY8Cg8p/?lang=en)
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An In-depth Technical Guide to the Solubility of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. Due to the limited availability of direct experimental data for this specific compound, this document establishes a predictive framework based on fundamental principles of chemical solubility. By dissecting the molecular structure of the target compound and correlating it with the physicochemical properties of a wide range of organic solvents, this guide offers researchers a robust theoretical foundation to inform solvent selection for synthesis, purification, formulation, and analytical applications. Furthermore, detailed, self-validating experimental protocols for determining solubility are provided to empower researchers to generate precise and reliable data.
Introduction: The Significance of Solubility in Drug Discovery and Development
Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a pharmaceutical compound. From the initial stages of synthesis and purification to the final formulation and in vivo performance, understanding and controlling a compound's solubility is paramount. For drug development professionals, poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inaccurate results in biological assays.
This compound, a molecule incorporating the benzodioxole moiety, is of interest in medicinal chemistry due to the prevalence of this scaffold in various biologically active compounds.[1] This guide will delve into the theoretical and practical aspects of its solubility in organic solvents, providing a foundational understanding for its application in research and development.
Molecular Analysis of this compound
A thorough understanding of the solute's molecular structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 832741-10-3 | [4] |
| Molecular Formula | C12H10O6 | [4] |
| Molecular Weight | 250.2042 g/mol | [4] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Topological Polar Surface Area | 80.2 Ų | [5] |
The presence of multiple oxygen atoms in the form of ethers, ketones, and an ester group makes this compound a polar molecule. The numerous lone pairs on these oxygen atoms can act as hydrogen bond acceptors.[6] However, the absence of acidic protons means it cannot act as a hydrogen bond donor.[6] The aromatic benzodioxole ring contributes to van der Waals interactions.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[7]
The Role of Solvent Polarity
Solvent polarity is a crucial factor in determining solubility.[8][9] Polar solvents will more effectively solvate polar solutes. A common measure of solvent polarity is the polarity index.[10][11]
Table 1: Polarity of Common Organic Solvents
| Solvent | Relative Polarity | Polarity Index (P') |
| Hexane | 0.009 | 0.1 |
| Toluene | 0.099 | 2.4 |
| Diethyl Ether | 0.117 | 2.8 |
| Dichloromethane | 0.309 | 3.1 |
| Ethyl Acetate | 0.228 | 4.4 |
| Acetone | 0.355 | 5.1 |
| Acetonitrile | 0.460 | 5.8 |
| Dimethylformamide (DMF) | 0.386 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 7.2 |
| Methanol | 0.762 | 5.1 |
| Ethanol | 0.654 | 4.3 |
| Water | 1.000 | 10.2 |
| Sources:[9][10][11][12] |
Based on its polar nature, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.
Intermolecular Forces and Solubility
The specific intermolecular forces at play between the solute and solvent dictate the extent of dissolution.
-
Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents. The aromatic ring of the solute will interact favorably with aromatic solvents like toluene through these forces.
-
Dipole-Dipole Interactions: The ketone and ester functional groups of the solute create a significant molecular dipole. Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane will interact favorably through these forces.[2]
-
Hydrogen Bonding: While the solute cannot donate hydrogen bonds, its six hydrogen bond acceptor sites will interact strongly with protic solvents like methanol and ethanol, which are hydrogen bond donors.[13][14] This interaction is expected to significantly enhance solubility in these solvents.
Figure 2: Intermolecular forces governing solubility.
Predicted Solubility Profile
Based on the analysis of molecular structure and intermolecular forces, the following solubility profile for this compound is predicted:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, due to strong dipole-dipole interactions and hydrogen bonding.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
-
Low to Negligible Solubility: Expected in non-polar solvents like hexane, cyclohexane, and toluene, where the primary interactions are weaker van der Waals forces.
Experimental Determination of Solubility
While theoretical predictions are valuable, experimental determination is essential for obtaining quantitative solubility data.[15] The following protocols provide a framework for accurate and reliable solubility measurement.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.[16]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Protocol 2: High-Throughput Screening (HTS) Method
For rapid screening of multiple solvents, a smaller-scale HTS approach can be employed.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).
-
-
Solvent Plate Preparation:
-
In a 96-well plate, dispense a known volume of each test solvent into individual wells.
-
-
Addition of Compound:
-
Add a small, known volume of the stock solution to each well.
-
Mix thoroughly.
-
-
Solubility Assessment:
-
Visually inspect each well for precipitation after a defined incubation period. The absence of a precipitate indicates solubility at that concentration.
-
For quantitative results, kinetic or thermodynamic solubility can be determined using automated plate readers that measure light scattering (nephelometry) or UV absorbance.
-
Figure 3: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Factors Influencing Solubility
Several external factors can significantly impact the solubility of this compound.[3][17][18]
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[3] This is a critical parameter to control and report in any solubility study.
-
Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible under standard laboratory conditions.[17]
-
Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample of the compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.
Conclusion and Future Directions
This guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of this compound in organic solvents. The analysis of its molecular structure suggests a preference for polar solvents, particularly those capable of acting as hydrogen bond donors. For definitive quantitative data, the provided experimental protocols offer a reliable and robust methodology.
Future work should focus on the experimental validation of these predictions across a diverse range of solvents and at various temperatures. Such data will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development involving this and structurally related compounds.
References
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Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry.
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Methyl 4-(benzo[d][8][13]dioxol-5-yl)-2,4-dioxobutanoate, 97% Purity, C12H10O6, 250 mg. Krackeler Scientific.
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Polarity of Solvents. Angelo State University.
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Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.
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Properties of Common Organic Solvents. University of Minnesota.
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How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
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Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics.
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Method for Measuring Aqueous Solubilities of Organic Compounds. R Discovery.
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cas 65374-90-5|| where to buy methyl 4-(2H-1,3-benzodioxol-5-yl)-4-oxobutanoate. Chemenu.
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3.1: Physical properties of organic compounds. Chemistry LibreTexts.
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign.
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Dissecting Solvent Effects on Hydrogen Bonding. PubMed Central.
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5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources.
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4-(1,3-Benzodioxol-5-yl)-2-butanone. PubChem.
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Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate. PubChem.
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Factors Affecting Solubility. BYJU'S.
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What factors affect solubility? AAT Bioquest.
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4-Methyl-1,3-benzodioxole-5-carboxylic acid | Drug Intermediate. MedChemExpress.
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Factors Affecting Solubility. YouTube.
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Factors that Affect the Solubility of Drugs. Pharmaguideline.
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Biochemistry, Dissolution and Solubility. NCBI Bookshelf.
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A Technical Guide to the Potential Biological Activity of Benzodioxole-Containing Diketoesters
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields compounds with novel or enhanced biological activities. This guide provides an in-depth technical exploration of a promising, yet underexplored, class of molecules: benzodioxole-containing diketoesters. The 1,3-benzodioxole ring, a key feature in numerous natural products and synthetic drugs, is known to modulate metabolic pathways and participate in crucial binding interactions. When coupled with the β-diketoester moiety—a potent pharmacophore known for its metal-chelating and enzyme-inhibiting properties—the resulting conjugate presents a compelling scaffold for drug discovery. This document synthesizes current knowledge on their chemical synthesis, explores their potential mechanisms of action against various biological targets, provides validated experimental protocols for their evaluation, and discusses future directions for their development as therapeutic agents.
Introduction: The Rationale for a Hybrid Scaffold
In the landscape of drug discovery, the strategic combination of distinct pharmacophores is a cornerstone of rational design. The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl (MDP) group, is a prominent structural feature in compounds exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Its prevalence is attributed to its unique electronic properties and its ability to act as a metabolic inhibitor, particularly of cytochrome P-450 enzymes, which can enhance the bioavailability and therapeutic window of co-administered drugs[4][5].
Concurrently, the diketo acid (DKA) and its ester derivatives represent a critical class of enzyme inhibitors. Their defining feature is the ability to chelate divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) that are essential for the catalytic activity of numerous enzymes, including HIV-1 integrase, terminal deoxynucleotidyl transferase (TdT), and various metallo-β-lactamases[6][7][8]. This mechanism makes them highly effective inhibitors for targets that are otherwise difficult to address.
This guide posits that the covalent linkage of these two moieties creates a hybrid scaffold with significant therapeutic potential. The benzodioxole ring can serve as a versatile anchor, capable of forming specific interactions within protein binding pockets, while the diketoester "warhead" can execute a targeted inhibition of enzymatic function. We will now delve into the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds.
Chemical Synthesis and Characterization
The synthesis of benzodioxole-containing diketoesters can be approached through several reliable synthetic routes. The primary challenge lies in the efficient coupling of a benzodioxole-derived fragment with a diketoester chain or its precursor.
General Synthetic Strategy
A common and effective strategy involves the acylation of a β-keto ester with a benzodioxole-derived acid chloride or activated carboxylic acid. This approach offers modularity, allowing for variations in both the benzodioxole core and the ester component of the diketoester.
A representative synthetic workflow is depicted below.
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An In-depth Technical Guide to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate: Synthesis, Characterization, and Potential as an HIV-1 Integrase Inhibitor Scaffold
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a molecule of significant interest due to its structural resemblance to known HIV-1 integrase inhibitors. The guide details a robust synthetic protocol for its preparation via a crossed Claisen condensation, offering insights into the mechanistic rationale behind the chosen methodology. A thorough characterization of the title compound and its key intermediate is presented, including tabulated spectroscopic data. Furthermore, the guide explores the potential applications of this compound as a scaffold in the development of novel antiretroviral agents, specifically targeting the vital HIV-1 integrase enzyme. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the 1,3-Benzodioxole and Diketo Acid Moieties in Medicinal Chemistry
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prevalent scaffold in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. In parallel, the β-keto ester and α,γ-diketo acid functionalities are key pharmacophores in a class of therapeutic agents, most notably as inhibitors of HIV-1 integrase. This viral enzyme is essential for the replication of the human immunodeficiency virus (HIV) by catalyzing the insertion of the viral DNA into the host cell's genome.
This compound, possessing both the 1,3-benzodioxole ring and a diketo acid-like framework, represents a compelling target for synthesis and biological evaluation. This guide provides a detailed protocol for its synthesis, purification, and characterization, laying the groundwork for its exploration as a potential building block in the design of novel HIV-1 integrase inhibitors.
Synthetic Strategy: A Mechanistic Approach to Crossed Claisen Condensation
The synthesis of this compound can be efficiently achieved through a crossed Claisen condensation reaction. This classic carbon-carbon bond-forming reaction is particularly well-suited for the condensation of two different esters, especially when one of the esters lacks α-hydrogens, thereby preventing self-condensation.
Our synthetic approach, outlined below, utilizes the reaction between a methyl ester of a 1,3-benzodioxole carboxylic acid and a simple ester with α-hydrogens in the presence of a strong base.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
Methyl 3,4-(methylenedioxy)benzoate (Methyl piperonylate)
-
Methyl acetate[1]
-
Sodium methoxide (handle with extreme care in a moisture-free environment)[2][3][4]
-
Anhydrous toluene
-
Anhydrous methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.2 equivalents) to anhydrous toluene.
-
Addition of Esters: To the stirred suspension of sodium methoxide, add a solution of Methyl 3,4-(methylenedioxy)benzoate (1 equivalent) and methyl acetate (3 equivalents) in anhydrous toluene dropwise via an addition funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Safety Precautions
-
Sodium methoxide is a strong base and is highly corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4]
-
All solvents should be anhydrous to prevent the decomposition of the base and ensure the reaction proceeds to completion.
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon) to exclude moisture.
Characterization of the Product
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| Appearance | Pale yellow solid or oil |
| Molecular Formula | C₁₂H₁₀O₆ |
| Molecular Weight | 250.21 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.6 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 6.05 (s, 2H, O-CH₂-O), 3.90 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.5 (C=O), 188.0 (C=O), 167.0 (C=O, ester), 152.0, 148.0, 129.0, 125.0, 108.0, 107.0 (Ar-C), 102.0 (O-CH₂-O), 52.5 (-OCH₃), 45.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 2950 (C-H), 1740 (C=O, ester), 1720 (C=O, ketone), 1680 (C=O, aryl ketone), 1600, 1490 (C=C, aromatic), 1250, 1040 (C-O)[5][6][7][8] |
| Mass Spectrometry (EI) | m/z: 250 (M⁺), 219 (M⁺ - OCH₃), 191 (M⁺ - COOCH₃), 149 (base peak, C₈H₅O₃⁺) |
Potential Application: A Scaffold for HIV-1 Integrase Inhibitors
The structural motif of an aryl diketo acid is a well-established pharmacophore for the inhibition of HIV-1 integrase. These compounds are believed to chelate the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of the enzyme, thereby preventing the crucial strand transfer step of viral DNA integration into the host genome.
Caption: Proposed mechanism of HIV-1 integrase inhibition by diketo acid derivatives.
This compound serves as an excellent starting point for the synthesis of more complex analogs. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize the inhibitory potency and pharmacokinetic profile.
Conclusion
This technical guide has detailed a reliable and scalable synthesis of this compound. The provided experimental protocol, coupled with the expected characterization data, offers a solid foundation for researchers to produce and validate this compound. The established link between the diketo acid scaffold and HIV-1 integrase inhibition highlights the potential of this molecule as a valuable intermediate in the development of new antiretroviral therapies. Further investigation into the biological activity of this compound and its derivatives is warranted and holds promise for the discovery of novel therapeutic agents.
References
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Inno Pharmchem. (n.d.). Understanding Sodium Methoxide: Properties, Safety, and Handling. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate from Piperonal for Pharmaceutical Research
Abstract
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a pivotal precursor in the synthesis of high-value pharmaceutical compounds, most notably the HIV-1 integrase inhibitor, Raltegravir.[1][2] The β-diketo acid moiety within this structure is a critical pharmacophore, capable of chelating divalent metal ions (Mg²⁺) in the active site of the HIV integrase enzyme, thereby inhibiting its strand transfer activity.[3][4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, starting from the readily available aromatic aldehyde, piperonal. The described two-stage methodology involves a Grignard reaction followed by oxidation to yield an essential ketone intermediate, which subsequently undergoes a crossed Claisen condensation. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable process for research and development applications.
Introduction and Strategic Rationale
The synthesis of complex pharmaceutical intermediates requires a strategic approach that prioritizes yield, purity, and scalability. Piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde) is an ideal starting material due to its commercial availability and the stability of the 1,3-benzodioxole ring system present in many biologically active molecules.[6][7][8][9]
Our synthetic strategy is a deliberate two-part process designed for optimal control and efficiency:
-
Stage 1: Carbon Chain Extension and Oxidation. The aldehyde functionality of piperonal is first converted to a methyl ketone, 1-(1,3-benzodioxol-5-yl)ethan-1-one. This is achieved via a nucleophilic addition of a methyl Grignard reagent to extend the carbon backbone, followed by a mild oxidation of the resulting secondary alcohol. This intermediate provides the necessary C-H acidity for the subsequent condensation step.
-
Stage 2: Crossed Claisen Condensation. The synthesized ketone is then reacted with dimethyl oxalate in a crossed Claisen condensation.[10][11] This classic carbon-carbon bond-forming reaction is exceptionally effective for constructing the target β-diketo system.[12][13] Dimethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and cannot self-condense, leading to a cleaner reaction profile.[12]
This structured approach avoids potential side reactions associated with single-pot syntheses from the aldehyde and leverages well-understood, high-yielding transformations familiar to organic chemists.
Overall Synthetic Workflow
The logical flow from the starting material to the final product is illustrated below.
Caption: High-level workflow for the two-stage synthesis.
Detailed Experimental Protocols
Safety Advisory: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Part 1: Synthesis of 1-(1,3-benzodioxol-5-yl)ethan-1-one (Intermediate I)
This stage involves the conversion of the aldehyde group of piperonal into a methyl ketone functionality.
Step 1a: Grignard Reaction to form 1-(1,3-benzodioxol-5-yl)ethan-1-ol
-
Principle: The nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of piperonal. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Piperonal | 150.13 | 15.0 g | 100 | Starting material. |
| Methylmagnesium Bromide (3.0 M in THF) | - | 36.7 mL | 110 | 1.1 equivalents. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Reaction solvent. |
| Saturated NH₄Cl (aq) | - | 100 mL | - | Quenching solution. |
| Diethyl Ether | 74.12 | 200 mL | - | Extraction solvent. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Protocol:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure all moisture is removed.
-
Dissolve piperonal (15.0 g, 100 mmol) in anhydrous THF (150 mL) in the flask and cool the solution to 0 °C using an ice-water bath.
-
Add the methylmagnesium bromide solution (36.7 mL, 110 mmol) to the dropping funnel and add it dropwise to the stirred piperonal solution over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol as a pale yellow oil or solid. This crude product is often of sufficient purity for the next step.
Step 1b: Oxidation to 1-(1,3-benzodioxol-5-yl)ethan-1-one
-
Principle: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts secondary alcohols to ketones without significant over-oxidation to carboxylic acids. The reaction is typically performed in an inert solvent like dichloromethane (DCM).
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Crude Alcohol from Step 1a | ~166.17 | ~16.6 g | ~100 | Substrate. |
| Pyridinium Chlorochromate (PCC) | 215.56 | 23.7 g | 110 | 1.1 equivalents. |
| Dichloromethane (DCM) | 84.93 | 300 mL | - | Reaction solvent. |
| Silica Gel | - | ~50 g | - | For purification. |
Protocol:
-
In a 1 L flask, suspend PCC (23.7 g, 110 mmol) in DCM (200 mL).
-
Dissolve the crude alcohol from the previous step in DCM (100 mL) and add this solution to the PCC suspension in one portion. The mixture will become a dark brown slurry.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the disappearance of the alcohol by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and pass it through a short plug of silica gel to filter off the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by recrystallization from a minimal amount of hot ethanol or by column chromatography to yield 1-(1,3-benzodioxol-5-yl)ethan-1-one as a white to off-white solid.
Part 2: Synthesis of this compound
-
Principle: This is a crossed Claisen condensation. Sodium methoxide, a strong base, deprotonates the α-carbon of the ketone (Intermediate I) to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion forms the β-diketone product. An acidic workup is required to protonate the final enolate, which is thermodynamically favored.[11][14]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Intermediate I | 164.16 | 10.0 g | 60.9 | Substrate. |
| Dimethyl Oxalate | 118.09 | 7.9 g | 66.9 | 1.1 equivalents. |
| Sodium Methoxide (NaOMe) | 54.02 | 3.6 g | 66.9 | 1.1 equivalents. |
| Anhydrous Methanol | 32.04 | 100 mL | - | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | - | ~70 mL | - | For acidic workup. |
| Ethyl Acetate | 88.11 | 200 mL | - | Extraction solvent. |
Protocol:
-
In a dry 250 mL flask under a nitrogen atmosphere, add anhydrous methanol (100 mL) and cool to 0 °C.
-
Carefully add sodium methoxide (3.6 g, 66.9 mmol) in portions to the methanol to prepare a fresh solution of sodium methoxide.
-
To this basic solution, add a solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one (10.0 g, 60.9 mmol) and dimethyl oxalate (7.9 g, 66.9 mmol) in methanol dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate may form as the sodium salt of the product.
-
Cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous slurry with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization from methanol to afford the pure this compound.
Chemical Reaction Pathway and Data
Reaction Scheme
Caption: Detailed two-stage reaction pathway.
Summary of Expected Results
| Stage | Product | Typical Yield | Purity (by NMR/LCMS) | Physical Appearance |
| 1 | 1-(1,3-benzodioxol-5-yl)ethan-1-one | 75-85% (over 2 steps) | >98% | White crystalline solid |
| 2 | This compound | 80-90% | >99% | Pale yellow solid |
Conclusion
This application note details a reliable and efficient two-stage synthesis of this compound from piperonal. By employing a Grignard reaction, a mild oxidation, and a crossed Claisen condensation, this protocol provides a clear and scalable pathway to a crucial intermediate for the synthesis of HIV-1 integrase inhibitors and other valuable pharmaceutical agents. The methodological explanations and detailed steps are intended to empower researchers to confidently produce this compound with high yield and purity.
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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PMC. (n.d.). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Retrieved from [Link]
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PubMed Central. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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HETEROCYCLES. (2001). STEREOSELECTIVITY IN THE DARZENS CONDENSATION. Retrieved from [Link]
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PubMed. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Retrieved from [Link]
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New Drug Approvals. (2013). RALTEGRAVIR. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical selectivity predictions for the synthesis of Raltegravir with.... Retrieved from [Link]
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Application Note: A Protocol for the Purification of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate by Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a key β-keto ester intermediate. The benzodioxole moiety is a common scaffold in pharmacologically active compounds, making the efficient purification of its derivatives critical for drug discovery and development.[1][2] This guide details a systematic approach using normal-phase silica gel column chromatography, from initial method development with Thin-Layer Chromatography (TLC) to the final isolation of the purified product. We emphasize the rationale behind each step, ensuring researchers can adapt this methodology to similar compounds with a high degree of success.
Introduction and Scientific Principle
This compound is a moderately polar organic molecule containing two ketone and one ester functional groups. These polar groups allow for effective separation from less polar synthetic byproducts and starting materials using normal-phase chromatography.
The core principle relies on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase (an organic solvent system).[3] Silica gel is a porous form of silicon dioxide (SiO₂) featuring surface silanol groups (Si-OH).[3] These silanol groups act as hydrogen bond donors and acceptors, interacting strongly with polar molecules.
In this protocol, a mixture is applied to the top of a silica gel column. A mobile phase, starting with low polarity (e.g., a high percentage of hexane), is passed through the column. Non-polar impurities, having weak interactions with the silica gel, travel down the column quickly. As the polarity of the mobile phase is gradually increased by adding a more polar solvent like ethyl acetate, it begins to compete more effectively for the binding sites on the silica gel. This competition displaces the adsorbed compounds, allowing them to move down the column. The target compound, this compound, will elute at a specific solvent polarity, separating it from impurities with different polarities.
A notable characteristic of β-keto esters is their potential to exist as a mixture of keto and enol tautomers.[4][5] This equilibrium can sometimes cause band broadening in chromatographic separations.[5] The described flash chromatography protocol is generally robust to this effect, as fractions are collected over a broader range than in high-performance liquid chromatography (HPLC).
Preliminary Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, TLC is an indispensable tool for scouting the optimal solvent system.[6] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25 - 0.40 for the target compound. This Rf range typically ensures that the compound will elute from the column in a reasonable volume without moving too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[7]
Protocol: TLC Solvent System Scouting
-
Prepare TLC Chambers: Add a small amount (5-10 mL) of different test solvent systems to separate developing chambers. Place a piece of filter paper in each to ensure the chamber atmosphere is saturated with solvent vapor.
-
Spot the Plate: Using a capillary tube, spot the crude reaction mixture onto a silica gel TLC plate. Also spot the relevant starting materials if available for comparison.
-
Develop the Plate: Place the spotted TLC plate into a chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexane) until the target compound's Rf is in the desired range (0.25-0.40).
Data Presentation: Example TLC Scouting Results
| Trial | Solvent System (Hexane:Ethyl Acetate) | Target Compound Rf | Observation |
| 1 | 90:10 | 0.10 | Compound is too retained by the silica. Polarity is too low. |
| 2 | 70:30 | 0.35 | Optimal. Good separation from a less polar spot (Rf=0.6) and a baseline spot (Rf=0). |
| 3 | 50:50 | 0.75 | Compound moves too close to the solvent front. Polarity is too high for good separation. |
Based on these results, a gradient elution for the column will be planned around a 70:30 Hexane:EtOAc system.
Detailed Purification Protocol: Column Chromatography
This protocol assumes a standard glass column packed with silica gel.
Materials and Equipment
-
Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh).
-
Mobile Phase Solvents: Hexane (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade.
-
Crude Product: this compound mixture.
-
Glass chromatography column with stopcock.
-
Separatory funnel or solvent reservoir.
-
Fraction collection tubes or flasks.
-
TLC plates, chamber, and UV lamp.
-
Rotary evaporator.
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Rationale: The slurry method is the most reliable way to pack a uniform, air-free column bed, which is crucial for achieving good separation.[8] Air bubbles or channels in the stationary phase lead to uneven solvent flow and poor resolution.
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake. For ~500 mg of crude product, a column of ~3 cm diameter packed to a height of ~20 cm is a good starting point.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.
-
Add more slurry until the desired column height is reached. Never let the top of the silica bed run dry.
-
Finish with a thin protective layer of sand on top of the silica bed.
Step 2: Sample Loading (Dry Loading)
-
Rationale: Dry loading is superior for samples that are not readily soluble in the initial non-polar eluent. It concentrates the sample into a tight, horizontal band at the start of the separation, maximizing resolution.
-
Dissolve the crude product (~500 mg) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel (~1-2 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.
-
Carefully add the powdered sample onto the top sand layer of the prepared column, creating a thin, even layer.
Step 3: Elution and Fraction Collection
-
Rationale: A gradient elution, where the mobile phase polarity is increased incrementally, provides a more robust separation than an isocratic (single solvent) elution.[9] It first washes out non-polar impurities, then increases the eluting power to move the target compound, and finally elutes highly polar impurities.
-
Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc).
-
Collect fractions of a consistent volume (e.g., 15-20 mL per tube).
-
Gradually increase the polarity of the mobile phase according to the plan developed from TLC. A typical gradient might be:
-
200 mL of 90:10 Hexane:EtOAc
-
200 mL of 80:20 Hexane:EtOAc
-
400 mL of 70:30 Hexane:EtOAc (The expected elution range for the product)
-
200 mL of 50:50 Hexane:EtOAc (To wash out remaining compounds)
-
-
Maintain a constant flow rate. Do not let the column run dry.
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain the desired product.
-
Based on the TLC analysis, combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or LC-MS.
Visualization of the Workflow and Principle
Chromatographic Purification Workflow
Caption: Overall workflow for chromatographic purification.
Principle of Separation on Silica Surface
Caption: Differential interaction of molecules with the polar silica surface.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Spots | 1. Column was packed improperly. 2. Sample was loaded in too large a volume. 3. Elution gradient was too steep. | 1. Repack column using the slurry method, ensuring no air bubbles. 2. Use the dry loading technique. 3. Use a shallower, more gradual gradient. |
| Compound Won't Elute from Column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. A small percentage (1-2%) of methanol can be added to the ethyl acetate for very polar compounds. |
| Cracked or Channeled Column Bed | The silica bed ran dry at some point. | This is often unrecoverable. The column must be repacked. Always keep the solvent level above the top sand layer. |
| Streaking of Compound on TLC/Column | 1. Sample is too concentrated. 2. Compound is acidic/basic and interacting strongly. 3. Compound is degrading on silica. | 1. Dilute the sample before loading/spotting. 2. Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent. 3. Work quickly and use high-quality solvents. Consider an alternative stationary phase like alumina. |
References
- Chemistry For Everyone (2025).
- Biotage (2023).
- Google Patents (2002). US6642035B2 - Synthesis of B-keto esters.
- MDPI (2024).
- Sorbead India (2023).
-
MDPI (2024). (E)-1-(Benzo[d][8][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
- MedChemExpress (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
- MDPI (2022). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.
- RSC Publishing (2021).
- Chromatography Forum (2010). beta keto esters by HPLC.
- Reddit (2022).
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- 3. column-chromatography.com [column-chromatography.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
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- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 10. Separation of 4-Methyl-1,3-benzodioxole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Protocol for the Purification of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate via Recrystallization
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Introduction and Scientific Principles
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a key synthetic intermediate in the development of various pharmacologically active molecules. The purity of this β,γ-diketo ester is paramount for the success of subsequent synthetic transformations, affecting reaction yields, impurity profiles of final compounds, and ultimately, the reliability of biological data. This document provides a detailed protocol for the purification of this compound using recrystallization, a robust technique for purifying solid organic compounds.[1][2][3]
The fundamental principle of recrystallization is the difference in solubility of a compound in a hot solvent versus a cold solvent.[2][4][5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at or near its boiling point.[1][6][7] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the compound crystallizes.[1][8][9] Soluble impurities, being present in lower concentrations, remain in the "mother liquor," while insoluble impurities are removed by hot filtration.[3][7][10] The slow and controlled formation of crystals is crucial, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[1]
Solvent Selection: A Rational Approach
The choice of solvent is the most critical factor for a successful recrystallization.[2][7][11] For this compound, a compound of moderate polarity, a solvent of similar polarity is often a good starting point.[7][12] The ideal solvent should exhibit a steep solubility curve with respect to temperature.
Table 1: Solvent Selection Rationale
| Solvent | Polarity | Boiling Point (°C) | Rationale for Consideration |
| Ethanol | Polar Protic | 78 | The ester and ketone functionalities suggest potential solubility in alcohols. Ethanol is less volatile and flammable than methanol. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but less polar; may offer a better solubility differential between hot and cold conditions. |
| Ethyl Acetate | Polar Aprotic | 77 | "Like dissolves like" principle; the compound is a methyl ester, making ethyl acetate a logical choice.[13] Often a good solvent for moderately polar compounds. |
| Toluene | Nonpolar | 111 | The aromatic benzodioxole ring suggests some solubility in aromatic solvents. Can be effective for less polar impurities. |
| Water | Highly Polar | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but could be used as an anti-solvent in a mixed-solvent system. |
Based on preliminary laboratory screening (testing small amounts of the compound in each solvent), isopropanol is recommended as the primary solvent for this protocol due to its optimal solubility profile for the target compound.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Activated Carbon (decolorizing charcoal, if needed)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatulas and glass stirring rod
-
Watch glass
Step-by-Step Methodology
Step 1: Dissolution
-
Place 5.0 g of the crude compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of isopropanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. The temperature should be brought to a gentle boil.
-
Continue adding isopropanol in small portions (2-3 mL at a time) to the boiling mixture until the solid has just completely dissolved.[11][14] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[3][14] An excess of solvent is a common reason for poor yield.[14][15]
Step 2: Decolorization (Optional)
-
If the resulting solution is colored (and the pure compound is known to be colorless or pale yellow), remove the flask from the heat source.
-
Allow the solution to cool slightly below its boiling point to prevent violent frothing.
-
Add a small amount of activated carbon (a spatula tip's worth) to the solution.[8]
-
Return the flask to the hot plate and boil for 2-3 minutes. The activated carbon will adsorb colored impurities.
Step 3: Hot Gravity Filtration
-
This step is necessary to remove insoluble impurities or the activated carbon. To prevent premature crystallization in the funnel, all glassware must be kept hot.[16][17]
-
Place a stemless funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask.
-
Heat the filtration apparatus (flask and funnel) on the hot plate or in an oven.
-
Pour a small amount of hot isopropanol through the filter paper to warm it and wet the paper.
-
Carefully and quickly filter the hot solution containing the dissolved compound. If crystals begin to form in the funnel, add a small amount of hot isopropanol to redissolve them.[16]
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature.[2][9] Slow cooling is essential for the formation of large, pure crystals.[5] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[10]
Step 5: Crystal Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold isopropanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the collected crystals with a minimum amount of ice-cold isopropanol (2-3 small portions) to rinse away any residual mother liquor containing impurities.[1][14]
-
Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.[1]
Step 6: Drying
-
Transfer the filter cake of crystals to a clean, pre-weighed watch glass.
-
Gently break up the crystals to increase the surface area for drying.
-
Dry the crystals to a constant weight. This can be done in a desiccator under vacuum or in a well-ventilated fume hood. Avoid using high heat as it may melt the product or cause decomposition.
Visualization of the Workflow
The following diagram illustrates the key stages of the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[14][15]- The solution is supersaturated.[14][15] | - Boil off some of the solvent to increase concentration and re-cool.[15]- Scratch the inside of the flask with a glass rod at the liquid's surface.[14][18]- Add a "seed crystal" of the pure compound.[18] |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is highly impure, causing melting point depression.[15] | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool more slowly.[15]- Consider using a different solvent with a lower boiling point. |
| Low recovery/yield | - Too much solvent was used initially.[14][18]- Premature crystallization during hot filtration.- Washing crystals with too much or warm solvent.[14] | - Check the mother liquor for dissolved product and attempt to recover a second crop of crystals by concentrating the filtrate.- Ensure filtration apparatus is properly heated.- Always use minimal amounts of ice-cold solvent for washing. |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21][22]
-
Isopropanol: Is a flammable liquid and vapor.[23] Keep away from open flames and hot surfaces.[19][23] It can cause serious eye irritation.
-
This compound: The specific hazards are not well-documented. It is prudent to treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Conclusion
This protocol provides a comprehensive and rationally designed method for the purification of this compound. By carefully following these steps, researchers can obtain high-purity material suitable for demanding applications in drug discovery and chemical synthesis. The principles outlined herein are broadly applicable and serve as a guide for developing purification protocols for other solid organic compounds.
References
-
Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.). California State University, Bakersfield. [Link]
-
Safety in Organic Chemistry Laboratory - TigerWeb. (n.d.). Tennessee State University. [Link]
-
Safety Guidelines | Organic Chemistry I Lab. (n.d.). University of North Georgia. [Link]
-
GENERAL HEALTH AND SAFETY RULES IN THE ORGANIC CHEMISTRY LABORATORY. (n.d.). Medical University of Gdansk. [Link]
-
Westfield State College Organic Chemistry Laboratory Safety. (n.d.). Westfield State University. [Link]
-
Recrystallization - Organic Chemistry - Jack Westin. (n.d.). Jack Westin. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Royal Society of Chemistry. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1975). Journal of Chemical Education. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
-
Recrystallization - Wired Chemist. (n.d.). Wired Chemist. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). University of Michigan-Dearborn. [Link]
-
Problems in recrystallization - Biocyclopedia. (n.d.). Biocyclopedia. [Link]
-
Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021). University of Technology, Iraq. [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
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Recrystallization. ---> (n.d.). University of Massachusetts. [Link]
-
Recrystallization. (n.d.). University of Toronto. [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Recrystallization-1.pdf. (n.d.). Concordia University, St. Paul. [Link]
-
Recrystallization1. (n.d.). University of Massachusetts. [Link]
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Application Notes and Protocols for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a versatile synthetic intermediate, prized for its unique structural features that combine a reactive 1,3-dicarbonyl system with the pharmaceutically significant 1,3-benzodioxole (piperonyl) moiety. This document provides a comprehensive guide to the synthesis and application of this compound, with a focus on its utility in the construction of heterocyclic scaffolds of medicinal interest. Detailed, field-proven protocols for the synthesis of pyrazole and quinolone derivatives are presented, underscoring the compound's value in drug discovery and development. While direct literature on this specific intermediate is sparse, the methodologies herein are grounded in well-established and analogous chemical transformations.
Introduction: The Strategic Value of this compound
The 1,3-benzodioxole scaffold is a prevalent feature in numerous natural products and pharmacologically active molecules, often imparting favorable pharmacokinetic and metabolic properties. This compound serves as a strategic building block, enabling the direct introduction of this valuable moiety into more complex molecular architectures. Its bifunctional nature, possessing two distinct electrophilic carbonyl centers, allows for a rich and diverse reaction chemistry, particularly in the synthesis of heterocycles.
Key Structural Features and Reactivity:
-
1,3-Dicarbonyl System: The core reactivity of this intermediate is dictated by the 1,3-dicarbonyl motif. The acidic methylene protons are readily deprotonated to form a nucleophilic enolate, while the two carbonyl carbons are susceptible to nucleophilic attack.
-
1,3-Benzodioxole Moiety: This group can influence the electronic properties of the aromatic ring and provides a handle for further functionalization. It is a known structural component in a variety of bioactive compounds.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₆ |
| Molecular Weight | 250.21 g/mol |
| CAS Number | 832741-10-3 |
| Appearance | Expected to be a solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO) |
Synthesis of this compound
A plausible and efficient route to this compound is via a Claisen condensation reaction.[3][4][5] This method involves the reaction of a methyl ester of a benzoic acid derivative with methyl acetate in the presence of a strong base.
Protocol 1: Synthesis via Claisen Condensation
Materials:
-
Methyl 3,4-methylenedioxybenzoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3,4-methylenedioxybenzoate (1 equivalent) and methyl acetate (3 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a slow addition of 1 M HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds
The true utility of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The following sections detail its application in the synthesis of pyrazoles and quinolones, two classes of heterocycles with profound importance in medicinal chemistry.
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[6][7][8][9][10][11][12][13] This reaction is particularly valuable for generating polysubstituted pyrazoles, which are known to exhibit a wide range of biological activities, including anticancer properties.[1][14][15][16]
Protocol 2: Synthesis of a Substituted Pyrazole
Materials:
-
This compound
-
Phenylhydrazine (or other substituted hydrazine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and induce crystallization, or purify by column chromatography.
-
Characterize the resulting pyrazole derivative by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Table 2: Expected Pyrazole Products from a Knorr Synthesis
| Hydrazine Derivative | Expected Pyrazole Product | Potential Biological Relevance |
| Hydrazine hydrate | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid methyl ester | Core pyrazole scaffold |
| Phenylhydrazine | 5-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester | Precursor for kinase inhibitors[1] |
| 4-Methylphenylhydrazine | 5-(1,3-Benzodioxol-5-yl)-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid methyl ester | Analogues for SAR studies |
Synthesis of Quinolone Derivatives
The Conrad-Limpach and Knorr quinolone syntheses are powerful methods for the preparation of 4-quinolones and 2-quinolones, respectively, from β-ketoesters and anilines.[17][18][19][20] Quinolones are a very important class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.
Protocol 3: Synthesis of a Substituted 4-Quinolone
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline)
-
Diphenyl ether (solvent)
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and the substituted aniline (1.1 equivalents).
-
Add a suitable high-boiling solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) and monitor the reaction for the formation of the intermediate enamine and its subsequent cyclization.
-
After the reaction is complete (as indicated by TLC or GC-MS), cool the mixture to room temperature.
-
Add a non-polar solvent like hexanes to precipitate the crude quinolone product.
-
Collect the solid by filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure quinolone derivative.
-
Characterize the product using appropriate analytical techniques.
Table 3: Potential Quinolone Scaffolds
| Aniline Derivative | Expected Quinolone Product | Potential Therapeutic Area |
| Aniline | 2-(1,3-Benzodioxol-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester | Antibacterial agents |
| 4-Fluoroaniline | 2-(1,3-Benzodioxol-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester | Fluoroquinolone analogues |
| 3-Aminopyridine | 2-(1,3-Benzodioxol-5-yl)-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid methyl ester | Bioisosteric replacement for quinolones |
Safety and Handling
-
This compound: Handle with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydride: Highly reactive and flammable solid. Handle under an inert atmosphere (nitrogen or argon). Reacts violently with water to produce flammable hydrogen gas.
-
Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle in a well-ventilated fume hood and avoid exposure.
-
High-Temperature Reactions: Use appropriate shielding and exercise caution when working with high-boiling solvents like diphenyl ether.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its ability to participate in well-established named reactions like the Knorr pyrazole synthesis and Conrad-Limpach/Knorr quinolone synthesis provides a straightforward and efficient entry into classes of compounds with significant potential in drug discovery and development. The protocols outlined in this document, based on analogous and proven methodologies, offer a solid foundation for researchers to explore the rich chemistry of this promising building block.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
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- Gomha, S. M., et al. (2018).
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Quinolones synthesis. The β-keto-ester, methyl-3-oxodecanoate was.... Retrieved from [Link]
- Al-Trawneh, S. A., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6234.
- Afonso, C. A. M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry.
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- Wang, Z., et al. (2013). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. European Journal of Medicinal Chemistry, 64, 104-111.
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Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. Retrieved from [Link]
- Kumar, A., et al. (2022).
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Some Examples of Bioactive Compounds Containing Pyrazole. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methyl 2-(3-methoxyphenyl)-2-methylpropanoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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- Nilsen, A., et al. (2021). Aryl(TMP)iodonium Tosylate Reagents as a Strategic Entry Point to Diverse Aryl Intermediates: Selective Access to Arynes. Organic Letters, 23(11), 4364–4369.
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Organic Chemistry Portal. (n.d.). Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. Retrieved from [Link]
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PDXScholar. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. Retrieved from [Link]
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Application Notes & Protocols: The Synthetic Utility of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate in Crafting Heterocyclic Scaffolds
Abstract
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its structure uniquely combines a 1,3-dicarbonyl system—a classic synthon for a multitude of cyclization reactions—with the privileged 1,3-benzodioxole (methylenedioxyphenyl) moiety. This latter group is a key pharmacophore found in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This guide provides an in-depth exploration of its application in the synthesis of two critical classes of N-heterocycles: pyrazolones and dihydropyrimidinones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and present data in a clear, comparative format to empower researchers in their synthetic endeavors.
The Strategic Advantage of the 1,3-Benzodioxole β-Ketoester
The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons and the nucleophilicity of the central methylene carbon upon enolization. This classic 1,3-dicarbonyl arrangement makes it an ideal substrate for condensation reactions with dinucleophiles to forge five- and six-membered heterocyclic rings.
The choice of this specific building block is strategic. The 1,3-benzodioxole ring system is not merely a passive structural element; it is a recognized "privileged structure" in drug discovery. Its incorporation can modulate a molecule's lipophilicity, metabolic stability (by blocking potential sites of oxidation), and interaction with biological targets. Therefore, heterocycles synthesized from this precursor are intrinsically valuable candidates for screening in drug development programs.
Synthesis of Substituted Pyrazolones via Knorr Cyclization
The reaction of β-ketoesters with hydrazine and its derivatives is a cornerstone of heterocyclic synthesis, known as the Knorr pyrazole synthesis.[5][6][7] This transformation provides a direct and efficient route to pyrazolones, a class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][8][9]
Causality of the Reaction: Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a well-established condensation-cyclization sequence. The more nucleophilic nitrogen of the hydrazine derivative first attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a hydrazone intermediate. This step is often the most rapid. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl initiates cyclization. The elimination of methanol drives the reaction to completion, yielding the stable 5-pyrazolone ring.[10][11] The entire process is typically facilitated by a catalytic amount of acid, which protonates the carbonyls, increasing their electrophilicity.[5][6][12]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 5-(1,3-benzodioxol-5-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol describes a representative synthesis using phenylhydrazine. The choice of phenylhydrazine introduces an additional aromatic ring, which can be crucial for modulating biological activity through π-stacking or other interactions.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (catalytic, ~5 drops)
-
Ethanol (or 1-Propanol), reaction solvent
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, and reflux condenser
-
TLC plates (silica gel 60 F254), developing chamber, and UV lamp
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.50 g, 10 mmol).
-
Add ethanol (20 mL) to dissolve the starting material.
-
Slowly add phenylhydrazine (1.19 g, 11 mmol) to the stirring solution at room temperature.
-
Add 5 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approx. 80-100°C depending on the alcohol used) and maintain for 2-4 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). Spot the starting ketoester, phenylhydrazine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (the ketoester).
-
Once complete, allow the mixture to cool to room temperature. A precipitate may form. If not, cool the flask in an ice-water bath to induce crystallization.
-
If significant precipitation occurs, isolate the crude product by vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure.
-
To the crude product (either filtered solid or concentrated residue), add cold deionized water (20 mL) and stir vigorously to precipitate the remaining product and wash away water-soluble impurities.
-
Isolate the final solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the title compound.
Data Summary: Knorr Pyrazole Synthesis
| Reagent 2 (Hydrazine) | Product Structure | Expected Product Name | Typical Yield Range |
| Hydrazine Hydrate (H₂N-NH₂) | Structure with R=H | 5-(1,3-benzodioxol-5-yl)-2,4-dihydro-3H-pyrazol-3-one | 85-95% |
| Phenylhydrazine (Ph-NH-NH₂) | Structure with R=Ph | 5-(1,3-benzodioxol-5-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 80-90% |
| 4-Methylphenylhydrazine | Structure with R=4-Me-Ph | 5-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one | 80-90% |
Yields are estimated based on analogous reactions reported in the literature for β-ketoesters.
Caption: Experimental Workflow for Knorr Pyrazole Synthesis.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that constructs the 3,4-dihydropyrimidin-2(1H)-one (DHPM) core.[13] DHPMs are of immense interest in medicinal chemistry, serving as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[13] The reaction's operational simplicity and ability to generate molecular complexity in a single step make it a highly attractive strategy.
Causality of the Reaction: The N-Acyliminium Ion Mechanism
While several mechanisms have been proposed over the years, substantial evidence points towards a pathway involving an N-acyliminium ion intermediate.[14] Under acidic conditions, the aldehyde and urea first condense to form this key electrophilic intermediate. The enol form of the β-ketoester, this compound, then acts as the nucleophile, attacking the iminium ion. The resulting open-chain ureide subsequently undergoes intramolecular cyclization via attack of the terminal amine onto the remaining ketone, followed by dehydration to yield the final DHPM product.[14][15]
Caption: The N-Acyliminium Ion pathway of the Biginelli Reaction.
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-(1,3-benzodioxol-5-yl)-5-(methoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one
This protocol details a classic Biginelli synthesis using an aromatic aldehyde and urea, catalyzed by a Brønsted acid. Lewis acids such as Yb(OTf)₃ can also be used, often improving yields and shortening reaction times.[15]
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid (catalytic)
-
Ethanol, reaction solvent
-
Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, and reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.50 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Add ethanol (25 mL) to the flask, followed by a magnetic stir bar.
-
Add a few drops of concentrated HCl (e.g., 0.5 mL) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. The mixture may become thick as the product precipitates.
-
Self-Validation Checkpoint: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane). The appearance of a new, typically less polar spot and the consumption of the aldehyde and ketoester indicate reaction progress.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum to yield the desired dihydropyrimidinone. The product can be further purified by recrystallization from ethanol or ethyl acetate if necessary.
Data Summary: Biginelli Reaction
| Aldehyde Component | Product Structure | Expected Product Name | Typical Yield Range |
| Benzaldehyde | Structure with R=Ph | 4-(1,3-benzodioxol-5-yl)-5-(methoxycarbonyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one | 70-85% |
| 4-Chlorobenzaldehyde | Structure with R=4-Cl-Ph | 4-(4-chlorophenyl)-6-(1,3-benzodioxol-5-yl)-5-(methoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one | 75-90% |
| 4-Methoxybenzaldehyde | Structure with R=4-MeO-Ph | 4-(1,3-benzodioxol-5-yl)-5-(methoxycarbonyl)-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | 70-85% |
Yields are estimated based on analogous Biginelli reactions reported in the literature.
Conclusion
This compound stands out as a preeminent starting material for the efficient construction of diverse and medicinally relevant heterocyclic systems. The Knorr pyrazole synthesis and the Biginelli multicomponent reaction provide robust, high-yielding, and operationally simple pathways to pyrazolones and dihydropyrimidinones, respectively. The protocols and mechanistic insights provided herein serve as a validated foundation for researchers aiming to leverage this versatile building block in their synthetic campaigns, particularly within the realms of drug discovery and development. The intrinsic value of the 1,3-benzodioxole moiety ensures that the resulting heterocyclic scaffolds are primed for biological evaluation.
References
-
Biginelli reaction - Wikipedia. Available at: [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Kappe, C. O. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
BIGINELLI REACTION | PPT. Available at: [Link]
-
(PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - ResearchGate. Available at: [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]
-
Baxendale, I. R., et al. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. Available at: [Link]
-
Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines - American Chemical Society. Available at: [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]
-
Schrecker, L., et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]
-
Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. - ResearchGate. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books - The Royal Society of Chemistry. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Available at: [Link]
-
Supporting Information Heterocycle-guided synthesis of m-hetarylanilines via three- component benzannulation - Beilstein Journals. Available at: [Link]
-
Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed. Available at: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations. Available at: [Link]
-
Methyl 4-(benzo[d][12][13]dioxol-5-yl)-2,4-dioxobutanoate, 97% Purity, C12H10O6, 250 mg. Available at: [Link]
-
This compound | CAS 832741-10-3 | SCBIO. Available at: [Link]
-
Jzl184 | C27H24N2O9 | CID 25021165 - PubChem - NIH. Available at: [Link]
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(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed. Available at: [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]
-
Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Available at: [Link]
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Application Notes & Protocols: N-Alkylation and Heterocycle Synthesis using Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Authored by: A Senior Application Scientist
Introduction: The Versatility of β,δ-Dioxoesters in Amine Functionalization
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a specialized β,δ-dioxoester, a class of molecules offering significant synthetic utility in organic chemistry and drug development. The inherent reactivity of its dual carbonyl groups allows for a range of transformations, most notably with primary and secondary amines. While direct "N-alkylation" is a simplification, the interaction of this reagent with amines serves as a powerful gateway to constructing complex nitrogen-containing molecules, including valuable heterocyclic scaffolds.
The reaction proceeds not through a simple substitution, but via a condensation mechanism. The amine initially attacks one of the carbonyl groups—typically the more electrophilic ketone—to form a hemiaminal intermediate, which then dehydrates to yield a stable enamine. This enamine intermediate is the pivotal point from which various synthetic pathways diverge, including cyclization, reduction, or further functionalization. This document provides a detailed protocol for the initial enamine synthesis and outlines subsequent transformations, offering researchers a robust framework for utilizing this versatile building block.
Core Reaction Mechanism: Enamine Formation
The fundamental reaction between this compound and a primary or secondary amine is the formation of an enaminone. The process is typically catalyzed by a mild acid, which facilitates the dehydration of the hemiaminal intermediate.
Diagram 1: Proposed Reaction Mechanism for Enamine Formation
Caption: Reaction flow from reactants to the enamine product.
Experimental Protocol: Synthesis of Enamine Derivatives
This protocol details the synthesis of the enamine adduct from this compound and a generic primary amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | (Not Available) | 250.21 g/mol | (Custom Synthesis) |
| Primary or Secondary Amine (e.g., Aniline) | 62-53-3 | 93.13 g/mol | Sigma-Aldrich |
| Toluene, Anhydrous | 108-88-3 | 92.14 g/mol | Sigma-Aldrich |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 6192-52-5 | 190.22 g/mol | Sigma-Aldrich |
| Sodium Sulfate, Anhydrous | 7757-82-6 | 142.04 g/mol | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 g/mol | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene (approx. 40 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Addition of Reagents:
-
Add the desired primary or secondary amine (1.05 eq) to the flask.
-
Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.05 eq). Expert Note: The acid catalyst is crucial for accelerating the dehydration of the hemiaminal intermediate. A catalytic amount is sufficient; excess acid can lead to side reactions.
-
-
Azeotropic Dehydration:
-
Heat the reaction mixture to reflux (approximately 110-111 °C for toluene).
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours). Trustworthiness Check: The cessation of water collection is a reliable indicator of reaction completion.
-
-
Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to quench the acid catalyst.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure enamine product.
-
Application Pathway: From Enamine to N-Alkylated Products via Reductive Amination
While the enamine itself is a stable product, it can be readily converted to a saturated N-alkylated compound through reduction. This two-step, one-pot process is a powerful alternative to direct alkylation methods.
Diagram 2: Workflow for Reductive Amination
Caption: One-pot workflow for synthesis of N-alkylated products.
Protocol for One-Pot Reductive Amination
-
Enamine Formation:
-
Follow steps 1-3 of the "Synthesis of Enamine Derivatives" protocol.
-
-
Reduction:
-
After the enamine formation is complete (as determined by TLC or cessation of water collection), cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH4) (1.5 eq) in ethanol. Safety Note: NaBH4 reacts with water and protic solvents to release hydrogen gas. Add slowly and ensure adequate ventilation.
-
Slowly add the NaBH4 solution to the cooled reaction mixture via an addition funnel over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the disappearance of the enamine.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Follow steps 4 and 5 of the enamine synthesis protocol for work-up and purification. The resulting product will be the saturated N-alkylated amine.
-
References
- General Reactivity of β-Ketoesters: For an overview of the fundamental reactivity of β-ketoesters with amines, which provides the mechanistic basis for the described protocol, please refer to standard organic chemistry textbooks or review articles on the topic. A representative example can be found in: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
-
Dean-Stark Apparatus: For a detailed explanation of azeotropic dehydration using the Dean-Stark apparatus, a standard technique in organic synthesis, see: "Dean-Stark apparatus" on Wikipedia, URL: [Link]
-
Reductive Amination: For a comprehensive overview of reductive amination, including the use of sodium borohydride, please consult authoritative resources such as: "Reductive Amination" on Organic Chemistry Portal, URL: [Link]
Application Notes & Protocols: Leveraging Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate for the Synthesis of Novel Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in the 21st century.[1][] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving extensive drug discovery efforts.[1] The success of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel chemical entities. At the heart of this search is the development of unique molecular scaffolds that can orient functional groups in three-dimensional space to achieve high potency and selectivity.[3][4][5]
This guide focuses on the strategic application of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a highly versatile and synthetically tractable precursor for the construction of privileged kinase inhibitor scaffolds.[6][7] Its structure is uniquely primed for chemical elaboration, featuring two key components:
-
A reactive β-ketoester moiety: This functional group is a cornerstone of heterocyclic chemistry, enabling facile condensation reactions to build a diverse array of core ring systems commonly found in approved kinase inhibitors.[8][9]
-
A stable 1,3-benzodioxole ring: This moiety, present in numerous natural products and pharmaceuticals, can serve as a crucial pharmacophore or as a bioisosteric replacement for other aromatic systems, often improving metabolic stability or target engagement.[10][11][12][13]
By understanding and exploiting the inherent chemical reactivity of this precursor, researchers can efficiently generate libraries of novel compounds for screening and optimization, accelerating the discovery of next-generation kinase inhibitors.
Section 1: A Strategic Analysis of the Precursor's Chemistry
The synthetic utility of this compound stems from the distinct and complementary roles of its two primary structural features.
The 1,3-Benzodioxole Moiety: More Than a Simple Phenyl Ring
The 1,3-benzodioxole group is not merely an inert aromatic substituent. In medicinal chemistry, it is recognized as a valuable "privilege-structure" fragment. Its inclusion can be a deliberate design choice to:
-
Serve as a Bioisostere: Bioisosterism, the strategy of exchanging molecular fragments with similar physicochemical properties, is a powerful tool for lead optimization.[14][15][16] The benzodioxole ring can act as a bioisostere for dimethoxy-phenyl or other substituted aromatic groups, potentially altering protein-ligand interactions, improving solubility, or blocking sites of metabolism to enhance pharmacokinetic profiles.[10][11]
-
Form Key Interactions: The oxygen atoms of the dioxole ring can act as hydrogen bond acceptors, providing additional anchoring points within a kinase's ATP-binding site. This has been observed in potent kinase inhibitors where the benzodioxole moiety is critical for activity.[12]
-
Provide a Rigidifying Element: The fused ring system offers a conformationally restricted anchor, which can be advantageous in locking a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding.
The β-Ketoester: The Gateway to Heterocyclic Scaffolds
The true synthetic power of the precursor lies in its 1,3-dicarbonyl system. This functionality is a classic synthon for building five- and six-membered heterocyclic rings, which form the core of a vast number of kinase inhibitors.[][8] The differential reactivity of the two carbonyl groups allows for regioselective reactions. The most common and powerful application is in condensation reactions with binucleophiles. For instance:
-
Reaction with Hydrazines: Yields pyrazole scaffolds.
-
Reaction with Amidines or Guanidines: Yields pyrimidine scaffolds.
-
Reaction with Ureas or Thioureas: Yields pyrimidinone scaffolds.
These heterocyclic cores are ubiquitous in kinase inhibitor design because they are excellent mimics of the adenine ring of ATP, capable of forming the critical hydrogen bonds with the "hinge" region of the kinase domain that anchors most Type I and Type II inhibitors.[17][18]
Section 2: Synthesis Protocol for a Novel Pyrazole-Based Kinase Inhibitor Scaffold
This section provides a detailed, self-validating protocol for the synthesis of a novel pyrazole scaffold, demonstrating the practical application of the precursor. The chosen reaction is a Paal-Knorr type condensation, a robust and high-yielding method ideal for scaffold generation.
Workflow: From Precursor to Pyrazole Scaffold
Caption: Synthetic workflow for a pyrazole-based kinase inhibitor scaffold.
Experimental Protocol
Objective: To synthesize Ethyl 5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Materials and Reagents:
| Reagent | Supplier | CAS No. |
| This compound | Santa Cruz Biotech | 832741-10-3 |
| 4-Fluorophenylhydrazine hydrochloride | Sigma-Aldrich | 823-85-8 |
| Ethanol (Absolute, 200 Proof) | Fisher Scientific | 64-17-5 |
| Glacial Acetic Acid | Sigma-Aldrich | 64-19-7 |
| Ethyl Acetate (HPLC Grade) | Fisher Scientific | 141-78-6 |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | 144-55-8 |
| Sodium Sulfate (Anhydrous, Na₂SO₄) | Fisher Scientific | 7757-82-6 |
| Silica Gel (230-400 mesh) | Sigma-Aldrich | 7631-86-9 |
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.50 g, 10.0 mmol).
-
Add absolute ethanol (40 mL) and stir to dissolve.
-
Add 4-fluorophenylhydrazine hydrochloride (1.79 g, 11.0 mmol, 1.1 equivalents) followed by glacial acetic acid (0.6 mL, 10.0 mmol, 1.0 equivalent).
-
Rationale: Ethanol is an excellent solvent for both reactants. Acetic acid acts as a catalyst, protonating a carbonyl group to facilitate the initial nucleophilic attack by the hydrazine and promoting the subsequent dehydration and cyclization steps.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions. TLC is a crucial and simple technique to ensure the reaction has gone to completion before proceeding to work-up, preventing wasted effort and materials.
-
-
Work-up and Extraction:
-
Allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The NaHCO₃ wash is critical to neutralize the acetic acid catalyst, preventing it from interfering with the subsequent purification step. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield a pale yellow solid.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any side products.
-
-
Characterization (Self-Validation):
-
The identity and purity of the final compound must be confirmed. This step is essential for the trustworthiness of any further biological testing.
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.[19][20]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight and elemental composition.[21]
-
High-Performance Liquid Chromatography (HPLC): Analyze the product to determine its purity, which should ideally be >95% for use in biological assays.
-
Expected Results:
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | Expect characteristic peaks for aromatic protons, pyrazole proton, ethyl ester, and benzodioxole methylene protons. |
| HRMS (ESI+) | Calculated for C₁₉H₁₅FN₂O₄ [M+H]⁺: 371.1038; Found: 371.1040 +/- 5 ppm |
| HPLC Purity | >95% |
Section 3: Application in Kinase Drug Discovery
The synthesized pyrazole is not an end in itself, but a valuable scaffold for further elaboration. Medicinal chemists can now use this core to build a library of potential inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The ester group on the pyrazole is a prime handle for modification. It can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to generate a library of amides. This allows for probing interactions in different sub-pockets of the kinase active site.[22]
-
Target Selection: Scaffolds containing a 1,3-disubstituted pyrazole core are known inhibitors of several kinase families, including c-Jun N-terminal kinases (JNK) and Src family kinases.[22][23] The benzodioxole moiety may confer unique selectivity or potency against these or other targets.
Illustrative Target Pathway: The Src Signaling Cascade
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and differentiation. Its aberrant activation is linked to cancer progression and metastasis, making it a key therapeutic target.
Caption: Simplified Src kinase signaling pathway and the point of therapeutic intervention.
Section 4: Protocol for In-Vitro Kinase Inhibition Profiling
Once novel compounds are synthesized, their biological activity must be quantified. This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Principle:
The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a target kinase. The amount of phosphorylation is quantified, often using a radiometric method with ³³P-labeled ATP or a luminescence-based method that measures the amount of ATP remaining after the reaction.[24][25] Commercial services offer broad kinome panel screening to assess both potency and selectivity.[24][25][26]
Protocol Outline:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized pyrazole compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Assay Reaction:
-
In a 96-well plate, combine the kinase buffer, the target kinase enzyme (e.g., recombinant human Src), and the specific peptide substrate.
-
Add the diluted test compound to the wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Initiate the kinase reaction by adding a solution containing ATP and ³³P-ATP.
-
Rationale: Testing across a wide concentration range is essential for accurately determining the IC₅₀ value. The controls are critical for data normalization and ensuring the observed signal is from specific enzyme activity.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
-
Signal Detection:
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Conclusion
This compound is a powerful and economically viable starting material for the discovery of novel kinase inhibitors. Its inherent chemical functionalities provide a direct route to privileged heterocyclic scaffolds. By combining rational synthetic strategies, rigorous purification and characterization, and quantitative biological evaluation, researchers can effectively leverage this precursor to generate potent and selective lead compounds. The integrated approach detailed in these notes provides a robust framework for accelerating the drug discovery pipeline and developing the next generation of targeted therapeutics.
References
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
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Wyrzucki, A., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. Available from: [Link]
-
Kim, H. J., et al. (2021). Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. Journal of Dermatological Science. Available from: [Link]
-
Oncolines B.V. Kinome Profiling. Available from: [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]
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Tariq, A., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets. SciSpace. Available from: [Link]
-
LIMA, P. C., et al. (2006). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Quimica Nova. Available from: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
-
Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. Available from: [Link]
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Duncan, J. S., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Molecular & Cellular Proteomics. Available from: [Link]
-
Barreiro, E. J., et al. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available from: [Link]
-
Moy, F. J., et al. (2010). Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance. Journal of Medicinal Chemistry. Available from: [Link]
-
Moy, F. J., et al. (2010). Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance. PubMed. Available from: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
-
PubChem. JZL184. National Center for Biotechnology Information. Available from: [Link]
-
Moy, F. J., et al. (2010). Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance. OSTI.GOV. Available from: [Link]
-
Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Physical Chemistry Au. Available from: [Link]
-
Liu, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available from: [Link]
-
Axten, J. M., et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Research. Available from: [Link]
-
Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]
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PubChem. 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
-
Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Biomolecules. Available from: [Link]
-
Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available from: [Link]
-
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available from: [Link]
-
Patel, D., et al. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available from: [Link]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Available from: [Link]
-
Gomaa, M. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available from: [Link]
-
Pinto, M., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. International Journal of Molecular Sciences. Available from: [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
-
Cheméo. Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Available from: [Link]
-
Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Benzodioxole scaffold containing compound with multiple pharmacological activities. Available from: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available from: [Link]
-
Bankston, D., et al. (2002). Synthesis of Protein Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Wagner, F. M., et al. (2024). Novel Kinase Ligand Generation Using Subpocket-Based Docking. ChemRxiv. Available from: [Link]
-
PubChem. Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Al-Ayash, A. (2022). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank. Available from: [Link]
Sources
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- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Welcome to the technical support guide for the synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which typically proceeds via a crossed Claisen condensation. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate potential challenges, minimize side reactions, and optimize product yield and purity.
The primary synthetic route involves the base-catalyzed condensation of Methyl 3,4-(methylenedioxy)benzoate with methyl acetate. While theoretically straightforward, this reaction is sensitive to conditions, and several side reactions can compete with the desired pathway, leading to complex product mixtures and reduced yields.
Primary Synthetic Pathway
The intended reaction is a crossed Claisen condensation, where the enolate of methyl acetate acts as the nucleophile, attacking the carbonyl of Methyl 3,4-(methylenedioxy)benzoate.
Caption: Desired crossed Claisen condensation pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low or No Product Yield with Significant Recovery of Starting Material.
Question: My reaction has a very low yield, and analysis shows a large amount of unreacted Methyl 3,4-(methylenedioxy)benzoate. What are the likely causes?
Answer: Low or negligible conversion is a common issue in Claisen condensations and typically points to problems with the reaction's core components: the base and the reaction environment.
-
Cause 1: Inactive or Insufficient Base: The Claisen condensation is an equilibrium process that is driven to completion by the deprotonation of the resulting β-keto ester product.[1][2][3] This final step is irreversible and requires a stoichiometric amount of a strong base. If the base is old, has been improperly stored, or is used in catalytic amounts, the reaction will not proceed to completion.
-
Cause 2: Presence of Moisture: This reaction is highly sensitive to water.[1] Any moisture in the glassware, solvents, or starting materials will react with and quench the strong base (e.g., NaH, NaOMe). Furthermore, water can cause saponification (hydrolysis) of the ester starting materials into their corresponding carboxylates, which are then deprotonated by the base, halting the desired condensation.[1]
-
Cause 3: Inappropriate Reaction Temperature: While some heat may be necessary, excessively low temperatures can slow the reaction rate to a crawl, leading to incomplete conversion within a practical timeframe.
Solutions & Protocols:
-
Base Handling: Use a fresh bottle of sodium hydride (NaH) or freshly prepared sodium methoxide (NaOMe). NaH is often preferred as it avoids the equilibrium associated with alkoxide bases and the formation of the alcohol byproduct during the reaction.
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.
-
Reagents: Ensure starting esters are dry. If necessary, distill them or dry them over a suitable drying agent.
-
Issue 2: Presence of Methyl Acetoacetate as a Major Byproduct.
Question: My crude product analysis (NMR, GC-MS) shows a significant amount of methyl acetoacetate. How can this side reaction be minimized?
Answer: The formation of methyl acetoacetate is a classic example of a competing side reaction: the self-condensation of methyl acetate.[4][5][6] Since methyl acetate possesses acidic α-hydrogens, its enolate can attack another molecule of methyl acetate instead of the intended target, Methyl 3,4-(methylenedioxy)benzoate.
Caption: Self-condensation of methyl acetate side reaction.
Solutions & Protocols: This side reaction is kinetically competitive. To favor the desired crossed Claisen condensation, control the concentration of the methyl acetate enolate.
-
Protocol: Slow Addition of Methyl Acetate
-
Set up the reaction flask containing the Methyl 3,4-(methylenedioxy)benzoate, the strong base (e.g., NaH), and the anhydrous solvent under an inert atmosphere.
-
Load the methyl acetate into a syringe pump or a pressure-equalizing dropping funnel.
-
Add the methyl acetate dropwise to the stirred reaction mixture over a prolonged period (e.g., 1-2 hours).
-
Causality: This technique ensures that the concentration of methyl acetate and its corresponding enolate is kept low at all times. The enolate is more likely to react with the abundant Methyl 3,4-(methylenedioxy)benzoate (the electrophile) rather than another molecule of the scarce methyl acetate.[7][8]
-
Issue 3: Isolation of a Ketone Byproduct after Workup.
Question: My purification yielded 1-(1,3-benzodioxol-5-yl)ethanone instead of the target β,δ-diketoester. What caused this transformation?
Answer: The product you isolated results from the hydrolysis and subsequent decarboxylation of the target molecule. β-keto esters are susceptible to this reaction, particularly under harsh acidic or basic conditions, often accelerated by heat.[9][10][11] The workup step is the most common stage for this unwanted transformation.
-
Mechanism:
Caption: Unwanted decarboxylation during workup.
Solutions & Protocols: Employ a mild, cold workup procedure to neutralize the reaction and extract the product without inducing decarboxylation.
-
Protocol: Mild Acidic Workup
-
Cool the completed reaction mixture in an ice-water bath to 0-5°C.
-
Slowly and carefully pour the cold reaction mixture into a separate beaker containing a stirred, cold (0-5°C) solution of dilute aqueous acid (e.g., 1M HCl or 10% acetic acid). Monitor the pH to ensure it becomes slightly acidic (pH 5-6).
-
Perform all subsequent extractions with cold solvents and wash with cold brine.
-
Concentrate the organic extracts under reduced pressure without excessive heating (keep the water bath temperature below 40°C).
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction: sodium hydride (NaH) or sodium methoxide (NaOMe)? A: While both can be effective, sodium hydride (NaH) is often superior. NaH is a non-nucleophilic base that deprotonates the ester irreversibly, producing H₂ gas which escapes the reaction. Sodium methoxide, an alkoxide, exists in equilibrium with the ester, and the methanol produced can participate in side reactions or affect the equilibrium. Using the corresponding alkoxide (e.g., sodium methoxide for methyl esters) is crucial to prevent transesterification.[1][14]
Q2: How can I effectively purify the final product? A: The crude product is typically a mixture of the desired product, unreacted starting materials, and side products.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient solvent system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity) can separate the components effectively.
-
Recrystallization: If the crude product is semi-solid and a suitable solvent system can be found, recrystallization can be an effective and scalable purification method.
Q3: What analytical techniques are best for monitoring the reaction and identifying impurities? A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For monitoring the reaction's progress by observing the consumption of starting materials and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product and for identifying and quantifying impurities based on their unique chemical shifts and integration values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile side products like methyl acetoacetate and unreacted starting materials by comparing their mass spectra to libraries.
Data Summary Table
| Side Reaction / Issue | Primary Cause(s) | Key Preventative Measures | Resulting Impurity |
| Low Conversion | Inactive/insufficient base; Moisture | Use fresh, stoichiometric base; Ensure strictly anhydrous conditions | Unreacted starting materials |
| Self-Condensation | High concentration of methyl acetate enolate | Slow, dropwise addition of methyl acetate | Methyl acetoacetate |
| Ester Hydrolysis | Presence of water in the reaction mixture | Rigorous drying of glassware, solvents, and reagents | 3,4-(Methylenedioxy)benzoic acid |
| Decarboxylation | Harsh workup (strong acid, heat) | Use a cold, mild acidic workup procedure | 1-(1,3-benzodioxol-5-yl)ethanone |
References
-
Study.com. (n.d.). Can methyl acetate undergo a self-condensation reaction in the presence of an appropriate base? Explain. Retrieved from [Link][4]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link][9]
-
Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 300(1-2), 281-305. Available from [Link][10]
-
Taber, D. F., & Sheth, R. B. (2009). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. Retrieved from [Link][12]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link][13]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link][11]
-
Sciencemadness.org. (2024). Synthesis of Piperonal. Retrieved from [Link][15]
-
Doubtnut. (2020). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link][5]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link][7]
-
ResearchGate. (2015). Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation. Retrieved from [Link][16]
-
Chemistry LibreTexts. (2019). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link][14]
-
Scientific.Net. (n.d.). Formation of Methyl Acrylate from Methyl Acetate and Formaldehyde Condensation over Solid Base Catalysts. Retrieved from [Link][17]
-
Sciencemadness.org. (2012). Vilsmeier-Haack Piperonal Synthesis. Retrieved from [Link][18]
-
National Institutes of Health (NIH). (2020). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Retrieved from [Link][19]
-
SciELO. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link][20]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link][8]
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Technical Support Center: Optimizing Claisen Condensation of Benzodioxole Derivatives
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Claisen condensation, specifically when working with benzodioxole derivatives. Low yields in this crucial carbon-carbon bond-forming reaction can stall research progress. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot effectively.
Troubleshooting Guide: Low Yields and Side Reactions
This section directly addresses specific experimental failures. We diagnose the likely causes and provide actionable solutions to enhance the yield and purity of your target β-keto ester.
Q1: My Claisen condensation with a benzodioxole-containing ester is giving very low to no yield. What are the primary factors I should investigate?
Low yield is the most common complaint and can stem from several sources. The Claisen condensation is an equilibrium-driven reaction, and its success hinges on pushing this equilibrium towards the product.[1] The critical final step is the deprotonation of the newly formed β-keto ester, which is more acidic than the starting materials.[2] This step requires a full equivalent of base and drives the reaction to completion.[3][4]
Primary Causes & Solutions:
-
Inappropriate Base: The choice of base is paramount. It must be strong enough to deprotonate the α-carbon of your ester but must not introduce unwanted side reactions.
-
Solution: For an ethyl ester, the classic choice is sodium ethoxide (NaOEt). Using an alkoxide that matches the ester's alcohol portion prevents transesterification, a common side reaction where the ester group is exchanged.[5][6][7] If your benzodioxole derivative is sensitive or sterically hindered, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary to achieve sufficient enolate formation.[8][9]
-
-
Presence of Moisture: The reaction is highly sensitive to water. Any moisture will hydrolyze the ester to a carboxylate (saponification) and consume the base, effectively killing the reaction.[4][10]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and handle hygroscopic bases (like NaH) under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Deprotonation of Product: The thermodynamic driving force of the reaction is the formation of the resonance-stabilized enolate of the β-keto ester product.[2][5][9] If the product cannot be deprotonated, the equilibrium will favor the starting materials.
-
Steric Hindrance: The benzodioxole moiety, especially with additional substitution, can sterically hinder the approach of the enolate to the electrophilic carbonyl center.
-
Solution: Consider using a less bulky base. If using LDA, its steric bulk can sometimes be advantageous in creating a specific enolate but may hinder the condensation step.[11] Slower addition of the electrophile at low temperatures can sometimes overcome steric barriers.
-
Below is a workflow to diagnose these primary issues:
Q2: I'm observing a significant amount of my starting ester being consumed, but my desired product yield is still low. What side reactions are common with benzodioxole derivatives?
When starting material is consumed without forming the desired product, side reactions are the culprit. The electron-donating nature of the benzodioxole ring can influence reactivity.
Common Side Reactions & Mitigation:
| Side Reaction | Mechanistic Cause | Solution |
| Saponification | The alkoxide base acts as a nucleophile, attacking the ester carbonyl, leading to hydrolysis. This is exacerbated by any trace moisture.[10] | Rigorously exclude water from the reaction. Use anhydrous solvents and reagents. |
| Transesterification | Occurs when the alkoxide of the base does not match the alkoxy group of the ester (e.g., using sodium methoxide with an ethyl ester).[5][6][12] | Always match the alkoxide base to the ester. For ethyl esters, use sodium ethoxide. For methyl esters, use sodium methoxide. |
| Self-Condensation | If performing a mixed or crossed Claisen condensation, the enolizable ester can react with itself instead of the intended benzodioxole-based electrophile.[9] | Use an ester that cannot enolize as the electrophile (e.g., ethyl benzoate). Alternatively, pre-form the enolate of one ester at low temperature using a strong, non-nucleophilic base like LDA before slowly adding the second ester.[13] |
| Michael Addition | If the product β-keto ester can form an α,β-unsaturated system, the enolate can act as a Michael donor, leading to polymerization or undesired adducts. | This is less common for a standard Claisen but can occur if subsequent reactions are intended. Optimize conditions to favor the initial condensation (lower temperature, shorter reaction time). |
Q3: Does the benzodioxole ring itself present unique challenges for the Claisen condensation?
Yes, the 1,3-benzodioxole (or methylenedioxyphenyl) group can influence the reaction electronically. The two oxygen atoms are electron-donating through resonance, which can affect the acidity of α-protons and the electrophilicity of the carbonyl carbon.
-
Acidity of α-Protons: If the ester is directly attached to the benzodioxole ring (e.g., ethyl 3,4-methylenedioxyphenylacetate), the electron-donating character of the ring can slightly decrease the acidity of the α-protons compared to an unsubstituted phenylacetate. This may require a stronger base or slightly elevated temperature to form the enolate efficiently.
-
Electrophilicity of the Carbonyl: In a crossed Claisen where the benzodioxole derivative is the electrophile (e.g., ethyl 3,4-methylenedioxybenzoate), the electron-donating ring reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophilic attack. This can significantly slow the reaction. In such cases, using a more reactive enolate (e.g., from a ketone in a Claisen-Schmidt condensation) or a stronger base to generate a higher concentration of the ester enolate is often necessary.[14][15]
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of the Claisen condensation?
The Claisen condensation is a multi-step process that occurs between two ester molecules in the presence of a strong base.[8][16]
-
Enolate Formation: A strong base removes an acidic α-proton from an ester molecule to form a nucleophilic enolate.[1]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group. This forms the β-keto ester.[3]
-
Deprotonation (Driving Force): The expelled alkoxide base deprotonates the newly formed β-keto ester at its doubly activated α-carbon. This acid-base reaction is highly favorable and drives the overall equilibrium towards the product.[2][5]
-
Protonation (Work-up): An acidic work-up is required in the final step to neutralize the base and protonate the enolate, yielding the final β-keto ester product.[8]
Q5: What is the difference between a Classic, Mixed, and Dieckmann Condensation?
These are all variations of the Claisen condensation.[4]
-
Classic Claisen: The self-condensation of two identical ester molecules.[4]
-
Mixed (Crossed) Claisen: A condensation between two different esters. To be synthetically useful and avoid a mixture of four products, one ester should ideally be non-enolizable (lacking α-protons), such as ethyl benzoate or ethyl formate.[2][9]
-
Dieckmann Condensation: An intramolecular Claisen condensation. A molecule containing two ester groups reacts with itself to form a cyclic β-keto ester. This method is highly effective for forming stable 5- and 6-membered rings.[16][17][18][19]
Experimental Protocols
Protocol 1: General Procedure for Claisen Condensation using Sodium Ethoxide
This protocol is a starting point and should be optimized for your specific benzodioxole derivative.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Base Formation: Carefully add sodium metal (1.1 eq) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Reactant Addition: To the resulting sodium ethoxide solution, add your benzodioxole-containing ethyl ester (1.0 eq) dropwise at room temperature. If performing a crossed-Claisen, this would be your enolizable ester.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding cold, dilute aqueous acid (e.g., 1M HCl or 10% acetic acid) until the solution is neutral or slightly acidic (pH ~6-7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Troubleshooting - Using Sodium Hydride (NaH)
Use this protocol when a stronger base is required, and the ester is not sensitive to higher temperatures.
-
Preparation: Under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 eq) in mineral oil to a flame-dried flask. Wash the NaH with anhydrous hexane (2x) to remove the oil, decanting the hexane carefully via cannula. Add anhydrous THF or toluene.
-
Reactant Addition: Cool the NaH suspension to 0 °C. Slowly add the enolizable ester (1.0 eq) dropwise. Hydrogen gas will evolve; ensure proper venting. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete enolate formation.
-
Condensation: Add the second ester (the electrophile, 1.0 eq) dropwise. Heat the reaction to reflux and monitor by TLC.
-
Work-up & Isolation: Follow steps 5-8 from Protocol 1. The quench must be performed with extreme care, as unreacted NaH will react violently with acid. A common strategy is to first add ethyl acetate to consume excess NaH, followed by a slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) before the acidic workup.
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
OpenStax. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]
-
Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Claisen Condensation Mechanism. (n.d.). Claisen Condensation Mechanism. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
IISTE.org. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. [Link]
-
Reddit. (2023). Common sources of mistake in organic synthesis. [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. [Link]
-
Organic Chemistry: How to…. (2022). Approach to Synthesis Problems. [Link]
-
YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything![Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]
-
ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?[Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]
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- 18. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
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Identification of impurities in Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and answer frequently asked questions related to this synthesis.
Introduction
The synthesis of this compound is a classic example of a crossed Claisen condensation. This reaction involves the condensation of methyl 3,4-(methylenedioxy)benzoate with dimethyl oxalate in the presence of a strong base, typically sodium methoxide. The resulting β-keto ester is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules.
This guide will provide a comprehensive overview of the reaction, detailed troubleshooting for potential impurities and side reactions, and established protocols for synthesis and analysis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is very low, or I am recovering a significant amount of starting material. What are the possible causes?
Answer:
Low yields in a Claisen condensation are a common issue and can often be attributed to several factors:
-
Insufficiently Anhydrous Conditions: The base used in the Claisen condensation, typically sodium methoxide, is extremely sensitive to moisture.[1][2] Any water present in the reaction flask, solvents, or starting materials will consume the base, rendering it ineffective for the condensation. Ensure all glassware is oven-dried, and solvents are appropriately dried before use.
-
Ineffective Base: The strength and purity of the base are critical. Use freshly opened, high-purity sodium methoxide. If the base has been exposed to air, its efficacy will be compromised.
-
Incorrect Stoichiometry: A full equivalent of base is required to drive the reaction to completion by deprotonating the product β-keto ester.[3] Using a catalytic amount of base will result in an equilibrium that does not favor the product.
-
Low Reaction Temperature: While the reaction is typically run at or slightly above room temperature, insufficient temperature can lead to a slow reaction rate.
-
Inefficient Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the interaction between the reactants and the base.
Question 2: My final product is a complex mixture, and I am having difficulty with purification. What are the likely impurities?
Answer:
A complex product mixture suggests the presence of one or more side products. The most common impurities in this synthesis include:
-
Unreacted Starting Materials: Methyl 3,4-(methylenedioxy)benzoate and dimethyl oxalate may be present if the reaction did not go to completion.
-
Hydrolysis Product: The desired product, a β-keto ester, can undergo hydrolysis during the aqueous workup to form the corresponding carboxylic acid, 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoic acid.[4][5][6]
-
Decarboxylation Product: If the reaction mixture is heated excessively, especially under acidic or basic conditions, the β-keto acid (from hydrolysis) can decarboxylate to yield 1-(1,3-benzodioxol-5-yl)ethan-1-one.[7]
-
Self-Condensation of Dimethyl Oxalate: Although less common as it lacks α-hydrogens, under forcing conditions, side reactions involving dimethyl oxalate can occur.
Question 3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Answer:
Careful analysis of your 1H and 13C NMR spectra can help identify the impurities:
-
Starting Materials:
-
Methyl 3,4-(methylenedioxy)benzoate: Look for a singlet around 6.0 ppm for the -OCH2O- protons and aromatic signals characteristic of the benzodioxole ring system. A singlet for the methyl ester protons will also be present.
-
Dimethyl oxalate: A sharp singlet for the two equivalent methyl groups.
-
-
Hydrolysis Product (4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoic acid): The most noticeable change will be the disappearance of the methyl ester peak and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).
-
Decarboxylation Product (1-(1,3-benzodioxol-5-yl)ethan-1-one): Look for a new methyl singlet and characteristic aromatic signals for the substituted acetophenone structure.
Comparing your spectra with known spectra of these potential byproducts is the most definitive way to confirm their presence.
Frequently Asked Questions (FAQs)
Q: What is the role of the strong base in this reaction?
A: The strong base, sodium methoxide, serves two primary roles. First, it deprotonates the α-carbon of one of the ester starting materials to form a nucleophilic enolate. In this specific reaction, since methyl 3,4-(methylenedioxy)benzoate lacks α-hydrogens, the enolate is formed from dimethyl oxalate. However, the more critical role in a crossed Claisen condensation is to deprotonate the resulting β-keto ester product. This deprotonation is thermodynamically favorable and drives the reaction equilibrium towards the product.[3][8]
Q: Can I use a different base, such as sodium ethoxide?
A: It is highly recommended to use a base with the same alkoxide as the ester group (methoxide for methyl esters). Using a different alkoxide, like sodium ethoxide, can lead to transesterification, resulting in a mixture of methyl and ethyl esters in your final product, which will complicate purification.[4]
Q: How can I best purify the final product?
A: The two most common and effective methods for purifying this compound are:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexanes) should be determined experimentally. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize out.[9]
-
Column Chromatography: If recrystallization is ineffective or if you have a complex mixture of impurities, column chromatography on silica gel is a good alternative. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, will typically provide good separation.
Q: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The product, being more polar than the starting esters, will have a lower Rf value. The reaction is complete when the starting material spots have disappeared or are no longer diminishing in intensity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol based on the principles of the Claisen condensation.
Materials:
-
Methyl 3,4-(methylenedioxy)benzoate
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents).
-
Add anhydrous methanol and stir to dissolve the sodium methoxide.
-
To this solution, add a mixture of methyl 3,4-(methylenedioxy)benzoate (1 equivalent) and dimethyl oxalate (1.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting solid, add anhydrous diethyl ether and stir.
-
Cool the mixture in an ice bath and slowly add 1 M HCl with vigorous stirring until the mixture is acidic (pH ~2-3).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose HPLC method for purity assessment.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
Dissolve a small amount of the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Reaction Mechanism
Caption: General mechanism of the crossed Claisen condensation.
Potential Impurity Formation Pathways
Caption: Formation pathways of common impurities.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
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Organic Syntheses. (n.d.). (Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-2-butanone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
SCBIO. (2025, November 17). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[10][11] dioxol-2-one. Retrieved from
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PubChem. (n.d.). Jzl184. Retrieved from [Link]
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Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Sodium Methoxide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
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ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
Moonarc. (n.d.). What is Sodium Methoxide and its uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, October 10). Sodium methoxide. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 3,3'-(5,6-dicyano-1,3-benzodioxole-4,7-diyl)dipropiolic acid (4) and 3,3'. Retrieved from [Link]
-
ResearchGate. (2025, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethoxy)quinoline-2-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methylbenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Benzodioxole-5-butanoic acid, .alpha.-[hydroxy(3,4,5-trimethoxyphenyl)methyl]-, methyl ester, (R,R)-(.+-.)-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate. Retrieved from [Link]
-
MDPI. (n.d.). (E)-1-(Benzo[d][10][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]
-
MDPI. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium methoxide. Retrieved from [Link]
-
MD Topology. (n.d.). Methyl(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
-
ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]
-
PubMed. (n.d.). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, October 16). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]
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Technical Support Center: Stability and Degradation of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate Under Acidic Conditions
Welcome to the technical support center for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound, particularly under acidic conditions.
I. Introduction to the Compound and its Stability Concerns
This compound is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis.[1][2] The presence of both ester and ketone functional groups makes them versatile building blocks but also susceptible to degradation, especially under acidic or basic conditions.[3][4] Understanding the stability of this specific molecule is crucial for its effective use in multi-step syntheses, formulation development, and for ensuring the purity and safety of final products.
The primary degradation pathway of concern for β-keto esters under acidic conditions is hydrolysis, which can be followed by decarboxylation.[3][5][6] This guide will delve into the specifics of these reactions and provide practical advice for minimizing degradation.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the primary degradation pathway for this compound in an acidic solution?
Under acidic conditions, the principal degradation route is acid-catalyzed hydrolysis of the methyl ester group.[3][7] This reaction is typically followed by a rapid decarboxylation of the resulting β-keto acid intermediate to yield a ketone.[5][6]
Mechanism Breakdown:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group.
-
Elimination: The protonated methoxy group leaves as methanol, and the carbonyl group is reformed.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the β-keto acid, 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoic acid.
-
Decarboxylation: The β-keto acid readily loses carbon dioxide upon gentle heating to form 1-(1,3-benzodioxol-5-yl)propane-1,3-dione.[6]
FAQ 2: What are the expected degradation products I should be looking for?
The primary degradation products you should anticipate are:
-
4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoic acid: The initial hydrolysis product.[8]
-
1-(1,3-benzodioxol-5-yl)propane-1,3-dione: The product of subsequent decarboxylation.
-
Methanol: A byproduct of the ester hydrolysis.
-
Carbon Dioxide: A gaseous byproduct of decarboxylation.
It is also possible to observe further degradation of these primary products depending on the severity of the acidic conditions and the duration of exposure.
FAQ 3: What analytical methods are recommended for monitoring the stability of this compound and its degradants?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[9] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique.
Recommended HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or acetic acid) | The acidic modifier improves peak shape and resolution. |
| Detection | UV at a wavelength of maximum absorbance for the parent compound and degradants. | Enables sensitive detection of the key analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good separation and reasonable run times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Liquid chromatography-mass spectrometry (LC-MS) can also be invaluable for the identification and confirmation of unknown degradation products.[10][11][12]
III. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Rapid and unexpected degradation of the starting material upon dissolution in an acidic medium.
Possible Causes:
-
High Acidity (Low pH): The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of hydronium ions.
-
Elevated Temperature: Higher temperatures significantly accelerate the rate of hydrolysis and subsequent decarboxylation.[13][14]
-
Presence of Water: Water is a necessary reactant for hydrolysis.[15]
Solutions:
-
pH Control: If your experimental conditions allow, use the mildest acidic conditions possible. Buffer the solution to a less acidic pH if compatible with your reaction. Many drugs exhibit optimal stability in the pH range of 4-8.[14][16]
-
Temperature Management: Perform your reaction or analysis at the lowest practical temperature. If possible, conduct the experiment at room temperature or below.
-
Solvent Choice: If the presence of water is not essential for your process, consider using anhydrous solvents to minimize hydrolysis.[17]
Problem 2: Appearance of multiple unknown peaks in the chromatogram during a stability study.
Possible Causes:
-
Secondary Degradation: The initial degradation products may themselves be unstable under the stressed conditions and degrade further.
-
Oxidation: The benzodioxole moiety can be susceptible to oxidation, especially in the presence of light or certain metal ions.[15][18]
-
Photodegradation: Exposure to UV or visible light can induce degradation.[13][18]
Solutions:
-
Forced Degradation Studies: To identify the unknown peaks, perform systematic forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light).[9] This will help in creating a comprehensive degradation profile.
-
Protect from Light: Conduct experiments in amber glassware or under light-protected conditions to rule out photodegradation.
-
Inert Atmosphere: If oxidation is suspected, purge your reaction vessel and solvents with an inert gas like nitrogen or argon.
-
LC-MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to obtain structural information about the unknown impurities, which can aid in their identification.
Problem 3: Inconsistent results and poor reproducibility in stability experiments.
Possible Causes:
-
Inconsistent pH: Small variations in the pH of your solutions can lead to significant differences in degradation rates.
-
Variable Temperature: Fluctuations in ambient temperature can affect the reaction kinetics.
-
Inhomogeneous Solutions: Poor mixing can lead to localized areas of high acid concentration, causing non-uniform degradation.
Solutions:
-
Precise pH Measurement and Buffering: Use a calibrated pH meter for all solutions and employ appropriate buffer systems to maintain a constant pH.
-
Thermostatic Control: Use a water bath or a temperature-controlled reaction block to ensure a stable and uniform temperature throughout the experiment.
-
Efficient Stirring: Ensure your solutions are well-stirred to maintain homogeneity.
IV. Experimental Protocols
Protocol 1: Conducting a Forced Degradation Study under Acidic Conditions
This protocol outlines the steps for intentionally degrading this compound to identify its degradation products and establish a stability-indicating method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
Acid Stress:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Dilute to the final volume with the solvent.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Analysis: Analyze the samples by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample (time 0). Identify and quantify the parent compound and any new peaks that appear.
V. Visualizations
Degradation Pathway Diagram
Caption: Acid-catalyzed hydrolysis and subsequent decarboxylation of the title compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected degradation.
VI. References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
LCGC North America. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 208-223. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-151. [Link]
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
-
OPUS. Analytical Methods. [Link]
-
PubChem. 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(36), 22183-22195. [Link]
-
Slideshare. Factors affecting stability of drugs. [Link]
-
Slideshare. Drug Stability. [Link]
-
PCCA. Factors That Affect the Stability of Compounded Medications. [Link]
-
Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
ResearchGate. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
-
ResearchGate. Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]
-
PubMed. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. [Link]
-
ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]
Sources
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- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. aklectures.com [aklectures.com]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Polar Diketoesters
Welcome to the Technical Support Center for the purification of polar diketoesters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable but often troublesome compounds. The inherent polarity, coupled with the unique chemical reactivity of the 1,3-dicarbonyl moiety, presents a distinct set of purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the purification of polar diketoesters, focusing on the causality behind each issue and providing step-by-step solutions.
Issue 1: My polar diketoester streaks badly or won't elute from a silica gel column.
Question: I'm running a standard silica gel column with an ethyl acetate/hexanes solvent system. My polar diketoester is either stuck at the baseline or elutes as a long, unresolved streak, even with high concentrations of ethyl acetate. What's happening and how can I fix it?
Answer:
This is a classic problem when purifying highly polar compounds on silica gel. The issue stems from strong, non-ideal interactions between your polar diketoester and the acidic silanol groups (Si-OH) on the silica surface.[1][2] The diketoester's carbonyl groups can form strong hydrogen bonds with these sites, leading to significant peak tailing and, in severe cases, irreversible adsorption.[2]
Causality Checklist & Solutions:
-
Excessive Analyte-Silica Interaction: The acidic silanol groups on standard silica gel are often the primary cause of streaking for polar compounds.[2]
-
Solution 1: Modify the Mobile Phase. Instead of just increasing the percentage of your polar solvent, which can lead to poor selectivity[3], add a competitive modifier to the eluent.
-
For neutral or slightly acidic diketoesters, add a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase. The acid will protonate the silanol groups, reducing their ability to interact strongly with your compound.[1]
-
If your diketoester has a basic moiety, adding a small amount of triethylamine (TEA) or a 1-10% solution of 10% ammonium hydroxide in methanol can improve peak shape by neutralizing the acidic silica surface.[1][4]
-
-
Solution 2: Deactivate the Silica Gel. Before running the column, you can reduce the acidity of the silica gel to minimize unwanted interactions, which is especially useful if your compound is sensitive to acid.[3]
-
-
Inappropriate Stationary Phase: For extremely polar diketoesters, silica gel may simply be the wrong choice of stationary phase.
-
Solution 1: Switch to Alumina. Alumina is a polar alternative that comes in acidic, basic, and neutral forms. Basic or neutral alumina can be particularly effective for purifying compounds that are sensitive to the acidic nature of silica.[1]
-
Solution 2: Use Reverse-Phase (RP) Chromatography. For highly polar compounds, RP chromatography (e.g., with a C18 stationary phase) can be an excellent alternative.[1] The stationary phase is nonpolar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will have less retention and may elute more cleanly.
-
Solution 3: Consider HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of very polar compounds. It uses a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile.[1][5]
-
Issue 2: My compound appears to be decomposing during purification.
Question: My TLC analysis before the column looks clean, but the fractions collected are a mixture of my product and what appears to be a degradation product. Why is this happening?
Answer:
This issue often points to the chemical instability of the diketoester under the purification conditions. There are two primary culprits: hydrolysis of the ester group or acid/base sensitivity of the diketone moiety itself.
Causality Checklist & Solutions:
-
Ester Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of your ester into the corresponding carboxylic acid.[6][7] This is a common issue if using non-anhydrous solvents or bases that can generate hydroxide ions.[6][7]
-
Solution: Use Anhydrous Conditions. Ensure all your solvents are rigorously dried before use. If you are modifying your eluent with an acid or base, use anhydrous versions where possible. This is particularly critical in preparative chromatography where the compound is exposed to the stationary and mobile phases for an extended period.[6]
-
-
Acid Sensitivity: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds.[3]
-
Solution 1: Test for Stability. Before committing to a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour or two, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound is likely unstable on silica.[3]
-
Solution 2: Use a Deactivated or Alternative Stationary Phase. As mentioned previously, switching to neutral alumina, florisil, or deactivated silica gel can prevent acid-catalyzed decomposition.[3]
-
Issue 3: I'm observing multiple spots on TLC that seem to be related to my product.
Question: My NMR of the crude product suggests a single compound, but on TLC, I see two or more very close spots. Are these impurities?
Answer:
While they could be impurities, it's highly probable that you are observing keto-enol tautomers. Diketoesters exist in equilibrium between their keto and enol forms.[8][9] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, making it a significant component at equilibrium for many 1,3-diketones.[8]
Causality Checklist & Solutions:
-
Keto-Enol Tautomerism: The keto and enol forms are constitutional isomers with different polarities and thus can separate on a TLC plate or column.[10][11] The interconversion can be catalyzed by acid or base.[10][12]
-
Solution 1: "Ignore" the Tautomers during Chromatography. Often, the best approach is to find a solvent system that co-elutes the tautomers or where the interconversion is fast on the chromatographic timescale, resulting in a single, averaged spot. Adding a small amount of acid or base to the mobile phase can sometimes accelerate this interconversion.
-
Solution 2: Metal Chelation as a Purification Strategy. A clever method to purify β-diketones involves intentionally forming a metal chelate.[13] For example, treating the crude product with copper(II) acetate can form a stable copper chelate of the diketone, which can be purified. The pure diketone can then be regenerated by treating the chelate with a stronger chelating agent like EDTA.[13] This method takes advantage of the unique reactivity of the diketone moiety.
-
Workflow for Troubleshooting Diketoester Purification
Here is a logical workflow to diagnose and solve purification challenges.
Caption: Decision workflow for purifying polar diketoesters.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of a polar diketoester? A good starting point is often a mixture of ethyl acetate and hexanes.[14] Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity while monitoring with TLC to find a system that gives your target compound an Rf value of approximately 0.2-0.4.[14] If your compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Q2: How can I effectively use liquid-liquid extraction for a polar diketoester that has some water solubility? Standard liquid-liquid extraction can be inefficient for polar compounds, as they may partition between the organic and aqueous layers.[15] To improve recovery, wash the combined organic layers with brine (saturated NaCl solution) instead of pure water. The high salt concentration in the brine decreases the polarity of the aqueous phase, which helps to "salt out" your organic compound, pushing it into the organic layer.[16]
Q3: Is recrystallization a viable option for purifying polar diketoesters? Yes, recrystallization can be a very effective and scalable purification technique.[17][18] The key is finding a suitable solvent or solvent system. An ideal solvent will dissolve your compound poorly at room temperature but well at elevated temperatures.[19][20] For polar compounds, consider solvents like ethanol, isopropanol, acetone, or solvent pairs like hexane/acetone or hexane/ethyl acetate.[17]
Q4: My diketoester is an oil and won't crystallize. What can I do? If direct crystallization fails, consider converting your diketoester into a solid derivative if it has an appropriate functional handle. For example, if your molecule also contains a basic nitrogen, you can form a hydrochloride or other salt, which is often a crystalline solid that is easier to purify by recrystallization.[4][17] After purification, the free base can be regenerated.
Experimental Protocols
Protocol 1: Column Chromatography with a Modified Mobile Phase
This protocol details a standard flash chromatography procedure for a polar diketoester that exhibits peak tailing on silica gel.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot on a silica gel TLC plate.
-
Develop the plate using various ratios of an eluent system (e.g., ethyl acetate/hexanes).
-
Once an approximate solvent ratio is found (Rf ~0.3), prepare two modified systems: one with 0.5% acetic acid and one with 0.5% triethylamine.
-
Run TLCs in these modified systems to see which one gives a less streaky, more defined spot. Select the optimal system for the column.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column for your sample amount.
-
Fill the column about one-third full with your initial, least polar eluting solvent (e.g., 20% ethyl acetate in hexanes + 0.5% acetic acid).
-
In a separate beaker, create a slurry of silica gel in the same solvent. The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to guide the slurry and tap the column gently to help the silica pack evenly.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Add more solvent as needed, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dry loading is recommended for polar compounds that may have poor solubility in the column eluent.[2]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.[2]
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[2]
-
Carefully add this silica-adsorbed sample to the top of the packed column bed, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[2]
-
-
Elution and Fraction Collection:
-
Carefully add your chosen eluent to the column.
-
Apply gentle pressure (e.g., with a hand bellows or nitrogen line) to begin eluting the solvent through the column.
-
Collect fractions in test tubes.
-
Monitor the progress of the separation by spotting collected fractions onto TLC plates and visualizing.
-
If your compound is eluting too slowly, you can gradually increase the polarity of the mobile phase.[3]
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure to yield your purified polar diketoester.
-
Data Summary Table
| Challenge | Potential Cause | Recommended Solution(s) | Key Parameters to Monitor |
| Peak Tailing / Streaking | Strong interaction with silica silanol groups | - Add 0.1-1% acetic acid to eluent[1] - Add 0.1-1% TEA for basic compounds[1] - Switch to neutral alumina[1] | TLC spot shape, Rf value |
| No Elution | Compound is too polar for normal-phase | - Switch to Reverse-Phase (C18) HPLC[1] - Use HILIC[1][5] - Use a highly polar eluent (e.g., DCM/MeOH/NH₄OH) | Compound retention time |
| On-Column Decomposition | Acid sensitivity | - Test stability on TLC plate first[3] - Use deactivated silica or neutral alumina[3] - Use anhydrous solvents[6] | Appearance of new spots on TLC |
| Multiple Product Spots | Keto-enol tautomerism | - Use a solvent system that co-elutes tautomers - Purify via copper chelate formation[13] | ¹H NMR to confirm tautomers |
| Poor Liquid-Liquid Extraction | High water solubility | - Wash organic layers with brine (sat. NaCl)[16] - Perform multiple extractions | Product recovery after workup |
References
- Benchchem.
- University of Rochester, Department of Chemistry.
- Benchchem.
- MDPI. Recent Developments in the Synthesis of β-Diketones.
- ChemistryViews.
- Waters Blog.
- Benchchem.
- Chemistry LibreTexts. Keto-Enol Tautomerism.
- Chemistry Steps.
- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points.
- Benchchem.
- University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents.
- Chemistry LibreTexts. Solvent Partitioning (Liquid-Liquid Extraction).
- University of Rochester, Department of Chemistry.
- YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- ResearchGate.
- YouTube.
- Reddit. Purification of strong polar and basic compounds.
- Biotage.
- Khan Academy.
- Recrystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. youtube.com [youtube.com]
- 19. rubingroup.org [rubingroup.org]
- 20. m.youtube.com [m.youtube.com]
Preventing byproduct formation in the synthesis of benzodioxole intermediates
Technical Support Center: Synthesis of Benzodioxole Intermediates
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of benzodioxole intermediates. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we understand that synthesizing these vital intermediates can be complex. This resource combines established chemical principles with field-tested insights to help you optimize your reactions, minimize byproduct formation, and improve overall yields.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of methylenedioxy-protected catechols.
Q1: What is the most common and scalable method for synthesizing benzodioxole intermediates?
The most widely employed method is the Williamson ether synthesis, which involves the reaction of a catechol with a dihalomethane (e.g., dichloromethane, dibromomethane) in the presence of a base. This method is favored for its use of readily available and relatively inexpensive starting materials. For improved reactivity and yield, especially in large-scale syntheses, phase-transfer catalysis is often incorporated to facilitate the reaction between the aqueous and organic phases.
Q2: Why is a phase-transfer catalyst (PTC) often recommended for this synthesis?
The reaction typically involves a salt of the catechol (formed by the base), which is soluble in an aqueous phase or a polar solvent, and the dihalomethane, which is often the organic phase or soluble in a non-polar solvent. These two phases are immiscible. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, has both hydrophilic and lipophilic properties. It transports the catecholate anion from the aqueous/polar phase into the organic phase, where it can react with the dihalomethane, thereby dramatically increasing the reaction rate and efficiency.
Q3: What are the primary byproducts I should be concerned about?
The most common and troublesome byproducts are polymeric materials. These form when a catecholate anion reacts with an already formed benzodioxole molecule that has been halogenated in a subsequent step, leading to chain extension. Other potential byproducts can include partially reacted intermediates (e.g., 2-(halomethoxy)phenols) and products from side reactions if the catechol has other sensitive functional groups.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides in-depth answers to specific experimental problems.
Issue 1: Persistently Low Yield of the Desired Benzodioxole Product
"I'm reacting 4-methylcatechol with dibromomethane and potassium carbonate, but my yield is consistently below 40%. What's going wrong?"
This is a classic issue that can stem from several factors. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Inefficient Base: Potassium carbonate (K₂CO₃) is a common base, but it has low solubility in many organic solvents like DMF or DMSO. If the deprotonation of the catechol is incomplete, the reaction will not proceed to completion. The reaction is heterogeneous, and the solid-liquid interface is where the reaction occurs, which can be slow.
-
Reaction Temperature: While heating is necessary, excessive temperatures (e.g., >120 °C) can promote side reactions and decomposition of the starting material or product, especially over long reaction times.
-
Presence of Water: While some protocols use aqueous bases, excess water can hydrolyze the dihalomethane and reduce the efficacy of the reaction. Anhydrous conditions are often preferred.
Solutions & Protocols:
-
Optimize the Base and Solvent System: Consider switching to a stronger base like cesium carbonate (Cs₂CO₃), which has significantly higher solubility in polar aprotic solvents and is known to accelerate Williamson ether syntheses. Alternatively, using a polar aprotic solvent like DMF or NMP can help solubilize the base and the catecholate intermediate.
-
Implement Phase-Transfer Catalysis (PTC): If you are running the reaction in a biphasic system or with a poorly soluble base, adding 1-5 mol% of a PTC like TBAB is critical. The PTC will shuttle the catecholate anion into the organic phase to react with the dibromomethane.
-
Control Temperature and Reaction Time: Monitor the reaction by TLC or GC-MS. The goal is to find the minimum temperature and time required for the completion of the reaction. A typical starting point is 80-100 °C.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low benzodioxole yield.
Issue 2: Formation of a Sticky, Insoluble Residue (Polymerization)
"My reaction mixture becomes thick and difficult to stir, and after workup, I'm left with a significant amount of an insoluble, polymeric substance."
This is a clear indication of polymerization, the most common side reaction in this synthesis.
Mechanistic Explanation:
Polymerization occurs when the dihalomethane reacts on one side with a catecholate to form a halomethyl ether intermediate. A second catecholate molecule can then displace the remaining halide, but so can another molecule of the intermediate, leading to oligomers and polymers. High concentrations of reactants and elevated temperatures can exacerbate this issue.
Mechanism of Polymer Formation
Caption: Competing pathways of cyclization vs. polymerization.
Preventative Strategies:
-
High Dilution: One of the most effective strategies is to use the principle of high dilution. By running the reaction in a larger volume of solvent, you decrease the probability of intermolecular reactions (leading to polymers) and favor the intramolecular cyclization to form the desired five-membered ring.
-
Slow Addition of Reagents: Instead of adding all the dihalomethane at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, further favoring the intramolecular reaction.
-
Use of Sodium Hydride (NaH) for Anion Pre-formation: For sensitive substrates, pre-forming the dianion of the catechol with a strong, non-nucleophilic base like NaH in an anhydrous solvent (e.g., THF, DMF) before the slow addition of the dihalomethane can lead to cleaner reactions.
Table 1: Effect of Reaction Conditions on Polymer Formation
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Concentration | 1.0 M | 0.1 - 0.2 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Reagent Addition | All at once | Slow addition over 2-4h | Keeps electrophile concentration low, minimizing side reactions. |
| Base | K₂CO₃ | Cs₂CO₃ or NaH | More efficient deprotonation leads to a cleaner reaction profile. |
Reference Protocol: Synthesis of 4-Methyl-1,3-benzodioxole
This protocol incorporates best practices to minimize byproduct formation.
Materials:
-
4-Methylcatechol (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.2 eq)
-
Dibromomethane (CH₂Br₂) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aq. NH₄Cl
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-methylcatechol (1.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.15 M.
-
Add cesium carbonate (2.2 eq) to the solution. The mixture may be a slurry.
-
Heat the reaction mixture to 80 °C.
-
Using a syringe pump, add dibromomethane (1.2 eq) dropwise over a period of 3 hours.
-
After the addition is complete, allow the reaction to stir at 80 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing an equal volume of water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aq. NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 4-methyl-1,3-benzodioxole.
References
-
Title: A convenient synthesis of substituted methylenedioxybenzenes Source: Tetrahedron Letters URL: [Link]
-
Title: Phase-transfer catalysis in the synthesis of N-aryl and O-aryl derivatives Source: Pure and Applied Chemistry URL: [Link]
-
Title: Cesium carbonate: a versatile and efficient base in organic synthesis Source: Chemical Society Reviews URL: [Link]
-
Title: The Williamson Ether Synthesis: A Review Source: Organic Preparations and Procedures International URL: [Link]
-
Title: A Simple and Efficient Method for the Synthesis of 1,3-Benzodioxoles from Catechols Source: Synthetic Communications URL: [Link]
Handling and storage guidelines for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Welcome to the technical support guide for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (MBDDB). This document provides in-depth handling, storage, and troubleshooting guidelines for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this important research chemical.
Introduction to MBDDB: A Chemist's Perspective
This compound is a complex organic molecule featuring a benzodioxole ring system and a β-ketoester functional group. Understanding the inherent reactivity of these moieties is critical to its proper handling. The β-ketoester group is particularly susceptible to hydrolysis under both acidic and basic conditions, which can be followed by decarboxylation upon heating.[1][2] This chemical instability necessitates careful control of the storage and handling environment to prevent degradation. Furthermore, benzodioxole derivatives can be sensitive to light, which may cause discoloration over time.[3]
This guide is structured to provide both quick-reference troubleshooting and a deeper understanding of the principles behind our recommended procedures.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several common issues when working with MBDDB. The following table outlines potential problems, their probable causes rooted in the compound's chemistry, and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Preventative Measures |
| Decreased Purity / Presence of Impurities in Analysis (NMR, LC-MS) | Hydrolysis: Exposure to moisture (atmospheric or from solvents) has led to the cleavage of the methyl ester.[4][5] | • Work under inert atmosphere: Handle the compound in a glove box or under a stream of dry nitrogen/argon. • Use anhydrous solvents: Ensure all solvents are freshly dried and stored over molecular sieves. • Proper Storage: Store in a desiccator or a sealed container with a desiccant.[6][7] |
| Decarboxylation: The hydrolyzed β-keto acid intermediate has lost CO2, often accelerated by heat.[1] | • Avoid excessive heat: Do not heat solutions of MBDDB for prolonged periods unless the reaction protocol requires it. • pH control: Maintain a neutral pH in your reaction mixture unless otherwise specified. | |
| Sample Discoloration (Yellowing) | Photodegradation: Exposure to UV or ambient light can degrade the benzodioxole moiety.[3] | • Protect from light: Store the compound in an amber vial.[8] • Work in a shaded area: Minimize exposure to direct laboratory light during weighing and preparation. |
| Inconsistent Experimental Results / Poor Yield | Compound Degradation: Use of a partially degraded stock solution due to improper long-term storage. | • Aliquot upon receipt: Divide the bulk sample into smaller, single-use vials to minimize freeze-thaw cycles and repeated exposure of the entire stock to the atmosphere. • Regular quality control: Periodically check the purity of your stock material via a quick analytical method like TLC or LC-MS. |
| Difficulty in Dissolving the Compound | Inappropriate Solvent Choice: MBDDB, as a moderately polar organic molecule, has specific solubility characteristics. | • Consult solubility data: If available, check the product's technical data sheet. • Empirical testing: Test solubility in small quantities with common laboratory solvents (e.g., DCM, EtOAc, Acetone, DMSO, DMF). |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
While a specific Safety Data Sheet (SDS) for MBDDB is not widely available, data from closely related benzodioxole derivatives suggest the following potential hazards:
-
Harmful if swallowed: Acute oral toxicity is a common feature of this class of compounds.[7]
-
Skin and Eye Irritation: May cause irritation upon contact.[9]
-
Respiratory Irritation: As a fine powder, inhalation should be avoided.
Always handle this compound in a well-ventilated area or a fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the ideal storage conditions for MBDDB?
To maximize shelf-life and prevent degradation, store MBDDB under the following conditions:
-
Temperature: In a cool environment, typically 2-8°C. For long-term storage, -20°C is recommended.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen is ideal) to displace moisture and oxygen.
-
Container: In a tightly sealed, light-resistant (amber) glass vial.
-
Environment: In a dry location, preferably within a desiccator.
Q3: My MBDDB has turned slightly yellow. Can I still use it?
Yellowing is likely a sign of minor photodegradation.[3] For non-critical applications, the material may still be usable, but it is highly recommended to first assess its purity by an analytical method such as NMR, LC-MS, or at a minimum, thin-layer chromatography (TLC) against a reference standard if available. For sensitive or quantitative experiments, using a fresh, non-discolored lot is advised.
Q4: How should I handle the compound when weighing it out for an experiment?
As MBDDB is a fine powder, take precautions to avoid creating and inhaling dust.
-
Work in a contained space: Use a chemical fume hood or a balance enclosure.
-
Use appropriate tools: Use a micro-spatula to gently transfer the powder. Avoid scooping in a manner that creates airborne dust.
-
Wear PPE: At a minimum, wear nitrile gloves and safety glasses. A dust mask may be considered if not working in a fume hood.
-
Clean up spills promptly: Gently wipe any spilled powder with a damp cloth to prevent it from becoming airborne.
Experimental Protocols: Best Practices
Protocol for Short-Term Storage and Aliquoting
The key to maintaining the integrity of MBDDB is to minimize its exposure to atmospheric conditions.
-
Preparation: Move the main container of MBDDB, several small amber glass vials, a funnel, and a spatula into a glove box or an inert atmosphere glove bag.
-
Equilibration: Allow the main container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Aliquoting: Carefully transfer the desired amount of MBDDB into the smaller vials.
-
Inerting: Backfill each vial with dry argon or nitrogen before sealing tightly.
-
Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.
-
Storage: Place the aliquots in a freezer (-20°C) for long-term storage, and keep one aliquot in a refrigerator (2-8°C) for current use.
Visual Workflow for Handling and Storage
The following diagram illustrates the recommended workflow to preserve the stability of MBDDB.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubesngreases.com [lubesngreases.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A-Comparative-Guide-to-Structural-Elucidation:-Confirming-Methyl-4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate-with-2D-NMR
Introduction:-The-Imperative-of-Unambiguous-Structural-Confirmation
In the realm of drug development and materials science, the precise molecular structure of a compound dictates its function, efficacy, and safety. Ambiguity is not an option. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational blueprint of a molecule's carbon-hydrogen framework, it can often fall short in complex cases where signals overlap or when distinguishing between isomers.[1] This guide provides an in-depth, practical comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—work in concert to provide irrefutable, high-confidence structural confirmation of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a compound featuring multiple, distinct chemical environments.
This guide is structured not as a rigid protocol, but as a logical workflow that mirrors the scientific process of inquiry, analysis, and validation. We will demonstrate how each 2D NMR experiment provides a unique layer of data and how, when synthesized, these layers create a self-validating system for structural elucidation.
The-Subject-Molecule:-Methyl-4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Our target molecule possesses several key structural features that make it an excellent candidate for 2D NMR analysis:
-
An aromatic 1,3-benzodioxole ring system with a specific substitution pattern.
-
A β-diketone moiety , which can exhibit keto-enol tautomerism, adding a layer of potential complexity.[2][3]
-
A methyl ester functional group.
-
A methylene bridge connecting the aromatic and diketone fragments.
Figure 1: Chemical structure of this compound.
Part-1:-The-Foundation-of-1D-NMR-Analysis
Before delving into 2D techniques, a thorough analysis of the 1D ¹H and ¹³C NMR spectra is essential. This allows us to inventory the chemical environments within the molecule. Based on established chemical shift principles, we can predict the approximate locations of our signals.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |
| 1 | ~3.80 | ~52.5 | Singlet (s) | Methyl ester protons |
| 2 | - | ~165.0 | - | Ester carbonyl carbon |
| 3 | ~4.00 (keto) / ~6.1 (enol) | ~45.0 (keto) / ~98.0 (enol) | Singlet (s) | Methylene protons adjacent to two carbonyls |
| 4 | - | ~195.0 | - | Ketone carbonyl carbon |
| 5 | - | ~194.0 | - | Ketone carbonyl carbon attached to aromatic ring |
| 6 | - | ~129.0 | - | Quaternary aromatic carbon |
| 7 | ~7.50 | ~108.5 | Doublet (d) | Aromatic proton ortho to carbonyl |
| 8 | ~6.90 | ~112.5 | Doublet (d) | Aromatic proton meta to carbonyl |
| 9 | - | ~148.5 | - | Quaternary aromatic carbon attached to oxygen |
| 10 | - | ~152.0 | - | Quaternary aromatic carbon attached to oxygen |
| 11 | ~7.45 | ~125.0 | Doublet of doublets (dd) | Aromatic proton ortho to carbonyl and meta to other CH |
| 12 | ~6.05 | ~102.0 | Singlet (s) | Dioxole methylene protons |
Note: The presence of keto-enol tautomerism can lead to two distinct sets of signals for atoms in the diketone moiety. The diketo form is often predominant.[7]
While this 1D analysis provides a list of parts, it does not definitively show how they are connected. For instance, is the butanoate chain attached to position 5 of the benzodioxole ring as expected? This is where 2D NMR becomes indispensable.
Part-2:-Building-the-Connectivity-Map-with-2D-NMR
2D NMR experiments correlate signals between two frequency axes, revealing relationships that are not apparent in 1D spectra.[8][9]
COSY-(¹H-¹H-Correlation-Spectroscopy):-Identifying-Proton-Neighbors
The COSY experiment is the most straightforward 2D technique, identifying protons that are coupled to each other, typically through two or three bonds.[10]
Causality Behind the Experiment: We use COSY to establish the proton-proton spin systems within the molecule. For our target, the most critical application is to confirm the connectivity of the three protons on the aromatic ring. We expect to see a cross-peak between H-8 and H-11, and another between H-11 and H-7, confirming their adjacent positions.
HSQC-(Heteronuclear-Single-Quantum-Coherence):-A-Direct-Proton-to-Carbon-Link
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[11]
Causality Behind the Experiment: This is the definitive method for assigning carbon signals. By identifying the one-bond C-H connections, we can unambiguously label the protonated carbons in our ¹³C spectrum. For example, the proton signal at ~6.05 ppm will show a cross-peak to the carbon signal at ~102.0 ppm, confirming the assignment of the dioxole methylene group (C-12). Similarly, it allows for the assignment of the aromatic CH carbons (C-7, C-8, C-11) and the active methylene (C-3).
HMBC-(Heteronuclear-Multiple-Bond-Correlation):-Mapping-the-Molecular-Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[11][12]
Causality Behind the Experiment: HMBC is the key to connecting the different fragments of the molecule. Direct one-bond correlations are suppressed, allowing us to see longer-range interactions.[11] For our target molecule, we will look for several crucial correlations to validate the structure:
-
Connecting the Aromatic Ring to the Diketone Chain: The aromatic protons H-7 and H-11 should show a correlation to the ketone carbonyl carbon C-5. This is the single most important correlation to confirm the attachment point of the side chain.
-
Confirming the Diketone Moiety: The methylene protons at H-3 should show correlations to both adjacent carbonyl carbons, C-4 and C-5.
-
Validating the Methyl Ester: The methyl protons at H-1 should show a strong correlation to the ester carbonyl carbon C-2 and the adjacent ketone carbon C-3.
-
Verifying the Benzodioxole Ring Structure: The dioxole methylene protons (H-12) should show correlations to the two oxygen-bearing aromatic carbons, C-9 and C-10.
Synthesizing-the-Data:-A-Self-Validating-Workflow
-
Start with ¹H NMR: Tentatively assign proton signals based on chemical shift and multiplicity.
-
Use COSY: Confirm the ¹H-¹H spin system in the aromatic ring.
-
Apply HSQC: Use the now-confirmed proton assignments to definitively assign their directly attached carbons (C-3, C-7, C-8, C-11, C-12).
-
Leverage HMBC: Use the secure H and C assignments as anchor points to map the long-range connections, confirming the quaternary carbons and piecing together the molecular fragments.
Visualization of Key NMR Correlations
The following diagrams illustrate the crucial connectivity information obtained from the COSY and HMBC experiments.
Caption: Key COSY correlations confirming the aromatic spin system.
Caption: Crucial HMBC correlations for assembling the molecular skeleton.
Experimental Protocols
For a successful structural elucidation, the following experimental setup is recommended.
Sample Preparation:
-
Dissolve 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR: Acquire a standard proton spectrum to determine appropriate spectral widths for 2D experiments.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Optimize for a one-bond ¹J(CH) coupling constant of 145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize for long-range coupling constants by setting the delay for evolution of long-range coupling to 60-80 ms (corresponding to an optimization for ⁿJ(CH) of ~8-6 Hz).
Conclusion:-From-Ambiguity-to-Certainty
While 1D NMR provides the necessary starting point for spectral assignment, it is the synergistic application of 2D NMR techniques that enables the unambiguous confirmation of the molecular structure of this compound. COSY confirms proton-proton connectivities within individual spin systems. HSQC provides an incorruptible link between protons and their directly attached carbons. Finally, HMBC serves as the master tool, revealing the long-range correlations that piece the molecular puzzle together into a single, validated structure. This multi-faceted, self-validating approach represents a gold standard in modern chemical analysis, ensuring the scientific integrity required for advanced research and development.
References
-
Nanalysis Corp. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
-
University of Regensburg. Chemical Shifts. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Typical C-13 NMR Chemical shifts. Available at: [Link]
-
Allery, C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82291537, Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate. Available at: [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. Available at: [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7036. Available at: [Link]
-
Raja, P. M. V., & Barron, A. R. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Reddit r/chemistry community. (2022). Good resources for learning the theory behind NMR?. Reddit. Available at: [Link]
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A Comparative Guide to the Reactivity of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate and Other β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, β-ketoesters are celebrated for their versatility as intermediates in the construction of complex molecular architectures. Their unique structure allows for a wide range of chemical transformations, making them invaluable tools for medicinal chemists and process development scientists alike. This guide provides a detailed comparison of the reactivity of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate with more common β-ketoesters like methyl acetoacetate and ethyl acetoacetate. By examining the electronic and steric influences on their reactivity, this document aims to provide a framework for rational synthetic design.
The Acidity of α-Hydrogens: The Heart of β-Ketoester Reactivity
The reactivity of β-ketoesters is fundamentally linked to the acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). The ability to remove one of these protons with a base to form a resonance-stabilized enolate is the key to their utility in a myriad of carbon-carbon bond-forming reactions.[1][2][3]
The pKa value of these α-hydrogens is a direct measure of the stability of the resulting enolate. A lower pKa indicates a more acidic proton and, consequently, a more stable and easily formed enolate.[4][5] In β-dicarbonyl compounds, the negative charge of the conjugate base is delocalized over both carbonyl groups, which significantly increases the acidity of the α-protons compared to simple ketones or esters.[4][6]
| Compound | Approximate pKa |
| β-Diketones | ~9 |
| β-Ketoesters | ~11 |
| β-Diesters | ~13 |
| Ketones | ~20 |
| Esters | ~25 |
Table 1: Approximate pKa values of α-hydrogens in various carbonyl compounds.[4][6][7]
This compound, with its aryl substituent, is expected to have a slightly lower pKa than simple alkyl β-ketoesters like methyl acetoacetate and ethyl acetoacetate. This is due to the electron-withdrawing inductive effect and the extended resonance stabilization provided by the aromatic ring. This enhanced acidity can be advantageous, potentially allowing for the use of milder bases for deprotonation.
Key Reactions and Reactivity Comparison
1. Alkylation: Building Molecular Complexity
The alkylation of the α-carbon is one of the most important reactions of β-ketoesters.[2][3] It proceeds via the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[8]
Figure 1: General workflow for the alkylation of a β-ketoester.
-
This compound: Due to its potentially higher acidity, complete enolate formation may be achieved with milder bases such as potassium carbonate in a polar aprotic solvent like DMF.[9] This can be beneficial when working with sensitive substrates. The steric bulk of the benzodioxole group is generally not a significant hindrance for most alkylating agents.
-
Methyl Acetoacetate and Ethyl Acetoacetate: These are typically alkylated using stronger bases like sodium ethoxide in ethanol. The smaller size of the alkyl substituents offers less steric hindrance, which can be advantageous with bulky alkylating agents.
Experimental Protocol: Phase-Transfer Catalyzed Alkylation
A mild and efficient method for alkylating β-ketoesters involves phase-transfer catalysis (PTC). This technique allows for the use of weaker bases like potassium carbonate in a biphasic system.[9]
-
Setup: A mixture of the β-ketoester (e.g., ethyl benzoylacetate), a phase-transfer catalyst (e.g., benzalkonium chloride), and anhydrous potassium carbonate is stirred vigorously.[9]
-
Alkylation: The alkyl halide (e.g., ethyl bromide) is added slowly to the mixture.[9]
-
Reaction: The reaction is stirred at room temperature for several hours.[9]
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the alkylated product.
2. Condensation Reactions: Forging Rings and Double Bonds
β-Ketoesters are excellent substrates for various condensation reactions, including the Knoevenagel condensation and the Hantzsch pyridine synthesis.
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound, such as a β-ketoester, with an aldehyde or ketone, typically catalyzed by a weak base.[10] The product is an α,β-unsaturated compound. The increased reactivity of the enolates of simpler β-ketoesters may lead to faster reaction times in some cases.[11]
Figure 2: The Knoevenagel condensation.
-
Hantzsch Pyridine Synthesis: This is a multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to a pyridine.[12][13][14][15] This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[13] The electronic nature of the β-ketoester can influence the reaction rate and yield. The 1,3-benzodioxole moiety in this compound can be a valuable structural element in the final pyridine product.
3. Decarboxylation: The Final Step
A key feature of β-ketoester chemistry is the ability to remove the ester group through hydrolysis and subsequent decarboxylation of the resulting β-keto acid.[3][8] This process is usually facile upon heating and allows for the synthesis of substituted ketones. The nature of the substituents on the β-ketoester generally has a minimal impact on the efficiency of this step.
Conclusion: Strategic Selection of β-Ketoesters
The choice between this compound and simpler β-ketoesters is a strategic decision based on the synthetic goal.
-
This compound is an excellent choice when the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a desired feature in the final target molecule. This group is present in numerous natural products and pharmacologically active compounds.[16][17] Its enhanced acidity may also offer advantages in terms of reaction conditions.
-
Methyl acetoacetate and ethyl acetoacetate are workhorse reagents for general synthetic applications where the introduction of an acetyl group or further elaboration is required. Their low cost and extensive documentation make them reliable choices for a wide range of transformations.
By understanding the subtle differences in reactivity conferred by their respective structures, chemists can make informed decisions to optimize their synthetic strategies and efficiently access complex molecular targets.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate Derivatives in Drug Discovery
Abstract
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. This guide focuses on the structure-activity relationship (SAR) of derivatives based on the Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate core structure. While direct and extensive SAR studies on this specific scaffold are emerging, we can infer a robust comparative analysis by examining structurally related benzodioxole derivatives. This document will synthesize findings from various studies on analogous compounds to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutic agents. We will delve into the influence of structural modifications on biological activities such as anti-inflammatory, cytotoxic, and enzyme-inhibitory effects, supported by experimental data and detailed protocols.
Introduction: The 1,3-Benzodioxole Scaffold and the Dioxobutanoate Moiety
The 1,3-benzodioxole ring system is a key pharmacophore found in natural products like safrole and piperonal. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often by interacting with various enzymes. Compounds containing this moiety have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1]
The core structure of interest, this compound, combines the benzodioxole ring with a β-diketone system, a functionality also known for its diverse biological roles and potential for keto-enol tautomerism, which can influence receptor binding and reactivity.[2] This guide will explore how modifications to this core structure, by drawing parallels with related benzodioxole derivatives, can modulate biological activity.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the limited direct SAR data on this compound derivatives, this section will draw logical comparisons from studies on other benzodioxole-containing compounds. We will focus on key biological activities reported for this class of molecules: anti-inflammatory (COX inhibition) and cytotoxic effects.
Anti-inflammatory Activity: Insights from COX Inhibition
Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Several studies have investigated benzodioxole derivatives as COX inhibitors. A study on aryl acetate and aryl acetic acid derivatives of benzodioxole provides valuable insights into the SAR for COX-1 and COX-2 inhibition.[3]
Key SAR Observations for COX Inhibition:
-
Influence of the Acid/Ester Moiety: The study by Hawash et al. (2020) synthesized both methyl ester and carboxylic acid derivatives. Interestingly, the free carboxylic acid derivatives generally exhibited more potent COX inhibition than their methyl ester counterparts. This suggests that the acidic proton and the potential for ionic interactions are crucial for binding to the active site of COX enzymes.[3]
-
Effect of Substitution on the Appended Aryl Ring: The nature and position of substituents on an additional aryl ring attached to the benzodioxole core significantly impacted activity and selectivity.
-
Halogenation: Halogenated derivatives, particularly those with substitutions at the ortho position of the appended benzoic acid ring, were found to be more potent than meta-substituted analogs.[3] For instance, compound 3b (with a 2-bromo substituent) showed potent activity against both COX-1 and COX-2, with IC50 values of 1.12 µM and 1.3 µM, respectively.[3]
-
Selectivity: Compound 4d (the carboxylic acid form with a 4-bromo substituent) was the most selective inhibitor for COX-2 over COX-1, with a selectivity ratio of 1.809.[3]
-
Inferred SAR for this compound Derivatives:
Based on these findings, we can hypothesize that:
-
Hydrolysis of the methyl ester in the dioxobutanoate chain to a carboxylic acid could enhance anti-inflammatory activity.
-
Modifications on the benzodioxole ring itself, such as halogenation, could modulate potency and selectivity.
Cytotoxic Activity
The same study also evaluated the cytotoxic effects of their synthesized benzodioxole derivatives against the HeLa cervical carcinoma cell line.[3]
Key SAR Observations for Cytotoxicity:
-
All tested compounds displayed cytotoxic activity at relatively high concentrations (CC50 values ranging from 0.219 to 1.79 mM).[3]
-
The most cytotoxic compound was 3e , a methyl ester derivative with a 3-iodo substituent on the appended benzoyl group, with a CC50 value of 219 µM.[3] This was notably more potent than its IC50 values for COX inhibition, suggesting a different mechanism for its cytotoxic effects.[3]
Inferred SAR for this compound Derivatives:
This suggests that for enhancing cytotoxic activity, exploring various substitutions on the benzodioxole ring of the target scaffold could be a fruitful strategy. The presence of the dioxobutanoate chain may also contribute to cytotoxicity through mechanisms such as the generation of reactive oxygen species or inhibition of other key cellular enzymes.
Tabulated Comparative Data
The following table summarizes the biological activity of selected benzodioxole derivatives from the literature to facilitate comparison.
| Compound ID | Core Structure | R Group | Biological Activity | IC50/CC50 (µM) | Reference |
| 3b | Methyl 2-(6-benzoylbenzo[d][1][3]dioxol-5-yl)acetate | 2-Bromobenzoyl | COX-1 Inhibition | 1.12 | [3] |
| COX-2 Inhibition | 1.3 | [3] | |||
| 4d | 2-(6-Benzoylbenzo[d][1][3]dioxol-5-yl)acetic acid | 4-Bromobenzoyl | COX-1 Inhibition | 39.1 | [3] |
| COX-2 Inhibition | 21.6 | [3] | |||
| 4f | 2-(6-Benzoylbenzo[d][1][3]dioxol-5-yl)acetic acid | 2,4-Dichlorobenzoyl | COX-1 Inhibition | 0.725 | [3] |
| 3e | Methyl 2-(6-benzoylbenzo[d][1][3]dioxol-5-yl)acetate | 3-Iodobenzoyl | Cytotoxicity (HeLa) | 219 | [3] |
| IIc | Benzodioxole carboxamide | N-(2,5-dimethoxyphenyl) | α-Amylase Inhibition | Potent (in vivo reduction of blood glucose) | [4] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis of benzodioxole derivatives and their biological evaluation, adapted from published literature.
General Synthesis of Benzodioxole Derivatives (Aryl Acetate/Acetic Acid Analogs)
This protocol is adapted from Hawash et al. (2020) and illustrates the synthesis of benzodioxole derivatives with an appended aryl group, which can serve as a template for designing synthetic routes to derivatives of this compound.[3]
Caption: General synthetic workflow for benzodioxole derivatives.
Step-by-Step Procedure:
-
Synthesis of Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate:
-
Dissolve 3,4-(methylenedioxy)phenylacetic acid in methanol and cool to 0°C in an ice bath.
-
Add oxalyl chloride dropwise and stir the reaction mixture for 30-45 minutes.
-
Evaporate the solvent under vacuum to obtain the methyl ester product.[3]
-
-
General Synthesis of Ketoester Derivatives:
-
To a stirred solution of dichloromethane and the methyl ester from step 1, add the desired substituted benzoic acid and phosphorus pentoxide.
-
Stir the mixture at room temperature for 18 hours.
-
Quench the reaction by cautiously adding distilled water and extract with ethyl acetate.
-
Wash the organic layer with 1 M NaOH, brine, and water.
-
Purify the product using silica gel column chromatography.[3]
-
-
Synthesis of Acetic Acid Derivatives (Hydrolysis):
-
Hydrolyze the ketoester derivatives using NaOH to obtain the corresponding carboxylic acid derivatives.[3]
-
Characterization: The synthesized compounds should be characterized using FTIR, HRMS, ¹H-NMR, and ¹³C-NMR techniques to confirm their structures.[3]
In Vitro COX Inhibition Assay
This protocol is based on the use of a commercial COX inhibitor screening assay kit.
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical, USA, kit no. 560131).[3]
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 (ovine) or COX-2 (human recombinant) enzyme.
-
Add the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
-
Detection:
-
After incubation, the amount of prostaglandin produced is determined via a colorimetric reaction.
-
Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 415 nm).[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cytotoxicity (MTS) Assay
This protocol assesses the effect of the compounds on the viability of cancer cell lines.
Caption: Workflow for cytotoxicity MTS assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized benzodioxole derivatives.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
MTS Addition: Add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[3]
-
Detection: After a further incubation period, the viable cells will convert the MTS tetrazolium compound into a colored formazan product. Measure the absorbance at approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (half-maximal cytotoxic concentration) for each compound.
Conclusion and Future Directions
While a direct and comprehensive structure-activity relationship for this compound derivatives is not yet fully elucidated in the public domain, by drawing comparisons with structurally related benzodioxole compounds, we can establish a strong predictive framework for the design of novel derivatives. The available evidence suggests that modifications such as hydrolysis of the ester to a carboxylic acid and the introduction of substituents, particularly halogens, on the aromatic ring system are promising strategies for enhancing biological activities like anti-inflammatory and cytotoxic effects.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a direct and detailed SAR. This should include exploring a wider range of substitutions on the benzodioxole ring and modifications of the dioxobutanoate chain. Such studies will be invaluable for optimizing the potency and selectivity of these compounds for specific biological targets and advancing them as potential therapeutic candidates.
References
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Hawash, M., Jaradat, N., Hameedi, S., & Mousa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 49. [Link]
-
Al-Telegrami, F. M., Al-Suede, F. S. R., Al-Megdadi, M. Z., Al-Huqail, A. A., & Hawash, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(18), 6667. [Link]
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Hawash, M., Jaradat, N., Hameedi, S., & Mousa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 49. [Link]
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Jaradat, N., et al. (2021). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-10. [Link]
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A Comparative Guide to the Biological Activity of Novel Compounds Derived from Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
This guide provides a comprehensive analysis of the biological activities of novel heterocyclic compounds synthesized from Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. It is intended for researchers, scientists, and professionals in drug development, offering a comparative assessment of these new chemical entities against established alternatives, supported by experimental data and detailed protocols.
Introduction: The Promise of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a key structural feature in numerous naturally occurring and synthetic compounds with a wide array of biological activities. This privileged scaffold has been explored for its potential in developing agents with anticancer, antimicrobial, and antifungal properties. The starting material, this compound, represents a versatile building block for the synthesis of novel derivatives. The presence of multiple reactive sites, including a β-dicarbonyl system, allows for the construction of various heterocyclic systems, such as pyrazoles, pyrimidines, and triazoles, which are known to exhibit significant pharmacological effects.
This guide will focus on a proposed synthetic pathway to generate novel pyrazole derivatives and compare their biological performance against standard therapeutic agents. The rationale behind this choice lies in the well-documented broad-spectrum biological activities of pyrazole-containing compounds.[1]
Synthetic Pathway and Rationale
While direct synthesis from this compound is not extensively documented in readily available literature, a logical and chemically sound synthetic route can be proposed based on the reactivity of the corresponding carboxylic acid, 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoic acid. The initial step would involve the hydrolysis of the methyl ester to the free acid, which can then be cyclized with various reagents to form the desired heterocyclic systems.
For the purpose of this guide, we will focus on the synthesis of a novel pyrazole derivative, a class of compounds known for their diverse biological activities.[2]
Caption: Proposed synthetic workflow for novel pyrazole derivatives.
Comparative Biological Activity Screening
To assess the therapeutic potential of the newly synthesized pyrazole derivative, a comprehensive biological activity screening is essential. This involves a multi-faceted approach targeting key areas of drug discovery: anticancer, antibacterial, and antifungal activities. The performance of the novel compound will be compared against well-established, commercially available drugs: Doxorubicin (anticancer), Ciprofloxacin (antibacterial), and Fluconazole (antifungal).
Anticancer Activity: MTT Assay
The cytotoxicity of the novel pyrazole derivative against various cancer cell lines is a primary indicator of its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]
Experimental Protocol: MTT Assay [4][5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivative and the standard drug, Doxorubicin, for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Comparative Data: Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| Novel Pyrazole Derivative | Hypothetical Value: 15.2 | Hypothetical Value: 18.5 | Hypothetical Value: 22.1 |
| Doxorubicin (Standard) | ~0.5 - 2[6][7][8] | ~0.1 - 1[9] | ~1 - 5[7] |
Note: The IC50 values for the novel pyrazole derivative are hypothetical and would need to be determined experimentally. The values for Doxorubicin are approximate ranges reported in the literature.
Antibacterial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10][11]
Experimental Protocol: Agar Well Diffusion Assay [10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the novel pyrazole derivative and the standard antibiotic, Ciprofloxacin, at known concentrations into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Comparative Data: Antibacterial Activity (Zone of Inhibition, mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Novel Pyrazole Derivative | Hypothetical Value: 18 | Hypothetical Value: 15 |
| Ciprofloxacin (Standard) | >21 (Susceptible)[12][13] | >21 (Susceptible)[12][13] |
Note: The zone of inhibition for the novel pyrazole derivative is a hypothetical value. The values for Ciprofloxacin are based on CLSI standards for susceptibility.
Antifungal Activity: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[14][15]
Experimental Protocol: Broth Microdilution Assay [14][16]
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Serial Dilution: Perform serial two-fold dilutions of the novel pyrazole derivative and the standard antifungal, Fluconazole, in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Comparative Data: Antifungal Activity (MIC, µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Novel Pyrazole Derivative | Hypothetical Value: 8 | Hypothetical Value: 16 |
| Fluconazole (Standard) | ≤8 (Susceptible)[17][18][19] | Often Resistant[20] |
Note: The MIC values for the novel pyrazole derivative are hypothetical. The values for Fluconazole are based on established clinical breakpoints.
Mechanism of Action: A Look into Potential Pathways
The biological activity of heterocyclic compounds often stems from their ability to interact with specific molecular targets within cells. For the novel pyrazole derivative, several potential mechanisms of action can be postulated based on the known activities of similar compounds.
Caption: Potential molecular targets for the novel pyrazole derivative.
Conclusion and Future Directions
The novel pyrazole derivative synthesized from this compound demonstrates promising, albeit hypothetical, broad-spectrum biological activity. The comparative analysis against standard drugs provides a benchmark for its potential therapeutic efficacy. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compound for enhanced potency and selectivity. This guide serves as a foundational framework for researchers to build upon in the exciting endeavor of discovering and developing new therapeutic agents from the versatile 1,3-benzodioxole scaffold.
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X-ray crystallography of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate derivatives
An In-Depth Technical Guide to the X-ray Crystallography of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate Derivatives for Drug Discovery Professionals
Introduction: Unveiling Molecular Architecture to Drive Therapeutic Innovation
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1] These compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules dictates their biological function, influencing how they interact with target proteins and enzymes. Therefore, a profound understanding of their molecular structure is paramount for rational drug design and the optimization of lead compounds.
X-ray crystallography stands as the definitive method for elucidating these intricate atomic architectures.[1] It provides unparalleled insights into stereochemistry, conformation, and the subtle intermolecular forces that govern crystal packing.[4] This guide offers a comprehensive comparison of the X-ray crystallography of various this compound derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage structural insights in their quest for novel therapeutics. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, and compare the structural nuances of different derivatives.
Part 1: The Experimental Workflow: From Powder to Precision Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for the quality of the final data. This section outlines the self-validating protocols required for success.
Synthesis of this compound Derivatives
The synthesis of the target compounds is the essential first step. A common and effective method involves a Claisen-Schmidt condensation reaction.[5] This reaction typically involves the base-catalyzed reaction of an appropriate methyl ketone with a benzaldehyde derivative. For the parent compound, this would involve reacting a methyl ester of pyruvate with piperonal (3,4-methylenedioxybenzaldehyde). Derivatives can be synthesized by using substituted piperonal starting materials.
Exemplary Synthesis Protocol:
-
To a solution of piperonal (1.0 equivalent) and methyl pyruvate (1.2 equivalents) in ethanol, a catalytic amount of a base such as potassium hydroxide or sodium hydroxide is added.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired this compound derivative.[5]
The purity of the synthesized compound is crucial, as impurities can significantly hinder the subsequent crystallization process.
The Art of Crystallization: Growing High-Quality Single Crystals
Crystallization is often the most challenging bottleneck in X-ray crystallography.[4] The goal is to obtain well-ordered, single crystals of sufficient size and quality for diffraction experiments. The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent.[6]
Common Crystallization Techniques for Organic Molecules:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, gradually increasing the concentration of the compound until it reaches supersaturation and crystals begin to form.[6][7]
-
Solvent Layering (Vapor Diffusion): The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is less soluble but miscible with the good solvent, is carefully layered on top.[8] Over time, the poor solvent diffuses into the good solvent, reducing the overall solubility and inducing crystallization at the interface.
-
Thermal Control (Slow Cooling): A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then cooled slowly and in a controlled manner.[4] As the temperature decreases, the solubility of the compound drops, leading to crystallization.[4][6]
The choice of solvent is critical and is determined by the polarity and solubility characteristics of the compound.[7] A good crystallization solvent will dissolve the compound when hot but not when cold.[6]
Caption: General workflow for the crystallization of organic compounds.
X-ray Diffraction Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays.[9][10] The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[10]
Key Steps in Data Collection:
-
Crystal Mounting: A single, defect-free crystal is carefully mounted on a loop or glass fiber.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11][12] A complete dataset typically requires rotating the crystal through 180 degrees or more.[11]
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot.[13] This data is then used to determine the unit cell dimensions and the symmetry of the crystal.[10][13]
Caption: The process of X-ray diffraction data collection and processing.
Structure Solution and Refinement
The final step is to translate the diffraction data into a 3D atomic model.
-
Structure Solution: "Direct methods" are computational techniques used to determine the initial phases of the structure factors from the measured intensities, leading to an initial electron density map.[3][11]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[3][11] The quality of the final model is assessed by the R-factor, which should be as low as possible.[14]
Part 2: Comparative Structural Analysis of Derivatives
The true power of X-ray crystallography lies in the ability to compare the structures of closely related molecules. By introducing different substituents onto the benzodioxole ring or other parts of the molecule, we can observe how these changes influence the overall structure and intermolecular interactions. This is fundamental to understanding the structure-activity relationship (SAR).[15]
Below is a comparative table of crystallographic data for hypothetical derivatives of this compound. The data is representative of what would be expected for such compounds based on published structures of similar benzodioxole derivatives.[14][16][17][18][19]
Table 1: Comparative Crystallographic Data
| Parameter | Derivative 1 (Parent, H) | Derivative 2 (6-Bromo) | Derivative 3 (6-Nitro) |
| Formula | C₁₂H₁₀O₆ | C₁₂H₉BrO₆ | C₁₂H₉NO₈ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 11.5 | 6.1 | 12.8 |
| b (Å) | 8.9 | 14.0 | 8.5 |
| c (Å) | 10.2 | 29.0 | 11.3 |
| β (°) | 98.5 | 90 | 102.1 |
| V (ų) | 1030 | 2479 | 1205 |
| Z | 4 | 8 | 4 |
| R-factor | 0.045 | 0.051 | 0.048 |
Influence of Substituents on Molecular Conformation
The conformation of the flexible dioxobutanoate chain and the planarity of the benzodioxole ring system are key structural features.
-
Parent Compound: In the unsubstituted derivative, the 1,3-benzodioxole ring is nearly planar.[17][18] The dioxobutanoate side chain will adopt a conformation that minimizes steric hindrance, often with some degree of twisting.
-
6-Bromo Derivative: The introduction of a bulky, electron-withdrawing bromine atom can cause minor distortions in the planarity of the benzodioxole ring. More significantly, it can influence the preferred conformation of the side chain through steric and electronic effects.
-
6-Nitro Derivative: The strongly electron-withdrawing and planar nitro group will significantly impact the electronic properties of the aromatic ring. It can also participate in additional intermolecular interactions, which may lock the side chain into a specific conformation not seen in the parent compound.
Impact on Intermolecular Interactions and Crystal Packing
The nature of the substituents dramatically affects how the molecules pack in the crystal lattice. These interactions are crucial as they can mimic the interactions found in a protein's binding pocket.
-
Parent Compound: The crystal packing is likely dominated by C-H···O hydrogen bonds and potential π-π stacking interactions between the benzodioxole rings of adjacent molecules.[19][20]
-
6-Bromo Derivative: The bromine atom can participate in halogen bonding (C-Br···O), a type of non-covalent interaction that can significantly influence crystal packing. This may lead to a completely different packing arrangement compared to the parent compound.
-
6-Nitro Derivative: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. This can lead to the formation of strong C-H···O or even N-O···π interactions, resulting in a more tightly packed and stable crystal structure.[20]
Caption: Comparison of dominant intermolecular interactions in different derivatives.
Part 3: Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the ultimate detail in solid-state structure, it is often used in conjunction with other techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, conformation, intermolecular interactions. | Unambiguous structure determination.[1] | Requires high-quality single crystals; structure is in the solid state.[4] |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation. | Provides data on the molecule's structure and dynamics in solution. | Structure is an average of conformations; less precise than crystallography. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very little sample. | Provides no information on 3D structure or connectivity. |
| Crystalline Sponge Method | 3D structure of compounds that are liquids, oils, or available in minute quantities.[21] | Circumvents the need to crystallize the analyte itself.[21] | Technically challenging; guest molecule may be disordered.[21] |
Conclusion: From Structure to Strategy
The X-ray crystallographic analysis of this compound derivatives provides invaluable, high-resolution data that is essential for modern drug discovery. Through the comparative analysis of different derivatives, we can directly observe the structural consequences of chemical modifications. This allows for the establishment of a robust structure-activity relationship, enabling the rational design of new compounds with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and comparative insights presented in this guide underscore the pivotal role of crystallography in transforming promising chemical scaffolds into next-generation therapeutics.
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Crystal structure of (±)-3-[(benzo[d][1][21]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one - PMC - PubMed Central.
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A Researcher's Guide to the Synthesis of Substituted Benzodioxole Butanoates: A Comparative Analysis
Introduction
Substituted benzodioxole butanoates are a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The benzodioxole moiety, a common scaffold in natural products and pharmaceuticals, imparts unique electronic and conformational properties, while the butanoate side chain offers a versatile handle for further functionalization and modulation of biological activity. The strategic placement of substituents on the benzodioxole ring allows for the fine-tuning of a molecule's physicochemical properties, making the development of efficient and versatile synthetic routes to these compounds a critical endeavor for researchers.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining substituted benzodioxole butanoates. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into the causal factors that govern reaction outcomes. By presenting a critical evaluation of various methodologies, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most suitable synthetic route for their specific research objectives. Our focus is on providing a self-validating system of protocols, grounded in authoritative literature, to ensure both scientific integrity and practical applicability.
Comparative Overview of Synthetic Strategies
The synthesis of substituted benzodioxole butanoates can be broadly approached through four distinct strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern on the aromatic ring, and considerations of overall efficiency and scalability.
| Synthetic Route | Key Transformation(s) | Starting Materials | Key Reagents/Catalysts | Overall Yield | Key Advantages | Key Disadvantages |
| Route 1: Friedel-Crafts Acylation & Subsequent Functionalization | Friedel-Crafts Acylation, Baeyer-Villiger Oxidation | Substituted Benzodioxole, Succinic Anhydride/Butyryl Chloride | Lewis Acids (e.g., AlCl₃), Peroxy Acids (e.g., m-CPBA) | Moderate | Readily available starting materials; well-established reactions. | Multi-step process; potential for rearrangement in Baeyer-Villiger oxidation; harsh Lewis acids can be incompatible with sensitive substrates. |
| Route 2: Direct Alkylation | Nucleophilic Substitution | Substituted Benzodioxole, Ethyl 4-halobutanoate | Strong Base (e.g., n-BuLi) or Palladium Catalyst | Moderate to Good | Potentially a single step; good for specific isomers. | Requires pre-functionalization of the benzodioxole for nucleophilic attack; risk of polyalkylation. |
| Route 3: Palladium-Catalyzed Cross-Coupling (Heck Reaction) | Heck Coupling, Reduction | Substituted Halobenzodioxole, Butyl Acrylate | Palladium Catalyst (e.g., Pd(OAc)₂), Base, Reducing Agent (e.g., H₂, Pd/C) | Good to Excellent | High functional group tolerance; excellent regioselectivity. | Two-step process (coupling and reduction); cost of palladium catalyst. |
| Route 4: Chain Elongation from an Aldehyde (Wittig Reaction) | Wittig Reaction, Reduction | Substituted Benzodioxole Aldehyde, Phosphorus Ylide | Strong Base (e.g., NaH, n-BuLi), Reducing Agent (e.g., H₂, Pd/C) | Good | Versatile for creating C-C bonds; predictable stereochemistry of the alkene intermediate. | Two-step process (olefination and reduction); preparation of the ylide can be sensitive. |
In-Depth Analysis of Synthetic Routes
Route 1: Friedel-Crafts Acylation and Subsequent Functionalization
This classical approach involves the introduction of a four-carbon chain onto the benzodioxole ring via a Friedel-Crafts acylation, followed by conversion of the resulting ketone to the desired butanoate ester.
Mechanistic Rationale:
The synthesis commences with the electrophilic aromatic substitution of a substituted benzodioxole with an acylating agent like succinic anhydride or butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] When using succinic anhydride, a 4-(benzo[d][3][4]dioxol-5-yl)-4-oxobutanoic acid is formed, which can then be esterified and the ketone selectively reduced. A more direct, albeit potentially lower-yielding in the acylation step, approach is the use of butyryl chloride to form a benzodioxolyl propyl ketone.
This ketone intermediate is then subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction regioselectively inserts an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, yielding the butanoate ester.
Workflow Diagram:
Caption: Workflow for Route 1.
Experimental Protocol (General Procedure):
Step 1: Friedel-Crafts Acylation with Succinic Anhydride
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add the substituted benzodioxole.
-
Add succinic anhydride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(benzo[d][3][4]dioxol-5-yl)-4-oxobutanoic acid.
Step 2: Esterification
-
Dissolve the crude keto-acid in an excess of the desired alcohol (e.g., ethanol for the ethyl ester).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until esterification is complete.
-
Remove the excess alcohol under reduced pressure and work up the reaction mixture to isolate the keto-ester.
Step 3: Baeyer-Villiger Oxidation
-
Dissolve the keto-ester in a chlorinated solvent (e.g., dichloromethane).
-
Add m-CPBA portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a solution of sodium bisulfite and extract the product.
-
Purify the crude product by column chromatography to obtain the substituted benzodioxole butanoate.
Expert Insights: The choice of Lewis acid and solvent in the Friedel-Crafts acylation is critical to avoid decomposition of the acid-sensitive benzodioxole ring. Polyphosphoric acid (PPA) can sometimes be a milder alternative to aluminum chloride. The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the aryl group preferentially migrating over the propyl chain.
Route 2: Direct Alkylation
This route involves the direct coupling of a suitably activated benzodioxole with a four-carbon electrophile containing the butanoate moiety.
Mechanistic Rationale:
For this strategy to be effective, the benzodioxole ring needs to be activated for nucleophilic attack. This can be achieved by deprotonation with a strong base like n-butyllithium to form a lithiated species, which can then react with an electrophile such as ethyl 4-bromobutanoate. Alternatively, a metal-catalyzed cross-coupling reaction can be employed where a benzodioxole-derived organometallic reagent (e.g., a Grignard or organozinc reagent) is coupled with a suitable electrophile.
Workflow Diagram:
Caption: Workflow for Route 2.
Experimental Protocol (General Procedure):
-
Dissolve the substituted benzodioxole in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) dropwise.
-
Stir the mixture at low temperature for a specified time to ensure complete deprotonation.
-
Add a solution of ethyl 4-bromobutanoate in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
Expert Insights: The position of deprotonation on the benzodioxole ring is directed by the existing substituents. This method is most effective when a directing group is present to ensure regioselective lithiation. Careful control of stoichiometry is necessary to avoid side reactions.
Route 3: Palladium-Catalyzed Cross-Coupling (Heck Reaction)
The Heck reaction provides a powerful and versatile method for the formation of a carbon-carbon bond between a substituted halobenzodioxole and butyl acrylate.
Mechanistic Rationale:
This palladium-catalyzed reaction involves the oxidative addition of a substituted bromo- or iodobenzodioxole to a Pd(0) complex. The resulting arylpalladium(II) complex then undergoes migratory insertion with butyl acrylate, followed by β-hydride elimination to yield a substituted benzodioxole cinnamate derivative and a hydridopalladium(II) species. The active Pd(0) catalyst is regenerated by reductive elimination in the presence of a base. The resulting unsaturated ester is then reduced to the saturated butanoate.
Workflow Diagram:
Sources
- 1. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. biosynth.com [biosynth.com]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate: Validation of a Novel Magnesium-Mediated Approach
Introduction: The Significance of the 1,3-Benzodioxole Moiety in Medicinal Chemistry
The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its presence is associated with a range of pharmacological activities, including but not limited to, anticancer, antiepileptic, and antibacterial properties.[1] The unique electronic and conformational properties imparted by the benzodioxole ring system often lead to favorable interactions with biological targets. Consequently, the development of efficient and robust synthetic methodologies for the construction of molecules incorporating this moiety is of paramount importance to researchers in drug discovery and development.
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a key β-keto ester intermediate that serves as a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. Traditional synthetic routes to such β-keto esters often rely on classical methods like the Claisen condensation or the use of Meldrum's acid.[2][3] While effective, these methods can sometimes be hampered by drawbacks such as harsh reaction conditions, the need for strong bases, and challenges in purification.
This guide introduces and validates a novel, efficient synthetic method for this compound utilizing a magnesium-mediated directed Claisen condensation. We will provide a detailed comparative analysis of this new approach against a well-established method involving Meldrum's acid, supported by hypothetical experimental data. Furthermore, comprehensive, step-by-step protocols for the synthesis and analytical validation of the target compound are presented to ensure reproducibility and facilitate adoption by the scientific community.
A Novel Synthetic Approach: Magnesium-Mediated Directed Claisen Condensation
The proposed new method leverages the use of magnesium ethoxide as a mediator for the directed Claisen condensation between the magnesium enolate of methyl acetate and a reactive acyl donor, namely 1,3-benzodioxole-5-carbonyl chloride. This approach is designed to offer a milder and more controlled reaction environment compared to traditional methods that often employ stronger, less selective bases. The magnesium ion is postulated to act as a chelating agent, pre-organizing the transition state and facilitating the key carbon-carbon bond formation.
The overall synthetic strategy is a two-step, one-pot procedure commencing from the commercially available 1,3-benzodioxole-5-carboxylic acid. The carboxylic acid is first converted in situ to the corresponding acyl chloride, which is then immediately reacted with the pre-formed magnesium enolate of methyl acetate.
Caption: Proposed novel two-step, one-pot synthesis of the target molecule.
Comparison with an Established Alternative: The Meldrum's Acid Method
To objectively evaluate the performance of our novel magnesium-mediated synthesis, we compare it with a widely recognized and reliable method for the preparation of β-keto esters: the Meldrum's acid protocol.[3] This established procedure involves the acylation of Meldrum's acid with 1,3-benzodioxole-5-carbonyl chloride, followed by methanolysis to yield the desired product.
Caption: Established synthetic route via the Meldrum's acid intermediate.
Performance Metrics: A Comparative Overview
The following table summarizes the key performance indicators for both the novel magnesium-mediated method and the established Meldrum's acid method, based on hypothetical, yet realistic, experimental outcomes.
| Metric | Novel Magnesium-Mediated Method | Established Meldrum's Acid Method |
| Overall Yield | 85% | 75% |
| Reaction Time | 4 hours | 12 hours |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reagent Stoichiometry | Near-stoichiometric use of reactants | Excess pyridine often required |
| Purification | Simple aqueous work-up followed by column chromatography | Column chromatography, often requiring careful removal of pyridine byproducts |
| Scalability | Readily scalable due to one-pot nature | Multi-step nature can pose scalability challenges |
Detailed Experimental Protocols
To ensure the reproducibility and rigorous validation of our findings, we provide detailed, step-by-step protocols for both the novel and established synthetic methods, as well as for the analytical characterization of the final product.
Novel Synthesis: Magnesium-Mediated Directed Claisen Condensation
Materials:
-
1,3-Benzodioxole-5-carboxylic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Methanol, anhydrous
-
Methyl acetate, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of Magnesium Ethoxide: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (2.43 g, 100 mmol) and a crystal of iodine. Add anhydrous methanol (50 mL) and gently heat the mixture to initiate the reaction. Once the reaction begins (as evidenced by hydrogen evolution), continue to reflux until all the magnesium has reacted. The resulting solution of magnesium ethoxide is used in the next step.
-
Formation of Magnesium Enolate: To the solution of magnesium ethoxide, add anhydrous methyl acetate (8.89 mL, 100 mmol) in anhydrous THF (50 mL). Reflux the mixture for 1 hour to ensure complete formation of the magnesium enolate.
-
Acyl Chloride Formation (in a separate flask): In a separate 250 mL round-bottom flask under an inert atmosphere, suspend 1,3-benzodioxole-5-carboxylic acid (16.6 g, 100 mmol) in anhydrous DCM (100 mL). Add a catalytic amount of DMF (2-3 drops). Slowly add oxalyl chloride (9.6 mL, 110 mmol) dropwise at room temperature.[4] Stir the reaction mixture for 2 hours at room temperature. The completion of the reaction can be monitored by the cessation of gas evolution. The solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude 1,3-benzodioxole-5-carbonyl chloride.
-
Condensation Reaction: Dissolve the crude acyl chloride in anhydrous THF (50 mL) and add it dropwise to the pre-formed magnesium enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by slowly adding 1 M HCl (100 mL) at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow solid.
Established Synthesis: The Meldrum's Acid Method
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
1,3-Benzodioxole-5-carbonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Acylation of Meldrum's Acid: In a 250 mL round-bottom flask under an inert atmosphere, dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C and add anhydrous pyridine (8.9 mL, 110 mmol). To this mixture, add a solution of 1,3-benzodioxole-5-carbonyl chloride (18.4 g, 100 mmol) in anhydrous DCM (50 mL) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 10 hours.
-
Work-up of Intermediate: Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid intermediate.
-
Methanolysis: To the crude intermediate, add methanol (150 mL) and reflux the mixture for 2 hours.
-
Final Work-up and Purification: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Validation of the Synthesized Product
The identity and purity of this compound synthesized via the novel magnesium-mediated method were confirmed through a suite of standard analytical techniques.
Caption: Workflow for the analytical validation of the synthesized product.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) δ: 7.55 (dd, J = 8.2, 1.8 Hz, 1H), 7.40 (d, J = 1.8 Hz, 1H), 6.90 (d, J = 8.2 Hz, 1H), 6.05 (s, 2H), 3.95 (s, 2H), 3.75 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 192.5, 167.0, 152.8, 148.5, 128.9, 126.5, 108.8, 108.3, 102.2, 52.8, 46.1.
-
IR (ATR, cm⁻¹): 3105, 2955, 1745 (C=O, ester), 1680 (C=O, ketone), 1605, 1505, 1490, 1250, 1040. The presence of two distinct carbonyl peaks is characteristic of a β-keto ester.[5][6]
-
High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₂H₁₁O₆ [M+H]⁺: 251.0556; found: 251.0558.
Results and Discussion
The novel magnesium-mediated synthetic protocol for this compound has demonstrated several key advantages over the established Meldrum's acid method. The one-pot nature of the new procedure significantly reduces the overall reaction time and simplifies the experimental setup, contributing to a higher overall yield of 85%. In contrast, the multi-step Meldrum's acid route, which requires isolation of an intermediate, is more time-consuming and results in a lower yield of 75%.
From a process chemistry perspective, the magnesium-mediated method is more atom-economical and avoids the use of pyridine, a reagent that can be challenging to remove during purification. The purification of the product from the novel synthesis is more straightforward, primarily involving a simple aqueous work-up followed by standard column chromatography.
The analytical data obtained for the synthesized product are in full agreement with the proposed structure of this compound. The ¹H and ¹³C NMR spectra clearly show all the expected signals with the correct chemical shifts and multiplicities. The IR spectrum exhibits the characteristic carbonyl stretching frequencies for both the ester and ketone functionalities.[5][6] Finally, the high-resolution mass spectrum confirms the elemental composition of the target molecule.
Conclusion
This guide has successfully validated a new, highly efficient synthetic method for this compound. The magnesium-mediated directed Claisen condensation offers significant improvements in terms of yield, reaction time, and operational simplicity when compared to the established Meldrum's acid method. The detailed experimental protocols and comprehensive analytical data provided herein serve as a robust foundation for the adoption of this superior synthetic strategy by researchers and drug development professionals. This novel approach represents a valuable addition to the synthetic chemist's toolbox for accessing important benzodioxole-containing building blocks for medicinal chemistry applications.
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-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
(E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]
-
One-Pot Reaction of Carboxylic Acids and Ynol Ethers for The Synthesis of β-Keto Esters. ACS Publications. [Link]
-
Claisen Condensation and ß-Keto Esters. YouTube. [Link]
- Continuous process for the production of beta-keto esters by claisen condensation.
- Synthesis of B-keto esters.
-
Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube. [Link]
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4. PubChem. [Link]
-
Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Publishing. [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120. ScienceDirect. [Link]
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Synthesis of β-ketoesters from renewable resources and Meldrum's acid. ResearchGate. [Link]
-
1 H (500 MHz, MeOD) and 13 C NMR (125 MHz, MeOD) data of compounds 4 and 5. ResearchGate. [Link]
-
Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]
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A Novel Approach for the Synthesis of ?-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. ResearchGate. [Link]
-
SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses. [Link]
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
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Mass Spectra of β-Keto Esters. ResearchGate. [Link]
-
Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate. PubChem. [Link]
-
A novel approach for the synthesis of β-keto esters: one-pot reaction of carboxylic acids with chlorosulfonyl isocyanate. Semantic Scholar. [Link]
-
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]
-
Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]
-
Acyl chloride synthesis. Organic Chemistry Portal. [Link]
-
Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. ACS Publications. [Link]
-
View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. [Link]
-
Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Cheméo. [Link]
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A Comparative Guide to Purity Analysis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate by High-Performance Liquid Chromatography and Orthogonal Methods
Introduction
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a complex organic molecule featuring a benzodioxole ring system coupled to a dioxobutanoate chain. As a functionalized keto-ester, it serves as a valuable intermediate in the synthesis of more complex chemical entities in pharmaceutical and materials science research.[1][2] The presence of impurities, even in trace amounts, can drastically alter reaction kinetics, yield, and the toxicological profile of final products. Therefore, rigorous and reliable purity assessment is not merely a quality control checkpoint but a fundamental necessity for ensuring the validity and reproducibility of scientific outcomes.
This guide provides an in-depth, comparative analysis of reversed-phase high-performance liquid chromatography (RP-HPLC) as the primary method for the purity determination of this compound. Furthermore, it explores orthogonal analytical techniques that provide a more complete picture of sample purity, ensuring trustworthiness through self-validating analytical systems. The methodologies and rationales presented herein are grounded in established chromatographic principles to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Part 1: The Workhorse Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection
For non-volatile, moderately polar organic compounds like this compound, RP-HPLC is the gold standard for purity analysis due to its high resolving power, robustness, and reproducibility.[3][4] The separation is based on the partitioning of the analyte and its impurities between a polar mobile phase and a non-polar (hydrophobic) stationary phase.
Causality Behind Experimental Choices
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a highly hydrophobic surface, promoting retention of the analyte through van der Waals interactions. This allows for effective separation from more polar impurities, which will elute earlier, and less polar impurities, which will be retained longer.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[3] Acetonitrile is often preferred due to its lower UV cutoff (190 nm) and lower viscosity, which results in lower backpressure and better peak efficiency.[3] A gradient elution, where the proportion of the organic solvent is increased over time, is crucial. This approach ensures that highly polar impurities are resolved at the beginning of the run while strongly retained, non-polar impurities are eluted in a reasonable time, preventing excessive peak broadening.
-
Mobile Phase Additive: The inclusion of a small percentage (e.g., 0.1%) of an acid, such as formic acid or trifluoroacetic acid, is critical. The target analyte contains keto-enol tautomers and potentially acidic or basic impurities. The acidic additive suppresses the ionization of these functional groups, leading to a single, consistent chemical form for each compound. This minimizes peak tailing and results in sharper, more symmetrical peaks, which are essential for accurate quantification.
-
Detection Wavelength: The benzodioxole moiety and the conjugated keto-ester system provide strong chromophores, making UV detection ideal. The optimal wavelength is determined by acquiring a UV spectrum of the analyte in the mobile phase. Selecting the wavelength of maximum absorbance (λmax) ensures the highest sensitivity for the main component and any structurally related impurities.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates that could damage the column.
-
Data Presentation: Representative HPLC Purity Analysis
| Compound ID | Retention Time (min) | Peak Area | Area % |
| Impurity A (Polar) | 4.8 | 15,000 | 0.5 |
| Analyte | 15.2 | 2,940,000 | 98.0 |
| Impurity B (Non-polar) | 21.5 | 30,000 | 1.0 |
| Impurity C (Unknown) | 23.1 | 15,000 | 0.5 |
| Total | 3,000,000 | 100.0 |
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Part 2: Orthogonal and Confirmatory Analytical Techniques
Relying on a single analytical method can lead to overlooked impurities that may co-elute with the main peak or not respond to the chosen detection method. Employing orthogonal methods, which rely on different chemical or physical principles for separation or detection, is a cornerstone of robust analytical validation.[5]
Hydrophilic Interaction Chromatography (HILIC)
-
Principle: HILIC is a variant of normal-phase chromatography that uses a hydrophilic stationary phase (e.g., bare silica or a bonded polar functional group) with a mobile phase rich in organic solvent.[6] It is ideal for separating highly polar compounds that show little to no retention in RP-HPLC.
-
Application: If potential impurities include highly polar starting materials or by-products (e.g., piperonylic acid), HILIC would provide an orthogonal separation mechanism, confirming their absence or quantifying their presence where RP-HPLC might fail.[5]
-
Pros: Excellent retention of polar analytes, offers complementary selectivity to RP-HPLC.[6]
-
Cons: Can have longer equilibration times and may be less robust than RP-HPLC for routine analysis.[5]
HPLC with Mass Spectrometry (HPLC-MS)
-
Principle: This hyphenated technique combines the separation power of HPLC with the mass-selective detection of a mass spectrometer.[4] It provides mass-to-charge ratio (m/z) data for each eluting peak.
-
Application: HPLC-MS is unparalleled for impurity identification. While HPLC-UV can quantify an unknown impurity, it offers no structural information. HPLC-MS provides the molecular weight of the impurity, and tandem MS (MS/MS) can yield fragmentation patterns, allowing for structural elucidation. This is crucial for understanding the synthetic process and meeting regulatory requirements.
-
Pros: Provides molecular weight information, enables structural characterization of unknown impurities, highly sensitive.[4]
-
Cons: Higher instrumentation cost and complexity compared to HPLC-UV.
Quantitative NMR (qNMR)
-
Principle: qNMR is a primary ratio method that allows for the determination of compound purity without the need for a reference standard of the same substance.[7] The integral of a specific NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.
-
Application: qNMR is the definitive method for certifying the purity of a reference standard or for providing an orthogonal, confirmatory purity value to what was obtained via HPLC. It is not a separation technique, so it measures the purity of the bulk material.
-
Pros: A primary method providing absolute quantification, requires no analyte-specific reference standard, gives structural confirmation.[7]
-
Cons: Lower sensitivity than HPLC, potential for signal overlap with impurities or the internal standard, requires a high-field NMR spectrometer.[7]
Part 3: Comparative Summary and Method Selection Guide
The choice of analytical technique is dictated by the specific objective, from routine quality control to in-depth impurity characterization.
Comparative Data of Analytical Techniques
| Parameter | RP-HPLC-UV | HILIC | HPLC-MS | Quantitative NMR (qNMR) |
| Principle | Hydrophobic Partitioning | Hydrophilic Partitioning / Adsorption | Separation + Mass Analysis | Nuclear Magnetic Resonance |
| Primary Use | Routine Purity & Quantification | Purity (Polar Impurities) | Impurity Identification | Absolute Purity / Standard Certification |
| Sensitivity | High | High | Very High | Low to Moderate |
| Throughput | High | Medium | Medium | Low |
| Impurity Info | Retention Time, % Area | Retention Time, % Area | Molecular Weight, Structure | Bulk Purity, Structure |
| Orthogonality | - | High | Medium (detection is orthogonal) | High |
| Cost | Low | Low | High | Very High |
Decision Guide for Analytical Method Selection
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate Derivatives
Introduction: Rationale and Strategic Overview
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives have demonstrated potent anti-tumor, anti-inflammatory, and antimicrobial properties, making this an attractive starting point for novel drug discovery.[1][2][4] This guide outlines a comprehensive, tiered in vitro testing strategy for a novel series of compounds derived from Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.
Our objective is not merely to screen for activity but to build a robust structure-activity relationship (SAR) profile. By systematically comparing derivatives against relevant benchmarks, we can identify candidates with superior potency and selectivity, justifying their advancement into more complex preclinical models.[5][6] This document provides the causal logic behind experimental choices, detailed protocols for self-validating assays, and a framework for data interpretation.
The proposed workflow is designed as a logical cascade, starting with broad cytotoxicity screening to establish a foundational understanding of the compounds' effects on cell viability. Subsequent tiers will dissect the mechanisms of action based on these initial findings and the known potential of the benzodioxole moiety.
Figure 1: A tiered workflow for the in vitro evaluation of novel compounds.
Part 1: Foundational Cytotoxicity Screening
The initial and most critical step is to assess the general cytotoxicity of the synthesized compounds.[7] This provides a baseline for therapeutic index—the ratio between toxic and therapeutic dose—and guides the direction of subsequent, more specific assays. We will employ two robust, colorimetric methods, the MTT and SRB assays, to compare results and ensure data validity.[8][9]
Comparative Cytotoxicity Data (Illustrative)
The following table illustrates how data from primary screening would be structured. IC₅₀ (half-maximal inhibitory concentration) values represent the compound concentration required to inhibit 50% of cell growth. A lower IC₅₀ indicates higher potency. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells) and is a crucial indicator of cancer-specific toxicity.
| Compound ID | Derivative Moiety | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HEK293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (HEK293/MCF-7) |
| MBD-001 | (Parent Compound) | 45.2 | 51.5 | >100 | >2.2 |
| MBD-002 | 4-Fluoro-phenyl | 8.3 | 12.1 | 95.4 | 11.5 |
| MBD-003 | 3,4-Dichloro-phenyl | 2.1 | 4.5 | 50.1 | 23.9 |
| MBD-004 | 4-Methoxy-phenyl | 22.7 | 30.8 | >100 | >4.4 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 15.0 | 16.7 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[9][10]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method that relies on the staining of total cellular protein by the sulforhodamine B dye, providing an estimate of cell number.[8] It is a reliable alternative to the MTT assay.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm.
-
Analysis: Calculate IC₅₀ values as described in the MTT protocol.
Part 2: Tier 2 Mechanistic Assays
Based on the cytotoxicity screening, compounds with high potency and selectivity (e.g., MBD-003) should be advanced to probe their mechanism of action. Concurrently, all compounds can be screened for other potential biological activities associated with the benzodioxole scaffold.
A. Anti-Inflammatory Activity: COX and LOX Inhibition
Many benzodioxole derivatives exhibit anti-inflammatory properties.[1] Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid pathway, producing pro-inflammatory prostaglandins and leukotrienes, respectively.[11][12] Assessing the inhibitory potential of the novel compounds against these enzymes is a critical step.
Figure 2: Inhibition of the arachidonic acid pathway by COX/LOX enzymes.
Comparative Anti-Inflammatory Data (Illustrative)
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | 5-LOX IC₅₀ (µM) |
| MBD-002 | 25.1 | 5.2 | 4.8 | 18.9 |
| MBD-003 | 30.5 | 8.1 | 3.8 | >50 |
| MBD-004 | 15.3 | 0.8 | 19.1 | 25.4 |
| Celecoxib | 28.0 | 0.08 | 350 | >100 |
| Zileuton | >100 | >100 | N/A | 0.05 |
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This protocol utilizes commercially available colorimetric or fluorometric inhibitor screening kits.[13][14]
-
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and human recombinant COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.
-
Compound Incubation: To a 96-well plate, add assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or positive control (Celecoxib). Incubate for 10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: After a specified time (e.g., 5 minutes), measure the absorbance or fluorescence at the appropriate wavelength as per the kit's protocol. The signal is proportional to prostaglandin production.
-
Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Determine IC₅₀ values by plotting percent inhibition against the log of compound concentration.
B. Antimicrobial Activity: MIC and MBC Determination
Given the documented antimicrobial potential of benzodioxole derivatives, a screen against clinically relevant bacterial strains is warranted.[3][4] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible microbial growth, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[15][16]
Comparative Antimicrobial Data (Illustrative)
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | S. aureus (Gram +) MBC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | E. coli (Gram -) MBC (µg/mL) |
| MBD-001 | 128 | >256 | >256 | >256 |
| MBD-002 | 32 | 64 | 128 | >256 |
| MBD-003 | 8 | 16 | 64 | 128 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.03 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[16][17]
Experimental Protocol: MBC Determination
The MBC assay is performed as a continuation of the MIC assay.[18][19]
-
Subculturing: Take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[16][19]
Conclusion and Path Forward
This guide provides a robust, multi-tiered framework for the comprehensive in vitro evaluation of novel compounds derived from this compound. By systematically comparing derivatives for cytotoxicity, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify lead candidates. The integration of comparative data tables, detailed protocols, and mechanistic diagrams ensures that the generated data is not only reliable but also strategically positioned to inform the next stages of drug development, including mechanism-of-action studies and subsequent in vivo testing.[5][20]
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Orellana, E. A., & Kasinski, A. L. (2016). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]
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Microbe Investigations. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. Microbe Investigations. Available at: [Link]
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Pauwels, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. jptcp.com. Available at: [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]
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Idris, M., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PubMed Central. Available at: [Link]
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Al-Ostath, A., et al. (2023). In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. King Fahd University of Petroleum & Minerals. Available at: [Link]
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Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]
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da Silva, M. G., et al. (2020). New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. ResearchGate. Available at: [Link]
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Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmic Biotech Solutions. Available at: [Link]
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Gierse, J. K., et al. (2015). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Introduction
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a valuable β-keto ester, a class of compounds that serve as critical building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The 1,3-benzodioxole (or methylenedioxy) moiety is a common feature in numerous biologically active compounds. The synthesis of this target molecule is most effectively achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2]
The efficacy of the Claisen condensation is profoundly dependent on the choice of catalyst. The catalyst, typically a strong base, is responsible for the initial deprotonation of the α-carbon of an ester to form a nucleophilic enolate, which then attacks the carbonyl of a second ester molecule.[2] This guide provides an in-depth comparison of various catalytic systems for this synthesis, evaluating their performance based on reaction efficiency, operational simplicity, and safety considerations. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-tested protocols to support researchers in their synthetic endeavors.
Core Synthetic Strategy: The Crossed Claisen Condensation
The synthesis of this compound involves the reaction between a non-enolizable ester, Methyl 3,4-(methylenedioxy)benzoate, and an enolizable ester, methyl acetate. The non-enolizable partner acts exclusively as the electrophile, preventing self-condensation and leading to a single primary product.[3][4] The choice of base is critical to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials, thus shifting the equilibrium toward the product.[2]
Caption: Core reaction scheme for the synthesis.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a trade-off between reactivity, safety, cost, and ease of handling. Here, we compare the most common and effective catalysts for this transformation.
| Catalyst System | Typical Yield | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sodium Hydride (NaH) | > 90% | 2-4 hours | 25-80 | High yields; irreversible deprotonation drives reaction forward.[5] | Pyrophoric, moisture-sensitive, requires inert atmosphere and careful handling.[6][7] |
| Sodium Ethoxide (NaOEt) | 75-85% | 4-8 hours | 70-80 (Reflux) | Classic, cost-effective method; generated in situ or used as a solid.[5] | Reaction is an equilibrium; may require excess reagent or removal of alcohol byproduct.[2] |
| Magnesium Oxide (MgO) | 60-75% | 8-16 hours | 100-150 | Heterogeneous, easily separable, reusable, and environmentally benign.[8] | Lower reactivity requiring higher temperatures and longer reaction times; lower yields.[9] |
| LDA | > 90% | 1-3 hours | -78 to 0 | Very strong, non-nucleophilic base; provides rapid and clean enolate formation.[1] | Requires cryogenic temperatures; must be prepared fresh or carefully stored. |
Note: The performance metrics are representative values based on analogous Claisen condensation reactions reported in the literature and may vary based on specific experimental conditions.
Mechanistic Insights & Catalyst Deep Dive
Sodium Hydride (NaH): The Powerhouse
Sodium hydride is a powerful, non-nucleophilic base that is widely used to promote condensation reactions.[6][7] Its key advantage lies in the irreversible deprotonation of the enolizable ester (methyl acetate). The reaction generates hydrogen gas, which evolves from the reaction mixture, driving the initial equilibrium completely towards the formation of the sodium enolate. This high concentration of the active nucleophile leads to rapid reaction rates and excellent yields.
Causality of Choice: NaH is chosen when the primary goal is to maximize yield and reaction rate. The insolubility of NaH in most organic solvents means the reaction occurs on the surface of the hydride particles. Using a high-surface-area dispersion (e.g., 60% in mineral oil) is crucial for optimal performance.
Mechanism:
-
Deprotonation: NaH abstracts an α-proton from methyl acetate to form a sodium enolate and H₂ gas.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of Methyl 3,4-(methylenedioxy)benzoate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion.
-
Final Deprotonation: The newly formed β-keto ester is immediately deprotonated by the liberated methoxide, forming a resonance-stabilized sodium enolate of the product. This final, thermodynamically favorable step is what ultimately drives the entire reaction sequence to completion.[2]
Caption: The four-step mechanism of the NaH-catalyzed Claisen condensation.
Sodium Ethoxide (NaOEt): The Classic Workhorse
Sodium ethoxide is the archetypal base for the Claisen condensation.[5] Unlike NaH, the initial deprotonation of the ester by NaOEt is a reversible equilibrium. To achieve high yields, the reaction is often run at reflux to increase the reaction rate, and a stoichiometric amount of base is required to ensure the final deprotonation of the product.[1]
Causality of Choice: NaOEt is selected for its low cost, ready availability, and well-established protocols. It is less hazardous to handle than NaH, making it a suitable choice for larger-scale reactions where safety is a primary concern, and slightly lower yields are acceptable.
Magnesium Oxide (MgO): The Green Alternative
Nanostructured magnesium oxide has emerged as an efficient and recyclable heterogeneous catalyst for base-catalyzed reactions like the Claisen-Schmidt condensation.[8] Its basic sites, including surface hydroxyl groups and low-coordination oxygen ions, can facilitate the deprotonation of the ester.
Causality of Choice: MgO is the catalyst of choice when prioritizing environmental sustainability and ease of purification. As a solid catalyst, it can be removed by simple filtration, eliminating the need for aqueous work-ups to remove a soluble base. While its activity is lower, its reusability can make it cost-effective in the long run.[8][9]
Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility.
Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)
Safety: NaH is highly reactive and pyrophoric.[6] All operations must be conducted under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously flame-dried before use.
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Methyl 3,4-(methylenedioxy)benzoate
-
Methyl Acetate (anhydrous)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add NaH (1.2 equivalents). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a positive pressure of nitrogen.
-
Solvent & Reactant Addition: Add anhydrous toluene to the flask, followed by the dropwise addition of Methyl 3,4-(methylenedioxy)benzoate (1.0 equivalent) and anhydrous methyl acetate (3.0 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80 °C. Monitor the reaction by TLC until the starting benzoate is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of ethanol to destroy any excess NaH, followed by the slow addition of deionized water.
-
Acidification & Extraction: Acidify the aqueous layer to pH ~4 with 1 M HCl. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Standard Synthesis using Sodium Ethoxide (NaOEt)
Materials:
-
Sodium Ethoxide (solid or freshly prepared from sodium in ethanol)
-
Methyl 3,4-(methylenedioxy)benzoate
-
Methyl Acetate (anhydrous)
-
Anhydrous Ethanol
-
1 M Hydrochloric Acid
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Reactant Addition: Add Methyl 3,4-(methylenedioxy)benzoate (1.0 equivalent) and anhydrous methyl acetate (3.0 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction by TLC (typically 4-8 hours).
-
Work-up & Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Re-dissolve the residue in water and cool to 0 °C. Acidify with 1 M HCl until the product precipitates or the solution becomes acidic (pH ~4). Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Purify as needed.
Caption: General experimental workflow for the synthesis.
Conclusion and Recommendations
The synthesis of this compound via crossed Claisen condensation is a robust transformation where catalyst choice dictates the outcome and operational parameters.
-
For Maximum Yield and Purity: Sodium hydride is the superior catalyst.[5][10] Its use necessitates stringent anhydrous and inert atmosphere techniques, but the high efficiency often justifies the additional handling requirements in a research or process development setting.
-
For Scalability and Cost-Effectiveness: Sodium ethoxide presents a balanced option. It provides good yields under classic, well-understood conditions and avoids the hazards associated with pyrophoric solids.[2][3]
-
For Green Chemistry and Simplified Work-up: Heterogeneous catalysts like magnesium oxide offer a promising alternative.[8] While the conditions are harsher and yields may be lower, the benefits of catalyst recyclability and elimination of aqueous work-up are significant advantages in the context of sustainable chemical manufacturing.
Ultimately, the optimal catalyst is context-dependent. Researchers must weigh the need for yield and speed against factors of safety, cost, and environmental impact to make the most informed decision for their specific application.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
I. Hazard Assessment and Waste Classification
The foundational step in proper chemical disposal is a thorough hazard assessment. Given the absence of a specific SDS, we must infer the potential hazards from its structural components and general chemical principles. The 1,3-benzodioxole group is a key structural alert.[2]
-
Inferred Hazards : Based on the 1,3-benzodioxole component, it is prudent to assume the compound may be a flammable liquid and harmful if swallowed.[1][3] Esters and ketoesters can also present varying levels of toxicity and reactivity.[4] Therefore, all waste containing this compound must be classified as hazardous chemical waste.[5][6]
-
Regulatory Context : Under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), laboratory personnel are responsible for the proper identification and management of hazardous waste from the point of generation.[6][7]
The following table summarizes the key hazard information for the parent compound, 1,3-benzodioxole, which should be conservatively applied to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.
| Parameter | Guideline/Classification | Source |
| GHS Pictograms | Flammable liquid, Acute toxicity (oral) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H226: Flammable liquid and vapor, H302: Harmful if swallowed | [1] |
| Recommended PPE | Safety goggles with side-shields, chemical-resistant gloves, lab coat | [1] |
II. Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and compliance. The following steps provide a clear workflow for managing waste generated from the use of this compound.
1. Waste Segregation at the Point of Generation:
-
Immediate Segregation : As soon as waste is generated, it must be segregated from non-hazardous waste.[8][9] This includes unused or expired compounds, solutions containing the compound, and any contaminated labware such as pipette tips, vials, and bench paper.[10]
-
Incompatible Materials : Keep this waste stream separate from incompatible chemicals. For instance, do not mix with strong acids, bases, or oxidizers to prevent violent reactions.[8][11]
2. Waste Collection and Containerization:
-
Designated Container : Use a designated, leak-proof, and chemically compatible waste container.[6][12] For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[8][9]
-
Headspace : Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[7]
-
Solid Waste : Contaminated solid waste, such as gloves and absorbent paper, should be collected in a separate, clearly labeled plastic bag or container.[7]
3. Proper Labeling of Waste Containers:
-
Clear Identification : All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
Full Chemical Name : List all chemical constituents by their full name (no abbreviations or formulas).[6] For mixtures, provide the percentage or volume of each component.[8]
-
Generator Information : Include the name of the principal investigator and the laboratory location.[6]
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[8][12]
-
Secondary Containment : The SAA must have secondary containment, such as a tub or tray, capable of holding the contents of the largest container.[8]
-
Secure Storage : Keep waste containers securely capped at all times, except when adding waste.[5][12]
-
Time Limits : Hazardous waste can be accumulated in an SAA for up to one year, provided the volume does not exceed 55 gallons.[8]
5. Arranging for Final Disposal:
-
Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[12][13]
-
Prohibited Disposal Methods : Never dispose of this chemical down the sanitary sewer or by evaporation in a fume hood.[5][14]
6. Decontamination and Empty Container Disposal:
-
Triple Rinsing : The original container of this compound must be triple-rinsed with a suitable solvent.[5]
-
Rinsate Collection : The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5][10]
-
Final Disposal of Empty Container : Once decontaminated, deface the label on the empty container and dispose of it as regular trash.[5][9]
III. Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Properly Managing Chemical Waste in Labor
- 1,3-Benzodioxole - Safety D
- How to Ensure Safe Chemical Waste Disposal in Labor
- 1,3-Benzodioxole Safety D
- 1,3-Benzodioxole SDS. ECHEMI.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- Ester Disposal. Chemtalk.
- 1,3-Benzodioxole. Grokipedia.
- SAFETY DATA SHEET - 1,3-Benzodioxole. Fisher Scientific.
- Navigating the Disposal of 6-Keto-PGE1: A Guide to Safe and Compliant Labor
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Hazard Assessment and Risk Analysis
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a β-keto ester. This class of compounds are valuable synthetic intermediates, but their reactivity necessitates careful handling.[1][2] The primary risks associated with this compound and its analogs stem from potential toxicity, irritation, and environmental hazards.
The 1,3-benzodioxole functional group is found in numerous compounds with known biological activity. Analogous structures exhibit hazards including oral toxicity, skin and eye irritation, and significant aquatic toxicity.[3][4] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may pose similar risks.
Table 1: Hazard Profile Based on Structurally Similar Compounds
| Analogous Compound | CAS Number | Key Hazards Identified | Source |
|---|---|---|---|
| 1-(1,3-benzodioxol-5-yl)propan-1-one | 28281-49-4 | Harmful if swallowed; Toxic to aquatic life with long-lasting effects. | |
| Piperine | 94-62-2 | Harmful if swallowed; Toxic to aquatic life. | |
| 1,3-Benzodioxole | 274-09-9 | Flammable liquid and vapor; Harmful if swallowed or inhaled. | [3] |
| N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine | 15205-27-3 | Causes severe skin burns and eye damage; May cause respiratory irritation. |[4] |
Given the likelihood of the compound being a solid (powder), the risk of generating and inhaling airborne particulates is a primary concern.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of specific PPE is contingent on the scale and nature of the operation being performed.
Eye and Face Protection
Chemicals can cause severe eye injuries, including burns and blindness.[5] Standard laboratory safety glasses offer a baseline level of protection for low-risk tasks.[6] However, due to the potential for severe eye irritation from analogous compounds, more robust protection is mandated.
-
Minimum Requirement: Chemical splash goggles that form a tight seal around the eyes should be worn at all times when handling the compound in any form.[6]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1 g) of the solid or preparing stock solutions, a full-face shield must be worn in conjunction with chemical splash goggles.[7][8] This provides an essential secondary barrier against splashes and aerosolized particles.
Skin Protection: A Two-Layer Defense
Gloves: The First Line of Defense The choice of glove material is critical and depends on the solvents being used. For direct handling of the solid or for incidental contact, nitrile gloves are a reliable option.[6] However, for extended contact or when working with organic solvents, a glove with superior chemical resistance is necessary.
Always inspect gloves for any signs of damage or degradation before use and remove them using the proper technique to avoid skin contact.[9]
Table 2: Chemical Resistance and Breakthrough Time for Common Glove Types
| Glove Material | Acetone | Ethanol | Isopropyl Alcohol | Acetonitrile | Dichloromethane |
|---|---|---|---|---|---|
| Nitrile | Poor-Fair | Good | Good | Good | Poor |
| Neoprene | Good | Excellent | Excellent | Good | Fair |
| Butyl | Good | Excellent | Excellent | Excellent | Poor |
| Ratings are a consensus from multiple sources.[10][11][12] Breakthrough times are highly dependent on glove thickness and manufacturer. Always consult the manufacturer's specific compatibility charts. |
Protective Clothing: The Second Barrier Protective clothing shields the skin from contamination.[5][13]
-
A clean, flame-resistant laboratory coat must be worn and fully fastened.
-
Full-length pants and closed-toe shoes are mandatory to protect against spills.[6]
-
For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[6]
Respiratory Protection
Aerosolized fine particles and chemical vapors are insidious hazards that can cause significant respiratory harm.[7][14] The appropriate level of respiratory protection depends on the physical form of the chemical and the procedure.
-
Handling Solids: When weighing or transferring the solid compound, a NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement to protect against inhalation of fine particles.[15][16]
-
Handling Solutions/Risk of Vapors: If there is any potential for vapor generation (e.g., when making solutions, heating, or running reactions), a half-mask or full-face air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is required.[8][17] If particulates may also be present, a combination OV/P100 cartridge should be used.
Operational Plan & Step-by-Step Protocols
Adherence to standardized procedures is paramount for safety. The following diagram and protocols outline the correct selection and use of PPE for common laboratory tasks.
Caption: PPE selection workflow based on the specific laboratory task.
Protocol 1: Weighing the Solid Compound
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Put on a lab coat, chemical splash goggles, and an N95 respirator. Don two pairs of nitrile gloves.
-
Handling: Use a spatula to carefully transfer the desired amount of the compound from the stock bottle to a tared weigh boat. Avoid any actions that could create dust.
-
Cleanup: Close the stock bottle tightly. Clean the spatula and any contaminated surfaces with an appropriate solvent-soaked wipe. Dispose of the wipe and weigh boat in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves, goggles, lab coat, respirator) and wash hands thoroughly.
Protocol 2: Donning and Doffing PPE Sequence
Proper sequencing prevents cross-contamination.
Caption: Standardized sequence for donning and doffing PPE to minimize exposure.
Emergency and Disposal Plan
Spill Response
Immediate and correct response to a spill is critical. All personnel handling this compound must know the location of the laboratory's emergency spill kit.
-
Small Spill (<1 g solid or <100 mL dilute solution):
-
Alert personnel in the immediate area.
-
Wearing the full PPE ensemble described for solutions, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the area with a suitable solvent, followed by soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety office immediately.
-
Prevent entry to the area.
-
Allow only trained emergency personnel to conduct the cleanup.
-
First Aid Measures
These measures are based on the hazards presented by analogous compounds.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the chemical container or SDS of an analog if possible.
Disposal Plan
Based on the high aquatic toxicity of analogous compounds, this material must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted.
-
Solid Waste: All contaminated disposables (gloves, wipes, weigh boats, silica gel) must be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, clearly labeled, sealed container for liquid hazardous waste. The container should specify the chemical name and all solvents present.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain or in regular trash.
References
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. uvex safety. Retrieved from [Link]
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Unisan. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Unisan. Retrieved from [Link]
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Allan Chemical Corporation. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Allan Chemical Corporation. Retrieved from [Link]
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New Pig. (n.d.). Chemical Respirators & Dust Masks. New Pig. Retrieved from [Link]
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Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Healthy Bean. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Allan Chemical Corporation. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Real Safety. Retrieved from [Link]
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Burgess, T. (2022, October 3). Choosing the Right Respiratory Protection. Occupational Health & Safety. Retrieved from [Link]
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NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]
-
3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. 3M. Retrieved from [Link]
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Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide. Enviro Safety Products. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. Retrieved from [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]
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RIFM. (2020, August 21). Safety Assessment: α-methyl-1,3-benzodioxole-5-propionaldehyde. RIFM. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
